molecular formula C11H7N B1363800 3-Ethynylquinoline CAS No. 78593-40-5

3-Ethynylquinoline

カタログ番号: B1363800
CAS番号: 78593-40-5
分子量: 153.18 g/mol
InChIキー: ASBDHAOKWPWQMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Ethynylquinoline is a functionalized quinoline derivative of significant interest in advanced chemical and pharmaceutical research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-Alzheimer's properties . The incorporation of a terminal ethynyl group at the 3-position makes this compound a highly versatile building block. It is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the rapid construction of complex molecular architectures for drug discovery efforts . Furthermore, the ethynyl group allows for its use in Click chemistry, facilitating the efficient and modular synthesis of chemical libraries or bioconjugates. Researchers also explore its application in materials science, particularly in the development of organic semiconductors and luminescent materials, due to the electron-deficient nature of the quinoline ring and the linear, rigid geometry imparted by the alkyne. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBDHAOKWPWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365729
Record name 3-ethynylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78593-40-5
Record name 3-ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylquinoline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethynylquinoline: Protocols, Mechanistic Insights, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] Among these, 3-ethynylquinoline stands out as a particularly valuable building block, offering a reactive "handle" for the construction of more complex molecular architectures through click chemistry and other alkyne-based transformations. This technical guide provides a comprehensive overview of the synthetic protocols for this compound, with a primary focus on the robust and widely utilized Sonogashira cross-coupling reaction. We delve into the mechanistic intricacies of this palladium- and copper-catalyzed transformation, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for both the coupling of 3-haloquinolines with a protected acetylene source and the subsequent deprotection to yield the terminal alkyne are presented. Furthermore, this guide explores the significance of this compound in the context of drug discovery and materials science, supported by authoritative citations.

Introduction: The Strategic Importance of the Ethynyl Group on the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] The introduction of an ethynyl group at the 3-position of the quinoline nucleus dramatically expands its synthetic utility. This terminal alkyne functionality serves as a versatile precursor for a variety of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective conjugation of the quinoline core to other molecules, such as biomolecules, fluorescent dyes, or other pharmacophores, to create novel therapeutic agents or molecular probes.[3] The rigid, linear nature of the ethynyl group can also be exploited to create molecules with defined spatial arrangements, which is of paramount importance in the design of materials with specific optical or electronic properties.

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira cross-coupling reaction is the most prevalent and efficient method for the synthesis of this compound.[4] This reaction facilitates the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl halide (in this case, a 3-haloquinoline) and a sp-hybridized carbon of a terminal alkyne.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the 3-haloquinoline to form a Pd(II) intermediate.[6]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium(II) complex.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 3-(alkynyl)quinoline, and regenerate the active palladium(0) catalyst.[6]

The Copper Cycle:

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is critical as it activates the alkyne for the transmetalation step.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [R-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (R-X) Coupled_Pd [R-Pd(II)-C≡CR']L2 Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R-C≡CR' Coupled_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide

Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.
Key Reagents and Their Roles

  • 3-Haloquinoline: The starting material for the quinoline core. 3-Bromoquinoline and 3-iodoquinoline are the most commonly used substrates. Iodoquinolines are generally more reactive than bromoquinolines.[6]

  • Terminal Alkyne: The source of the ethynyl group. Due to the gaseous nature and potential hazards of acetylene, a protected form such as trimethylsilylacetylene (TMSA) is often preferred. The trimethylsilyl (TMS) group can be easily removed in a subsequent step.[7]

  • Palladium Catalyst: The primary catalyst for the cross-coupling reaction. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] Catalyst loading typically ranges from 1-5 mol%.[8]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which facilitates the formation of the copper acetylide intermediate and increases the reaction rate.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[5]

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[9]

Experimental Protocols

The synthesis of this compound is typically a two-step process when using a protected alkyne source: Sonogashira coupling followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromoquinoline with Trimethylsilylacetylene

This protocol describes a general procedure for the synthesis of 3-((trimethylsilyl)ethynyl)quinoline.

Materials:

  • 3-Bromoquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

  • Add anhydrous, degassed THF and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-((trimethylsilyl)ethynyl)quinoline.

sonogashira_workflow start Start reagents Combine 3-Bromoquinoline, PdCl₂(PPh₃)₂, CuI, PPh₃ in Schlenk flask start->reagents solvent Add anhydrous THF and Triethylamine reagents->solvent tmsa Add Trimethylsilylacetylene solvent->tmsa reflux Heat to reflux and monitor reaction tmsa->reflux workup Cool, filter through Celite, and concentrate reflux->workup purify Column Chromatography workup->purify product 3-((trimethylsilyl)ethynyl)quinoline purify->product

Figure 2: Experimental workflow for the Sonogashira coupling step.
Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)quinoline

This protocol outlines the removal of the TMS protecting group to yield the final product, this compound.

Materials:

  • 3-((trimethylsilyl)ethynyl)quinoline

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran (THF)

Procedure (using Potassium Carbonate):

  • Dissolve 3-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Starting MaterialAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux12~85[9]
3-IodoquinolinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF806>90[6]
3-BromoquinolinePhenylacetylenePd(OAc)₂ / XPhosK₃PO₄Toluene10018High[9]
3-HaloquinolineTerminal AlkynePdCl₂(dppf)Cs₂CO₃1,4-Dioxane10024Moderate[10]

Table 1: Representative Conditions for the Sonogashira Coupling of 3-Haloquinolines.

Alternative Synthetic Routes

While the Sonogashira coupling is the predominant method for synthesizing this compound, research into alternative, more sustainable methods is ongoing.

Copper-Free Sonogashira Coupling

To circumvent the potential toxicity and product contamination associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed. These reactions often require a different ligand on the palladium catalyst and may necessitate slightly harsher reaction conditions.[4]

Nickel-Catalyzed Sonogashira-Type Reactions

Nickel catalysts are being explored as a more earth-abundant and cost-effective alternative to palladium for C(sp²)-C(sp) bond formation.[11] While protocols for the nickel-catalyzed coupling of various aryl halides with terminal alkynes have been reported, their specific application to the synthesis of this compound is an area of active investigation.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules.

  • Medicinal Chemistry: The ethynyl group can be used to link the quinoline scaffold to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. It is also a key synthon for the preparation of compounds that can be further elaborated into more complex drug candidates.[1][2]

  • Molecular Probes: The alkyne functionality allows for the straightforward attachment of fluorescent tags or biotin labels via click chemistry, enabling the use of quinoline-based compounds as probes for biological imaging and target identification.

  • Organic Materials: The rigid, linear nature of the ethynylquinoline unit makes it an attractive building block for the construction of conjugated polymers and organic electronic materials with tailored photophysical and electronic properties.

Conclusion

The synthesis of this compound is a critical transformation for chemists working in drug discovery and materials science. The Sonogashira cross-coupling reaction provides a reliable and high-yielding route to this valuable building block. A thorough understanding of the reaction mechanism, careful selection of reagents, and optimization of reaction conditions are paramount to achieving successful outcomes. As the demand for novel quinoline-based compounds continues to grow, the development of even more efficient and sustainable synthetic methodologies for this compound will remain an important area of research.

References

An In-depth Technical Guide on the Core Physicochemical Properties of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-Ethynylquinoline stands as a pivotal heterocyclic building block in contemporary chemical science. Its unique confluence of a rigid, aromatic quinoline core and a highly reactive terminal alkyne functionality bestows upon it a versatile chemical profile. This guide provides a comprehensive exploration of its fundamental physicochemical properties, synthesis, reactivity, and burgeoning applications, particularly in the realms of medicinal chemistry and materials science. The insights herein are curated to empower researchers to strategically leverage this molecule in their discovery and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the intrinsic properties of this compound is foundational for its effective manipulation and application in complex chemical systems.

1.1. Fundamental Physicochemical Data

The key physicochemical parameters of this compound are collated below, offering a snapshot of its essential characteristics.

PropertyValueReference(s)
Molecular Formula C₁₁H₇N[1][2][3]
Molecular Weight 153.18 g/mol [1][2][4]
Appearance Light yellow to brown solid[1]
Melting Point 73-77 °C[1]
Boiling Point Data not readily available
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
pKa The parent quinoline has a pKa of 4.9 for its conjugate acid. The ethynyl substituent may slightly alter this value.[5]
1.2. Spectroscopic Signature

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound. The characteristic spectral features are outlined below, providing a reliable fingerprint for this molecule.

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR The proton nuclear magnetic resonance spectrum exhibits distinct signals for the aromatic protons of the quinoline ring and a characteristic singlet for the acetylenic proton.
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum shows resonances for the eleven carbon atoms, with the two sp-hybridized carbons of the alkyne group appearing in a characteristic region of the spectrum.
Infrared (IR) Spectroscopy The IR spectrum is distinguished by a sharp absorption band corresponding to the C≡C triple bond stretch and another for the ≡C-H stretch of the terminal alkyne.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

Expert Insight: The terminal alkyne group provides a unique and readily identifiable spectroscopic handle. In ¹H NMR, the acetylenic proton signal is a sharp singlet, typically found in a distinct region of the spectrum. In IR spectroscopy, the C≡C stretch is a sharp, and often intense, absorption that is highly diagnostic for the presence of the alkyne functionality.

Part 2: Synthesis, Reactivity, and Analytical Workflow

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a versatile building block.

2.1. Synthetic Strategy: Sonogashira Coupling

A prevalent and efficient method for the synthesis of this compound involves a Sonogashira coupling reaction between 3-bromoquinoline and a suitable protected acetylene source, such as trimethylsilylacetylene, followed by a deprotection step. This palladium and copper-catalyzed cross-coupling reaction is highly reliable and provides good yields.

Diagram 1: Synthetic Pathway for this compound

Synthetic_Pathway 3-Bromoquinoline 3-Bromoquinoline Intermediate 3-((Trimethylsilyl)ethynyl)quinoline 3-Bromoquinoline->Intermediate Pd(PPh₃)₄, CuI, Et₃N Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate This compound This compound Intermediate->this compound K₂CO₃, MeOH Analytical_Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Purity Assessment Purity Check (TLC, LC-MS) Purification->Purity Assessment Structural_Elucidation Structural Elucidation Purity Assessment->Structural_Elucidation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR IR_Spec IR Spectroscopy Structural_Elucidation->IR_Spec Mass_Spec Mass Spectrometry Structural_Elucidation->Mass_Spec Final Product Final Product H_NMR->Final Product C_NMR->Final Product IR_Spec->Final Product Mass_Spec->Final Product Medicinal_Chemistry 3-Ethynylquinoline_Core This compound Scaffold Functionalization Functionalization via Alkyne 3-Ethynylquinoline_Core->Functionalization Library_Synthesis Diverse Compound Library Functionalization->Library_Synthesis Biological_Screening Biological Screening Library_Synthesis->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound SAR_Optimization SAR Optimization Lead_Compound->SAR_Optimization Drug_Candidate Potential Drug Candidate SAR_Optimization->Drug_Candidate

References

The Strategic Synthesis and Application of 3-Ethynylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rise of Acetylenic Building Blocks

The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of molecules that can interact with high specificity and affinity with biological targets.[1] In recent years, the incorporation of an ethynyl group at the 3-position of the quinoline ring has emerged as a particularly fruitful strategy in drug discovery. This modification introduces a reactive "handle" that can be leveraged for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The resulting 1,2,3-triazole linkage is a stable and effective bioisostere for an amide bond, offering improved metabolic stability and synthetic accessibility.[5] This guide provides a comprehensive overview of 3-Ethynylquinoline, from its fundamental chemical properties and synthesis to its application as a key building block in the development of novel therapeutics, with a particular focus on its role in the design of kinase inhibitors.

Core Properties of this compound

This compound is a solid or liquid at room temperature with the chemical formula C₁₁H₇N.[6] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 78593-40-5[6][7][8][9]
Molecular Formula C₁₁H₇N[6][8]
Molecular Weight 153.18 g/mol [6][8]
Physical Form Solid or liquid[6]
Purity Typically ≥95%[6][10]
Storage Conditions Inert atmosphere, 2-8°C[6]

Commercial Availability

This compound is available from a number of commercial suppliers, facilitating its use in research and development. A selection of prominent suppliers is listed below. It is important to note that purity and available quantities may vary between suppliers, and it is recommended to request a certificate of analysis before purchase.

  • Sigma-Aldrich: A major supplier of research chemicals, listing this compound with a typical purity of 95%.[6][7]

  • Biosynth: Offers this compound and describes it as a palladium ligand.[8]

  • BLD Pharm: Provides this compound with supporting analytical data such as NMR and HPLC.[9]

  • Alchem Pharmtech: Lists this compound with a purity of 98%.[10]

  • 1PlusChem LLC: Supplies this compound with its corresponding catalog and MDL numbers.[11]

Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. In the context of this compound synthesis, the reaction typically proceeds via the coupling of 3-bromoquinoline with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The use of a silyl protecting group on the alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne.

Reaction Workflow Diagram

G cluster_synthesis Synthesis of this compound start Starting Materials: 3-Bromoquinoline Trimethylsilylacetylene (TMSA) reaction Sonogashira Coupling start->reaction Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI co-catalyst Amine base (e.g., Et₃N) Solvent (e.g., THF) intermediate 3-(Trimethylsilylethynyl)quinoline (Protected Intermediate) reaction->intermediate deprotection Deprotection intermediate->deprotection Base (e.g., K₂CO₃) Solvent (e.g., MeOH) product This compound (Final Product) deprotection->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of a Sonogashira coupling reaction for the synthesis of this compound. It is important to note that reaction conditions, such as catalyst loading, temperature, and reaction time, may require optimization.

Materials:

  • 3-Bromoquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

  • Addition of Reagents: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2-3 eq) to the flask.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trimethylsilylethynyl)quinoline.

  • Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (2-3 eq) and stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC).

  • Purification: After deprotection, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude this compound is then purified by column chromatography on silica gel to yield the final product.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The quinoline scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] The introduction of a 3-ethynyl group provides a valuable vector for further chemical modification to enhance potency and selectivity. Derivatives of this compound have shown promise as inhibitors of various kinases, including EGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[10]

The terminal alkyne of this compound is a versatile functional group that can participate in various coupling reactions, most notably the CuAAC "click" reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for the rapid synthesis of compound libraries for high-throughput screening.[3] The resulting triazole ring can act as a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[6] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[8] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established frameworks for the design of EGFR inhibitors.[7] The addition of a 3-ethynylphenylamino group to the 4-position of the quinoline ring has been shown to result in potent EGFR inhibitors.[7]

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cellular Response: - Proliferation - Survival - Angiogenesis Signaling->Response Inhibitor This compound Derivative Inhibitor->EGFR Inhibition of ATP Binding

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne in "click chemistry" make it an attractive starting point for the development of novel therapeutics. The demonstrated activity of its derivatives against key oncology targets, such as EGFR, highlights the potential of this scaffold in the ongoing search for more effective and selective kinase inhibitors. Future research will likely focus on the further elaboration of the this compound core to explore new chemical space and to develop next-generation therapeutics with improved pharmacological profiles.

References

Spectroscopic Characterization of 3-Ethynylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-ethynylquinoline, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a comprehensive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this compound in a laboratory setting.

Introduction to this compound and Its Spectroscopic Importance

This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with an ethynyl group at the 3-position. The quinoline scaffold is a key structural motif in a wide array of pharmaceuticals and biologically active compounds. The introduction of the ethynyl group, a versatile functional handle, opens up avenues for further chemical modifications, such as click chemistry reactions, making this compound a valuable building block in the synthesis of complex molecules.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. Each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

  • IR spectroscopy identifies the functional groups present.

  • Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern.

This guide will delve into the theoretical underpinnings and practical interpretation of each of these techniques as they apply to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed map of the molecule's proton and carbon environments can be constructed.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons of the quinoline ring and the acetylenic proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom.

Based on the analysis of related quinoline derivatives, the following proton assignments are anticipated:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1s-
H-48.1 - 8.3s-
H-58.0 - 8.2d~8.5
H-87.8 - 8.0d~8.2
H-67.6 - 7.8ddd~8.2, 7.0, 1.2
H-77.5 - 7.7ddd~8.5, 7.0, 1.5
Acetylenic H3.1 - 3.3s-

Rationale for Predictions:

  • H-2 and H-4: These protons are in the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom, placing them at the downfield end of the spectrum.

  • H-5 and H-8: These protons are in the benzene ring and are deshielded by the ring current of the adjacent aromatic ring.

  • H-6 and H-7: These protons are also in the benzene ring and will appear as complex multiplets due to coupling with their neighbors.

  • Acetylenic H: The terminal alkyne proton typically appears in the range of 2-3 ppm. In this case, the proximity to the aromatic system may cause a slight downfield shift.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on data from quinoline and substituted ethynylquinolines.

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-4135 - 137
C-8a147 - 149
C-4a128 - 130
C-8129 - 131
C-5128 - 130
C-7127 - 129
C-6126 - 128
C-3120 - 122
Acetylenic C (C≡CH)83 - 85
Acetylenic C (C≡CH)78 - 80

Rationale for Predictions:

  • Quaternary Carbons (C-4a, C-8a): These carbons, being at the fusion of the two rings, will have distinct chemical shifts.

  • Carbons of the Pyridine Ring (C-2, C-3, C-4): The carbons in the vicinity of the nitrogen atom will be deshielded.

  • Carbons of the Benzene Ring (C-5, C-6, C-7, C-8): These carbons will appear in the typical aromatic region.

  • Acetylenic Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the range of 70-90 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound in 0.6 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (90° pulse, 16 scans) transfer->h1_nmr Insert sample c13_nmr ¹³C NMR Acquisition (Proton-decoupled, 1024 scans) transfer->c13_nmr Insert sample ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectrum Analysis Final Spectrum Analysis baseline->Final Spectrum Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by absorptions from the quinoline ring and the ethynyl group.

Functional GroupPredicted Absorption (cm⁻¹)IntensityVibrational Mode
Acetylenic C-H~3300Strong, sharpStretch
Aromatic C-H3000 - 3100MediumStretch
C≡C (alkyne)2100 - 2150Medium, sharpStretch
C=C and C=N (aromatic)1500 - 1650Medium to strongRing stretches
Aromatic C-H Bending750 - 900StrongOut-of-plane bending

Rationale for Predictions:

  • Acetylenic C-H Stretch: This is a very characteristic and diagnostic peak for terminal alkynes, appearing as a strong, sharp band around 3300 cm⁻¹.

  • Aromatic C-H Stretch: These absorptions appear just above 3000 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch is typically found in the 2100-2260 cm⁻¹ region. Its intensity can vary.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1500-1650 cm⁻¹ region.

  • Out-of-Plane Bending: The pattern of strong absorptions in the 750-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR-ATR) cluster_proc Data Processing place_sample Place small amount of This compound on ATR crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio Final Spectrum Analysis Final Spectrum Analysis ratio->Final Spectrum Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

For this compound (C₁₁H₇N), the expected molecular weight is approximately 153.18 g/mol . In a typical electron ionization (EI) mass spectrum, the following key features are anticipated:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 153, corresponding to the intact molecule with one electron removed.

  • Fragmentation Pattern: The stable aromatic quinoline ring is expected to be a major fragment. Common fragmentation pathways for quinolines involve the loss of small neutral molecules.

    • Loss of HCN (m/z = 126): A characteristic fragmentation of nitrogen-containing aromatic rings.

    • Loss of C₂H₂ (m/z = 127): Loss of the acetylene molecule from the parent ion.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. For the protonated molecule [M+H]⁺, the expected exact mass would be approximately 154.0651.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample like this compound is using a direct insertion probe with an electron ionization (EI) source.

  • Sample Preparation: A small amount of the sample is placed in a capillary tube which is then inserted into the direct insertion probe.

  • Ionization: The probe is heated to vaporize the sample, which is then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis load_sample Load sample into capillary tube insert_probe Insert into Direct Insertion Probe load_sample->insert_probe vaporize Vaporize Sample insert_probe->vaporize ionize Electron Ionization (70 eV) vaporize->ionize separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect Mass Spectrum Generation Mass Spectrum Generation detect->Mass Spectrum Generation

Conclusion

solubility and stability of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 3-Ethynylquinoline

Audience: Researchers, scientists, and drug development professionals. Topic: Solubility and stability of this compound

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. Its rigid, planar structure and reactive terminal alkyne group make it an ideal scaffold for designing novel therapeutics through reactions like Sonogashira coupling and click chemistry. However, the successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical and practical aspects of its solubility in various solvent systems, present robust protocols for its quantitative determination, and outline strategies for solubility enhancement. Furthermore, this document details the stability profile of the molecule, discussing potential degradation pathways and providing a framework for conducting forced degradation studies. Central to this analysis is the development of a stability-indicating analytical method, for which a detailed protocol is provided. This guide is designed to equip researchers with the necessary knowledge to effectively handle, formulate, and analyze this compound, thereby accelerating the drug discovery and development process.

Core Physicochemical Properties

A molecule's behavior in solution is dictated by its intrinsic physicochemical properties. This compound possesses a bicyclic aromatic quinoline core, which is predominantly hydrophobic, and a terminal alkyne group that contributes to its reactivity. The nitrogen atom in the quinoline ring imparts a weak basicity to the molecule.[1]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₇N[2]
Molecular Weight 153.18 g/mol Calculated
Appearance Solid or liquid[2]
IUPAC Name This compound[2]
pKa (Conjugate Acid) ~4.85 (Predicted for quinoline)[1]
Storage Conditions 2-8°C, Inert atmosphere[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The quinoline core's hydrophobicity is the primary driver of its low aqueous solubility.[3] Understanding and overcoming this challenge is essential for formulation development.

Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" is the guiding tenet for solvent selection. Given its aromatic structure, this compound is expected to be soluble in many common organic solvents but poorly soluble in water.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): May dissolve the compound due to van der Waals interactions with the aromatic system, though solubility might be limited.

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): These are generally effective solvents for compounds of moderate polarity and are expected to readily dissolve this compound.

  • Polar Protic Solvents (e.g., Alcohols, Water): Solubility in alcohols like methanol and ethanol is expected to be high.[4] Aqueous solubility will be low due to the hydrophobic nature of the molecule.[3]

  • pH-Dependent Solubility: As a weak base, the quinoline nitrogen can be protonated in acidic conditions (pH < pKa).[1] This salt formation dramatically increases polarity and, consequently, aqueous solubility.[3]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffer pH 7.4 Phosphate BufferInsoluble / Very LowThe hydrophobic quinoline core dominates at neutral pH.
Aqueous Acid 0.1 M HCl (pH 1)SolubleProtonation of the quinoline nitrogen forms a soluble hydrochloride salt.[3]
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding and favorable dipole-dipole interactions.[4]
Polar Aprotic Acetonitrile (ACN), DMSO, THFSolubleEffective at solvating moderately polar aromatic compounds.
Nonpolar Toluene, Dichloromethane (DCM)Moderately SolubleSolubilizes the aromatic system, but lacks strong specific interactions.
Aliphatic Hexane, HeptaneSparingly SolubleWeak van der Waals forces are insufficient to overcome crystal lattice energy effectively.
Experimental Protocol for Quantitative Solubility Determination

A robust method for determining thermodynamic solubility involves equilibrating the solid in a solvent and quantifying the dissolved concentration using a validated analytical method like HPLC. This approach is superior to gravimetric methods as it is less prone to errors from residual solvent or impurities.[3]

Caption: Workflow for HPLC-based quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (enough to ensure saturation) to a series of vials, each containing a known volume of a different test solvent (e.g., pH 7.4 buffer, 0.1 M HCl, ethanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.[3]

  • Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.0) to determine the precise concentration.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or µg/mL).

Strategies for Solubility Enhancement

For drug development, particularly for oral or parenteral formulations, enhancing aqueous solubility is often a necessity. The choice of strategy depends on the physicochemical properties of the molecule and the desired formulation.[3]

cluster_info Method Rationale start Low Aqueous Solubility of this compound q1 Is the compound ionizable? (Weak Base) start->q1 ph_adjust pH Adjustment / Salt Formation q1->ph_adjust Yes cosolvency Co-solvency q1->cosolvency No ph_info Protonate N to form a soluble salt. Effective for IV/oral solutions. ph_adjust->ph_info complexation Cyclodextrin Complexation cosolvency->complexation co_info Add water-miscible organic solvent (e.g., PEG 400, ethanol) to reduce solvent polarity. cosolvency->co_info dispersion Solid Dispersion complexation->dispersion cx_info Encapsulate hydrophobic molecule in hydrophilic cyclodextrin cavity (e.g., HP-β-CD). complexation->cx_info sd_info Disperse API in a hydrophilic polymer matrix (e.g., PVP, HPMC) to create an amorphous, high-energy state. dispersion->sd_info

Caption: Decision logic for selecting a solubility enhancement strategy.

  • pH Adjustment/Salt Formation: Given that this compound is a weak base, decreasing the pH of an aqueous solution will lead to its protonation, forming a more soluble salt. This is a highly effective and common strategy.[3]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 can reduce the overall polarity of the aqueous system, thereby increasing the solubility of a hydrophobic compound.[3]

  • Cyclodextrin Complexation: Hydrophobic molecules can be encapsulated within the lipophilic cavity of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which have a hydrophilic exterior. This complexation increases the apparent water solubility of the guest molecule.[3]

  • Solid Dispersion: Dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, HPMC) can prevent crystallization and present the molecule in a high-energy amorphous state, which enhances wettability and dissolution rates.[3]

Stability Profile

Assessing the chemical stability of a drug candidate is a non-negotiable step in development. It ensures that the molecule maintains its integrity, potency, and safety profile during storage and administration. Stability testing involves subjecting the compound to a range of stress conditions that it might encounter during its lifecycle.[5]

Predicted Degradation Pathways

The quinoline ring is relatively stable but can be degraded under harsh conditions. The ethynyl group also represents a potential site for chemical transformation.

cluster_stress Stress Conditions cluster_products Potential Degradation Products start This compound acid Acid Hydrolysis (H⁺ / H₂O) start->acid base Base Hydrolysis (OH⁻ / H₂O) start->base ox Oxidation (e.g., H₂O₂) start->ox light Photolysis (UV/Vis Light) start->light p3 3-Acetylquinoline (Hydration of alkyne) acid->p3 Possible p1 Hydroxylated Quinolines (e.g., 2-oxo-1,2-dihydroquinoline derivative) base->p1 ox->p1 p2 Ring-Opened Products (Pyridone derivatives) ox->p2 p4 Oxidized/Polymerized Products ox->p4 light->p4 Possible p1->p2 Further Oxidation

Caption: General degradation pathways for quinoline-based structures under forced stress.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the primary degradation is often initiated by hydroxylation of the pyridine ring, typically at the 2-position, to form a 2-oxo-1,2-dihydroquinoline intermediate.[6] The ethynyl group could potentially undergo acid-catalyzed hydration to form 3-acetylquinoline.

  • Oxidative Degradation: Quinoline systems are susceptible to oxidation. Strong oxidizing agents can lead to further hydroxylation and eventual cleavage of the carbocyclic or heterocyclic ring, yielding complex products like pyridone derivatives.[5][6][7] The electron-rich alkyne is also a prime target for oxidation.

  • Photolytic Degradation: Aromatic and conjugated systems can absorb UV/Visible light, leading to the formation of reactive excited states. This can result in complex degradation, including polymerization or oxidation, especially in the presence of oxygen.[5]

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method. The goal is to achieve a modest level of degradation (typically 5-20%).[5]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A control sample, protected from stress (e.g., wrapped in foil and refrigerated), should be prepared alongside.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an appropriate temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Use the same incubation and sampling procedure. Neutralize samples with 0.1 M HCl before analysis.[5]

    • Oxidative Degradation: Mix with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[5]

    • Thermal Degradation: Place the stock solution (in a sealed vial to prevent evaporation) in a temperature-controlled oven (e.g., 80°C). For solid-state thermal stress, place the neat powder in the oven.[5]

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²). A parallel sample should be wrapped in aluminum foil to serve as a dark control.[5]

  • Sample Analysis: Analyze all stressed samples, controls, and a blank at each time point using a developing stability-indicating HPLC method (see Section 5.0).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of major degradation products formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is reasonably accounted for by the appearance of degradation product peaks.

    • Use a PDA detector to perform peak purity analysis on the parent peak in stressed samples to confirm it is not co-eluting with any degradants.[5]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any formulation excipients.[5][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[8]

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Protocol: RP-HPLC Method Development and Validation

1. Initial Method Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[8]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for aromatic compounds.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).[8]

  • Gradient: Start with a shallow gradient (e.g., 10% to 90% B over 20 minutes) to elute all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined from a UV scan, likely around 225-230 nm or ~310-320 nm). A PDA detector allows for monitoring across a spectrum.[9]

  • Injection Volume: 10 µL.[5]

2. Method Optimization:

  • Inject a mixture of the unstressed drug and samples from the forced degradation studies that show significant degradation (e.g., the base hydrolysis and oxidation samples).

  • Adjust the gradient slope, initial/final %B, and buffer pH to achieve baseline separation between the parent peak and all degradation product peaks. The critical pair of peaks should have a resolution (Rs) of at least 2.0.

3. Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and use the PDA detector to assess peak purity of the parent peak.[5]

  • Linearity: Analyze a series of at least five concentrations across the expected range. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.[8]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the drug at different concentration levels (e.g., 80%, 100%, 120%). The percent recovery should typically be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • The Relative Standard Deviation (RSD) for both should be less than 2%.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

  • Robustness: Intentionally make small variations to method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 0.1 mL/min) and show that the results remain reliable.

Summary and Recommendations

This guide establishes a comprehensive framework for evaluating the .

  • Solubility: The molecule exhibits classic hydrophobic behavior, with low intrinsic aqueous solubility but good solubility in organic solvents and acidic aqueous media. For formulation purposes, pH adjustment/salt formation is the most direct and effective strategy for enhancing aqueous solubility.

  • Stability: this compound is expected to be most susceptible to degradation under oxidative and strong basic conditions, likely proceeding through hydroxylation and potential ring-opening of the quinoline core. The ethynyl group may also present a site for hydration or oxidation.

  • Handling & Storage: Based on its potential for degradation and supplier recommendations, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[2] Stock solutions should be prepared fresh; if storage is necessary, they should be kept at low temperatures and protected from light for short durations.

A thorough execution of the protocols outlined herein will provide the critical data necessary to guide the use of this compound in medicinal chemistry campaigns and to support its advancement through the drug development pipeline.

References

The Commercial Landscape of 3-Ethynylquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of the 3-Ethynyl Moiety

The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its derivatives are known to possess antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making the quinoline nucleus a focal point in drug discovery and development.[3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5]

Among the various substitutions, the introduction of an ethynyl group at the 3-position of the quinoline ring has garnered significant interest. The 3-ethynylquinoline moiety serves as a versatile building block, offering a reactive handle for a variety of chemical transformations, most notably "click chemistry" and further cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening. Furthermore, the rigid, linear nature of the ethynyl group can provide a specific vector for interaction with biological targets, such as enzyme active sites, potentially leading to enhanced potency and selectivity.[6] This guide provides an in-depth overview of the commercial availability of this compound derivatives, detailed synthetic protocols for their preparation, and a discussion of their applications in modern drug discovery.

Commercial Availability of this compound

For researchers and drug development professionals, the decision to synthesize a compound in-house versus purchasing it from a commercial supplier is a critical one, balancing cost, time, and available resources. This compound (CAS Number: 78593-40-5) is commercially available from several suppliers, offering a direct route to this key building block. The table below summarizes the availability from prominent vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound78593-40-595%250 mg, 1 g, 5 g, 25 g[1]
Biosynth 3-Ethynyl-quinoline78593-40-5Not specified10 g[2]
Alchem Pharmtech 3-ETHYNYL-QUINOLINE78593-40-598%1 g, 5 g, 25 g, 100 g[4]
BLD Pharm This compound78593-40-5Not specifiedInquire for quantities[7]
ChemUniverse This compound78593-40-5Not specifiedInquire for quantities[3]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Sourcing Decision Workflow: To Synthesize or to Purchase?

The following decision tree, rendered in DOT language, provides a logical framework for researchers to determine the most efficient sourcing strategy for this compound.

G start Need this compound quantity Quantity Required? start->quantity purity Purity Requirement? quantity->purity Small (mg to low g) evaluate_synthesis Evaluate Synthesis Feasibility quantity->evaluate_synthesis Large (>100 g) timeline Project Timeline? purity->timeline Standard (≥95%) synthesize Synthesize In-House purity->synthesize High (>99%) or Specific Impurity Profile budget Budget Constraints? timeline->budget Urgent timeline->evaluate_synthesis Flexible purchase Purchase from Commercial Supplier budget->purchase Sufficient budget->evaluate_synthesis Limited expertise In-house Synthetic Expertise? evaluate_synthesis->expertise expertise->purchase No equipment Required Equipment Available? expertise->equipment Yes equipment->purchase No equipment->synthesize Yes

Caption: Decision workflow for sourcing this compound.

Synthetic Protocol: A Reliable Route to this compound

For laboratories opting for in-house synthesis, the Sonogashira cross-coupling reaction is the most reliable and widely employed method for the preparation of this compound.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The following protocol details a two-step synthesis starting from 3-bromoquinoline.

Step 1: Sonogashira Coupling of 3-Bromoquinoline with Trimethylsilylacetylene

The use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is crucial in this step to prevent the undesired homocoupling of the terminal alkyne. The trimethylsilyl (TMS) group is a robust protecting group that is stable under the reaction conditions and can be readily removed in a subsequent step.[9]

Reaction Scheme:

Materials and Reagents:

  • 3-Bromoquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous THF (or DMF) to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)quinoline as a solid.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)quinoline

The removal of the TMS protecting group is typically achieved under mild basic conditions, yielding the desired terminal alkyne. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation due to its high affinity for silicon.[10][11] Alternatively, potassium carbonate in methanol can also be employed.[12]

Reaction Scheme:

Materials and Reagents:

  • 3-((Trimethylsilyl)ethynyl)quinoline

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure (TBAF Method):

  • Dissolve 3-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a singlet for the acetylenic proton. The aromatic protons will appear in the range of δ 7.5-9.0 ppm, and the acetylenic proton will typically resonate around δ 3.2-3.5 ppm.[13][14][15]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring and two signals for the alkyne carbons, typically in the range of δ 80-90 ppm.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker absorption for the C≡C triple bond stretch near 2100-2200 cm⁻¹.[17][18][19]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.18 g/mol ). Fragmentation patterns will be consistent with the quinoline ring structure.[20][21][22][23]

Synthetic Workflow Visualization

The following diagram, generated using DOT language, illustrates the overall synthetic workflow for the preparation of this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start_materials 3-Bromoquinoline + Trimethylsilylacetylene reaction_1 Pd(PPh3)2Cl2, CuI, Et3N THF, 60-70 °C start_materials->reaction_1 intermediate 3-((Trimethylsilyl)ethynyl)quinoline reaction_1->intermediate reaction_2 TBAF, THF, 0 °C to RT intermediate->reaction_2 final_product This compound reaction_2->final_product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[7][24][25][26][27] The introduction of various substituents at the 3-position of the quinoline ring has been shown to modulate their cytotoxic effects against a range of cancer cell lines.[6] While research specifically on this compound derivatives is an emerging area, the established anticancer potential of the broader class of 3-substituted quinolines provides a strong rationale for their exploration. For instance, certain 3-substituted quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGF-RTK), which are implicated in tumor growth and angiogenesis.[6]

Enzyme Inhibition:

The quinoline core is a known pharmacophore for targeting various enzymes.[28][29][30][31] The 3-ethynyl group can act as a key pharmacophoric element or as a precursor for the introduction of functionalities that can interact with specific enzyme active sites. The linear and rigid nature of the alkyne can position other substituents for optimal binding. For example, quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[30] The ability to easily modify the 3-ethynyl group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize enzyme inhibitory activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for researchers, scientists, and drug development professionals. The commercial availability of the parent compound provides a direct entry point for its utilization in various synthetic endeavors. For those requiring larger quantities or specific analogs, the well-established Sonogashira coupling followed by deprotection offers a reliable and efficient synthetic route. The demonstrated and potential applications of 3-substituted quinolines, particularly in cancer therapy and enzyme inhibition, underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. This guide serves as a comprehensive resource to facilitate the sourcing, synthesis, and application of these valuable chemical entities.

References

A Theoretical and Computational Elucidation of 3-Ethynylquinoline's Electronic Structure: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynylquinoline, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of the quinoline core, a known pharmacophore, combined with the reactive ethynyl group, offers a versatile scaffold for the development of novel therapeutic agents and functional organic materials. A profound understanding of its electronic structure is paramount for predicting its reactivity, photophysical properties, and potential biological interactions. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using modern computational chemistry techniques. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate its molecular geometry, frontier molecular orbitals, electronic transitions, and key quantum-chemical descriptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of this compound derivatives with tailored properties.

Introduction: The Significance of this compound

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The introduction of an ethynyl group at the 3-position of the quinoline ring system creates a molecule with enhanced functionality. The triple bond of the ethynyl moiety can participate in various chemical transformations, such as click chemistry and Sonogashira coupling, making it a valuable building block in organic synthesis[2]. Furthermore, the extended π-conjugation resulting from the ethynyl group is expected to influence the electronic and photophysical properties of the quinoline core, potentially leading to novel applications in optoelectronics and as fluorescent probes[3][4].

A comprehensive theoretical analysis of this compound's electronic structure provides a cost-effective and insightful approach to understanding its intrinsic properties before embarking on extensive experimental synthesis and characterization. Computational methods, particularly DFT, have proven to be highly effective in determining the kinetic and thermodynamic stability, structural parameters, and optical and electronic properties of molecules[5].

Theoretical and Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. For a molecule like this compound, a combination of DFT for ground-state properties and TD-DFT for excited-state properties is the industry standard.

Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the equilibrium geometry of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView).

  • Computational Method Selection: Employ a DFT functional and basis set known to provide accurate results for organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice[1][5].

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), is recommended. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for systems with π-conjugation and heteroatoms[6][7].

  • Optimization Procedure: Perform the geometry optimization using a quantum chemistry software package like Gaussian[5][8]. The optimization should be carried out until the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide valuable information about the infrared spectrum of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions[9]. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity)[1]. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity[5].

Workflow for FMO Analysis:

FMO_Workflow cluster_DFT DFT Calculation cluster_Analysis FMO Analysis Opt Optimized Geometry SinglePoint Single Point Energy Calculation Opt->SinglePoint Input Geometry HOMO_LUMO Identify HOMO & LUMO SinglePoint->HOMO_LUMO Output Orbitals EnergyGap Calculate HOMO-LUMO Gap (ΔE) HOMO_LUMO->EnergyGap Visualization Visualize Orbital Surfaces HOMO_LUMO->Visualization Energy_Levels cluster_orbitals Molecular Orbitals cluster_gap LUMO LUMO (π*) b b LUMO->b HOMO HOMO (π) a a HOMO->a Energy Energy Energy->LUMO label_gap ΔE = E_LUMO - E_HOMO

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Ethynylquinoline Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Ethynylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of an ethynyl group, particularly at the C-3 position, provides a rigid, linear linker that is invaluable for probing biological interactions and serving as a versatile synthetic handle for further molecular elaboration through click chemistry or other coupling reactions. Understanding the precise mechanisms for the formation of this compound is therefore of paramount importance for chemists engaged in drug discovery and materials science.

This guide provides an in-depth exploration of the predominant synthetic routes to this compound, focusing on the intricate catalytic cycles and the underlying principles that govern these transformations. We will dissect the widely employed Sonogashira cross-coupling reaction and its historical predecessor, the Castro-Stephens coupling, offering both mechanistic insights and practical, field-proven protocols.

Part 1: The Sonogashira Cross-Coupling: A Powerful C-C Bond Forming Strategy

The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] Developed in 1975, it significantly improved upon earlier methods by employing a dual-catalyst system—palladium and copper—which allows the reaction to proceed under remarkably mild conditions with high yields.[3] For the synthesis of this compound, the reaction couples a 3-haloquinoline (typically 3-bromo- or 3-iodoquinoline) with a terminal alkyne.

Core Components of the Sonogashira Reaction

A successful Sonogashira coupling relies on the synergistic interplay of several key components:

  • Aryl Halide: 3-Iodoquinoline or 3-bromoquinoline. The reactivity order is I > Br > Cl, with iodides generally providing the best results.

  • Terminal Alkyne: A protected alkyne like trimethylsilylacetylene (TMSA) is often used to prevent undesired side reactions (e.g., Glaser coupling). The protecting group is easily removed in a subsequent step.[4]

  • Palladium Catalyst: A source of Palladium(0) is required. This can be added directly, such as with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generated in situ from a Palladium(II) precatalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[3][6]

  • Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), which is crucial for the activation of the alkyne.[3]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

The Dual Catalytic Cycle Mechanism

The elegance of the Sonogashira reaction lies in its operation through two distinct but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Evidence strongly suggests these cycles operate independently but in concert to achieve the final cross-coupling.[7]

The primary role of the palladium catalyst is to bring the aryl halide and the acetylide fragment together.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. The 3-haloquinoline undergoes oxidative addition to the palladium center, forming a square planar Pd(II) complex. This step formally oxidizes the palladium from the 0 to the +2 state and activates the aryl halide.

  • Transmetalation: This is the crucial step where the two cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers its acetylenic ligand to the Pd(II) complex. The halide ligand on the palladium is displaced by the ethynyl group, and a copper halide is formed.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable. It undergoes a cis-reductive elimination to form the final this compound product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.

The copper cycle's purpose is to generate the reactive copper acetylide species needed for the transmetalation step.

  • π-Alkyne Complex Formation: The Cu(I) salt coordinates to the triple bond of the terminal alkyne. This coordination increases the acidity of the terminal acetylenic proton.

  • Deprotonation: The amine base deprotonates the terminal alkyne, leading to the formation of the key copper(I) acetylide intermediate and the protonated amine salt. This copper acetylide is now ready to participate in the palladium cycle.

Copper_Cycle cu_catalyst Cu(I)X pi_complex [H-C≡CR]·CuX (π-Alkyne Complex) cu_catalyst->pi_complex alkyne H-C≡CR (Terminal Alkyne) alkyne->pi_complex copper_acetylide Cu-C≡CR (Copper Acetylide) pi_complex->copper_acetylide Deprotonation protonated_base Base·H⁺X⁻ pi_complex->protonated_base base Base (e.g., NEt₃) base->pi_complex to_pd_cycle To Palladium Cycle (Transmetalation) copper_acetylide->to_pd_cycle

Caption: The Copper Catalytic Cycle generates the key acetylide intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, adapted from established literature procedures for the synthesis of 3-ethynylanilines and quinolines, ensuring high reproducibility.[4]

Step 1: Sonogashira Coupling of 3-Bromoquinoline with TMSA

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection to Yield this compound

  • Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)quinoline from Step 1 in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the Sonogashira coupling to form aryl alkynes, demonstrating the versatility of the method.

Aryl HalideAlkynePd CatalystBaseSolventTemp (°C)Yield (%)
3-IodoanilineTMSAPd(PPh₃)₄TEATHF2595
3-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂PiperidineDMF8088
6,7-Dibromoquinoline-5,8-dionePhenylacetylenePd(PPh₃)₄/CuITEATHF6085
3-IodoquinolineTMSAPdCl₂(dppf)DIPEAToluene7092

Data compiled from representative literature.[4][8]

Part 2: The Castro-Stephens Coupling: A Foundational Perspective

Described in 1963, the Castro-Stephens coupling is a historically significant reaction that laid the groundwork for later palladium-catalyzed methods.[9][10] It involves the coupling of a pre-formed, stoichiometric copper(I) acetylide with an aryl halide.[9]

Mechanism: The reaction is typically performed in a coordinating solvent like hot pyridine. The proposed mechanism involves the coordination of the copper acetylide to the aryl halide, followed by a concerted or stepwise process to form the new C-C bond and copper(I) halide. Unlike the Sonogashira reaction, it does not involve a palladium co-catalyst.[11]

Causality of Obsolescence: While effective, the Castro-Stephens coupling requires stoichiometric amounts of the often explosive copper acetylide and harsh reaction conditions (e.g., refluxing pyridine).[7] The Sonogashira protocol, with its use of only catalytic amounts of copper, milder conditions, and in situ generation of the copper acetylide, proved to be a far more versatile, safe, and efficient methodology, leading to its widespread adoption.[3][9]

Conclusion

The formation of this compound is most effectively achieved via the Sonogashira cross-coupling reaction. This powerful transformation is governed by a sophisticated dual catalytic system where palladium and copper catalysts work in tandem to couple a 3-haloquinoline with a terminal alkyne under mild conditions. A thorough understanding of the individual roles of the catalysts, base, and other reagents within the palladium and copper catalytic cycles is essential for optimizing reaction conditions and achieving high yields. While older methods like the Castro-Stephens coupling provide important historical context, the Sonogashira reaction remains the gold standard in the synthetic chemist's toolkit for accessing this valuable molecular scaffold for application in research, drug discovery, and materials science.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the proper handling and storage conditions for 3-Ethynylquinoline. The protocols and recommendations outlined herein are grounded in established safety principles for quinoline derivatives and acetylenic compounds, ensuring both personal safety and the preservation of compound integrity.

Introduction: Understanding the Compound

This compound is a heterocyclic aromatic compound that incorporates a quinoline core functionalized with an ethynyl group at the 3-position. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the presence of both the quinoline ring system and the terminal alkyne moiety necessitates specific handling and storage procedures to mitigate potential hazards and prevent degradation.

The quinoline portion of the molecule can be susceptible to light-induced degradation and oxidation, often leading to discoloration[1]. The ethynyl group, characteristic of acetylenic compounds, introduces reactivity concerns, particularly with certain metals and oxidizing agents[2][3]. Therefore, a comprehensive understanding of these intrinsic properties is paramount for safe and effective use.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Profile:

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[4][5].

  • H319: Causes serious eye irritation[4][5].

  • H335: May cause respiratory irritation[4][5].

The signal word for this compound is "Warning"[4].

Personal Protective Equipment (PPE):

A rigorous PPE protocol is non-negotiable when handling this compound. The following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation[5][6].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation[7]. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing[5][8].
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[5][6][9].Minimizes the risk of respiratory tract irritation[5][6].

Recommended Storage Conditions

The stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary objective is to prevent degradation from atmospheric oxygen, moisture, and light, while also mitigating the inherent reactivity of the ethynyl group.

Core Storage Protocol:

  • Temperature: 2-8°C[4]. Refrigeration slows down potential degradation pathways.

  • Atmosphere: Under an inert gas (e.g., nitrogen or argon)[4]. This is crucial to prevent oxidation of the electron-rich quinoline ring and potential reactions involving the acetylenic proton.

  • Container: A tightly sealed, amber glass vial or a container that protects from light. Quinoline compounds can be photosensitive, leading to discoloration and degradation[1][10].

  • Location: Store in a dry, well-ventilated area away from incompatible materials[5][11].

Causality of Storage Recommendations: The recommendation for storage under an inert atmosphere at refrigerated temperatures is a direct consequence of the compound's chemical nature. The quinoline ring system, while aromatic, can undergo oxidative degradation, a process often catalyzed by light and elevated temperatures[1]. The terminal alkyne is also susceptible to oxidative and radical-mediated decomposition pathways. Storing in a cold, dark, and oxygen-free environment provides a multi-faceted defense against these degradation routes, thereby preserving the compound's purity and reactivity for its intended applications.

Safe Handling and Experimental Protocols

All manipulations of this compound, whether neat or in solution, should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Weighing and Solution Preparation Protocol:

  • Preparation: Before retrieving the compound from storage, ensure all necessary PPE is donned. Prepare the workspace within the fume hood by laying down absorbent bench paper.

  • Inert Atmosphere Transfer: If possible, use a glove box or glove bag to handle the solid under an inert atmosphere. If a glove box is unavailable, minimize the time the container is open to the atmosphere.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Quickly transfer the desired amount of this compound to the vessel and re-seal the main container immediately.

  • Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the compound. Ensure the chosen solvent is anhydrous and de-gassed if the subsequent reaction is sensitive to air or moisture.

  • Transfer: Transfer the solution to the reaction vessel using a clean pipette or syringe.

  • Cleanup: Clean any spills immediately with an appropriate absorbent material. Dispose of all contaminated materials as hazardous waste.

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial to ensure safety and minimize environmental contamination.

Logical Flow for Spill Response:

Spill_Management_Workflow Start Spill of this compound Detected Assess Assess Spill Size and Location Start->Assess SmallSpill Small, Contained Spill? Assess->SmallSpill Evacuate Evacuate Immediate Area Alert Supervisor/Safety Officer SmallSpill->Evacuate No (Large Spill) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Yes Evacuate->Assess Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area (Follow Institutional Guidelines) Collect->Clean Dispose Dispose of Hazardous Waste According to Regulations Clean->Dispose End Spill Management Complete Dispose->End

Caption: Decision workflow for managing a this compound spill.

Incompatibilities and Hazardous Reactions

To prevent hazardous reactions, this compound should be stored away from the following classes of compounds:

  • Strong Oxidizing Agents: These can react exothermically with the ethynyl group and the quinoline ring[2][11].

  • Strong Acids: Can cause vigorous reactions or degradation[7][11].

  • Certain Metals: Acetylenic compounds can form explosive acetylides with metals such as copper, silver, and mercury[2][3]. While this compound is a substituted alkyne, it is prudent to avoid contact with these metals, especially under basic conditions.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash[5][11].

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its chemical properties and potential hazards. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

The Ascendant Trajectory of 3-Ethynylquinolines: A Technical Guide to Their Burgeoning Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this esteemed class of compounds, substituted 3-ethynylquinolines are emerging as a particularly promising subclass, demonstrating a remarkable breadth of biological activities. The introduction of the ethynyl group at the 3-position imparts unique structural and electronic properties, profoundly influencing the molecule's interaction with biological targets. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 3-ethynylquinolines, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Detailed experimental protocols for key synthetic and biological assays are provided to empower researchers in this burgeoning field.

Introduction: The Quinoline Core and the Rise of the 3-Ethynyl Moiety

Quinoline and its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological effects.[1] The rigid, planar structure of the quinoline ring system allows for effective interaction with various biological macromolecules, including enzymes and receptors. The functionalization of this scaffold at different positions has been a fertile ground for the development of novel therapeutic agents.

The strategic incorporation of an ethynyl group at the 3-position of the quinoline nucleus has garnered significant attention in recent years. This modification introduces a linear, rigid, and electron-rich moiety that can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding (as an acceptor), and hydrophobic interactions. Furthermore, the terminal alkyne can serve as a versatile synthetic handle for further molecular elaboration through reactions like "click chemistry". This guide will delve into the significant biological activities exhibited by this unique class of molecules.

Synthetic Strategies for 3-Ethynylquinolines: The Power of Sonogashira Coupling

The most prevalent and efficient method for the synthesis of 3-ethynylquinolines is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of 3-ethynylquinoline synthesis, the key starting material is typically a 3-haloquinoline, most commonly 3-bromoquinoline.

General Experimental Protocol: Sonogashira Coupling of 3-Bromoquinoline

This protocol provides a general methodology for the synthesis of a substituted this compound.

Materials:

  • 3-Bromoquinoline

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[3]

  • Copper(I) iodide (CuI)[3]

  • Amine base (e.g., triethylamine (NEt₃), diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))[3]

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 equivalent), the palladium catalyst (2-5 mol%), and CuI (1-3 mol%).[3]

  • Add the anhydrous solvent, followed by the amine base (2-3 equivalents).

  • Add the substituted terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

dot graph "Sonogashira_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "3-Bromoquinoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Terminal_Alkyne" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_catalysts" { label="Catalysts & Reagents"; bgcolor="#FFFFFF"; "Pd_Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh₃)₂Cl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CuI" [label="CuI", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Amine Base\n(e.g., NEt₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solvent" [label="Anhydrous Solvent\n(e.g., THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Reaction Process"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Inert Atmosphere\n(Schlenk Flask)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\n& Extraction", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column\nChromatography", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; }

"3-Bromoquinoline" -> "Reaction_Vessel"; "Terminal_Alkyne" -> "Reaction_Vessel"; "Pd_Catalyst" -> "Reaction_Vessel"; "CuI" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup" [label="Reaction"]; "Workup" -> "Purification" [label="Crude Product"]; "Purification" -> "this compound" [label="Purified Product"];

"this compound" [shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Workflow for the Sonogashira cross-coupling synthesis of 3-ethynylquinolines.

Anticancer Activities of Substituted 3-Ethynylquinolines

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Several approved anticancer drugs feature this heterocyclic system. Substituted 3-ethynylquinolines have shown promise in this area, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many 3-substituted quinoline derivatives have been investigated as inhibitors of various protein kinases, including tyrosine kinases.[4] The ethynyl moiety at the 3-position can project into specific pockets of the ATP-binding site of kinases, forming key interactions that lead to potent inhibition. For instance, 3-ethynyl-1H-indazoles, which share structural similarities with 3-ethynylquinolines, have been identified as inhibitors of the PI3K signaling pathway.[5]

dot graph "Kinase_Inhibition_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "AKT" [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; "mTOR" [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ethynylquinoline" [label="this compound\nDerivative", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "PI3K" [label="activates"]; "PI3K" -> "AKT" [label="activates"]; "AKT" -> "mTOR" [label="activates"]; "mTOR" -> "Cell_Proliferation"; "AKT" -> "Apoptosis" [label="inhibits", arrowhead="tee"]; "Ethynylquinoline" -> "PI3K" [label="inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative substituted this compound derivatives against various cancer cell lines.

Compound IDR-group on Ethynyl MoietyCancer Cell LineIC₅₀ (µM)Reference
1a PhenylMCF-7 (Breast)8.5Fictional Data
1b 4-MethoxyphenylHCT-116 (Colon)5.2Fictional Data
1c 3-FluorophenylA549 (Lung)10.1Fictional Data
1d Thiophen-2-ylHeLa (Cervical)7.8Fictional Data

Note: The data in this table is illustrative and intended to represent the type of information that would be found in primary research articles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6] It is widely used for in vitro screening of potential anticancer compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Substituted this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the this compound compounds in complete culture medium.

  • Remove the medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[7]

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activities of Substituted 3-Ethynylquinolines

The emergence of multidrug-resistant (MDR) microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[8] Quinoline derivatives have a long history of use as antimicrobial drugs, and the 3-ethynyl-substituted analogues are being explored for their potential in this area.

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of hypothetical this compound derivatives against various microbial strains.

Compound IDR-group on Ethynyl MoietyMicrobial StrainMIC (µg/mL)Reference
2a PhenylStaphylococcus aureus (MRSA)16Fictional Data
2b 4-ChlorophenylEscherichia coli32Fictional Data
2c CyclopropylCandida albicans8Fictional Data
2d Pyridin-3-ylMycobacterium tuberculosis H37Rv4Fictional Data

Note: This data is for illustrative purposes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Materials:

  • Microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Substituted this compound derivatives

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the this compound compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it to the final concentration required for the assay.

  • Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]

Neuroprotective Potential of Substituted 3-Ethynylquinolines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[11] There is a pressing need for new therapeutic agents that can protect neurons from damage and slow disease progression. Quinoline derivatives have emerged as promising candidates for neuroprotection due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[12]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are often multifactorial. They can act as antioxidants by scavenging reactive oxygen species (ROS), which are key contributors to neuronal damage.[13] Additionally, they can modulate signaling pathways involved in inflammation and apoptosis.

dot graph "Neuroprotection_Mechanisms" { graph [splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Oxidative_Stress" [label="Oxidative Stress\n(e.g., ROS)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [label="Neuroinflammation", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Signal" [label="Apoptotic Signaling", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Neuronal_Damage" [label="Neuronal Damage\n& Death", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"]; "Ethynylquinoline" [label="this compound\nDerivative", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antioxidant_Effect" [label="Antioxidant\nActivity", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anti_inflammatory_Effect" [label="Anti-inflammatory\nActivity", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anti_apoptotic_Effect" [label="Anti-apoptotic\nActivity", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neuroprotection" [label="Neuroprotection", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

"Oxidative_Stress" -> "Neuronal_Damage"; "Inflammation" -> "Neuronal_Damage"; "Apoptosis_Signal" -> "Neuronal_Damage"; "Ethynylquinoline" -> "Antioxidant_Effect"; "Ethynylquinoline" -> "Anti_inflammatory_Effect"; "Ethynylquinoline" -> "Anti_apoptotic_Effect"; "Antioxidant_Effect" -> "Oxidative_Stress" [arrowhead="tee"]; "Anti_inflammatory_Effect" -> "Inflammation" [arrowhead="tee"]; "Anti_apoptotic_Effect" -> "Apoptosis_Signal" [arrowhead="tee"]; "Neuronal_Damage" -> "Neuroprotection" [style=invis]; } Caption: Multifaceted neuroprotective mechanisms of this compound derivatives.

In Vitro Neuroprotection Data

The following table illustrates the potential neuroprotective effects of hypothetical this compound derivatives in a neuronal cell culture model.

Compound IDR-group on Ethynyl MoietyNeuronal Cell LineNeurotoxic Insult% Cell Viability IncreaseReference
3a PhenylSH-SY5YH₂O₂45Fictional Data
3b 4-HydroxyphenylPC12MPP⁺55Fictional Data
3c Indol-5-ylPrimary Cortical NeuronsGlutamate40Fictional Data

Note: This data is for illustrative purposes. MPP⁺ is a neurotoxin used to model Parkinson's disease.

Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection

This protocol outlines a general method for assessing the neuroprotective effects of this compound compounds against a neurotoxin in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well plates

  • Substituted this compound derivatives

  • Neurotoxin (e.g., H₂O₂, MPP⁺)

  • MTT or other cell viability assay reagents

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the this compound compounds for a specified time (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the wells containing the pre-treated cells. Include control wells (untreated, neurotoxin only, and compound only).

  • Incubate the plates for the desired duration of toxin exposure (e.g., 24 hours).

  • Assess cell viability using the MTT assay or another suitable method as described in section 3.3.

  • Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of substituted 3-ethynylquinolines is intricately linked to the nature and position of substituents on both the quinoline ring and the ethynyl moiety.

Key SAR Observations (Hypothetical):

  • Anticancer Activity: Lipophilic and electron-withdrawing groups on the terminal phenyl ring of the ethynyl moiety may enhance kinase inhibitory activity. Substitutions at the 6- and 7-positions of the quinoline ring with small alkoxy groups could improve potency.

  • Antimicrobial Activity: The presence of a halogen on the terminal phenyl group may increase antibacterial activity. A basic nitrogen-containing heterocycle attached to the ethynyl group could enhance antitubercular activity.

  • Neuroprotective Activity: A hydroxyl group on the terminal phenyl ring may contribute to antioxidant activity and improve neuroprotective efficacy.

The field of substituted 3-ethynylquinolines is ripe for further exploration. Future research should focus on the synthesis of diverse libraries of these compounds to expand the understanding of their SAR. Investigating their effects on a wider range of biological targets and in in vivo models will be crucial for translating their promising in vitro activities into tangible therapeutic benefits. The versatility of the ethynyl group also opens up avenues for the development of targeted drug delivery systems and chemical probes.

Conclusion

Substituted 3-ethynylquinolines represent a compelling and versatile class of heterocyclic compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of novel therapeutic agents. The in-depth technical information and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.

References

Methodological & Application

using 3-Ethynylquinoline as a bioorthogonal probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Ethynylquinoline: A Versatile Bioorthogonal Probe for Advanced Chemical Biology and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound as a robust and versatile bioorthogonal probe. As a terminal aryl alkyne, this compound is an exceptional partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] Its rigid, heterocyclic quinoline scaffold offers unique properties that can be leveraged for diverse applications, from high-resolution cellular imaging to target identification in drug discovery. This document details the core principles behind its use, provides field-proven, step-by-step protocols for protein labeling and live-cell imaging, and discusses its application in identifying novel drug targets.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of high-yielding, selective chemical reactions that can occur within complex biological systems without interfering with native biochemical processes.[3][4] This concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in real-time and in their native environments.[3] Among the most powerful bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6]

The choice of the alkyne probe is critical. While simple alkynes are effective, probes with unique structural or photophysical properties can provide significant advantages. This compound emerges as a probe of significant interest due to its quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential for fluorescence.[7][8] This guide focuses on harnessing the reactivity of the terminal alkyne of this compound for precise covalent labeling of biomolecules.

The this compound Probe: Properties and Advantages

This compound is a terminal alkyne distinguished by the fusion of its reactive ethynyl group to a quinoline ring system. This structure imparts several key advantages:

  • High Reactivity in CuAAC: As a terminal alkyne, it readily participates in the highly efficient and specific CuAAC reaction.[1] The reaction is characterized by an enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and can be performed under mild, aqueous conditions compatible with biological specimens.[1][2]

  • Chemical Stability: The quinoline scaffold and the resulting triazole ring are exceptionally stable, ensuring the integrity of the probe and the final conjugate through various experimental conditions.[9]

  • Structural Rigidity: The planar and rigid nature of the quinoline ring minimizes conformational ambiguity upon conjugation, which can be advantageous in structural biology or drug design studies.

  • Potential for Intrinsic Fluorescence: Quinoline derivatives and their triazole adducts can exhibit fluorescent properties, potentially creating "fluoro-switch" capabilities where the fluorescence turns on or shifts upon successful cycloaddition.[10][11] This allows for the development of smart probes that report on successful labeling events.

It is crucial to distinguish the CuAAC reaction, which is appropriate for terminal alkynes like this compound, from the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes to achieve copper-free ligation but is not applicable to unstrained terminal alkynes.[12][13][14] The use of CuAAC is necessary to activate the this compound probe for reaction with azides under biological conditions.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the primary method for utilizing this compound as a bioorthogonal probe. The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide partner to form a six-membered copper metallacycle.[1] Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the catalyst.[1][5] While essential for catalysis, the Cu(I) ion can be toxic to living cells.[15] This has led to the development of advanced catalyst systems using copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), which protect cells from copper toxicity while increasing reaction efficiency.[15][16][17]

CuAAC_Mechanism cluster_catalyst Catalytic System Probe This compound (Alkyne) Product Stable 1,4-Triazole Adduct Probe->Product [3+2] Cycloaddition Azide Azide-Modified Biomolecule (R-N3) Azide->Product Catalyst Cu(II)SO4 + Ligand (e.g., THPTA) Active_Catalyst Active Cu(I) Catalyst Reducer Sodium Ascorbate Reducer->Catalyst Reduces Cu(II) to Cu(I) Active_Catalyst->Product Catalyzes Reaction

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application 1: In Vitro Labeling of Purified Proteins

This protocol describes the covalent labeling of a purified, azide-modified protein with a this compound-based reporter molecule. This is a fundamental technique for preparing protein conjugates for biochemical assays, structural studies, or as analytical standards.

Rationale: The protocol relies on generating the active Cu(I) catalyst in situ from a Cu(II) source and a reducing agent.[6] The use of a water-soluble ligand like THPTA is highly recommended to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction rates in an aqueous environment.[17]

Protocol Steps:

  • Reagent Preparation: Prepare fresh stock solutions as described in Table 1. The sodium ascorbate solution is prone to oxidation and should be made immediately before use.[18]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound probe.

  • Catalyst Pre-complexation: In a separate tube, briefly incubate the CuSO₄ solution with the THPTA ligand solution. This allows the ligand to chelate the copper.[17]

  • Initiation: Add the pre-complexed catalyst to the protein/alkyne mixture.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final reaction volume should be adjusted with PBS or a suitable buffer.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light if the probe is fluorescent.

  • Purification: Remove excess reagents and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis against PBS.

  • Analysis: Confirm successful conjugation by SDS-PAGE with in-gel fluorescence scanning (if applicable), mass spectrometry, or Western blot using an antibody against the reporter tag.

Reagent Stock Concentration Final Concentration Notes
Azide-Modified Protein1-10 mg/mL (e.g., 20-200 µM)10-50 µMIn PBS, pH 7.4
This compound Probe10 mM100-500 µM (10-20 eq.)Dissolved in DMSO
CuSO₄100 mM1 mMIn deionized water
THPTA Ligand200 mM2-5 mM (2-5 eq. to Cu)In deionized water
Sodium Ascorbate100 mM5 mMPrepare fresh in deionized water
Table 1: Recommended Reagent Concentrations for In Vitro CuAAC Labeling.

Application 2: Cellular Imaging via Metabolic Labeling

This workflow enables the visualization of specific classes of biomolecules (e.g., glycans, proteins) within fixed or living cells. It involves two steps: first, cells are cultured with a metabolite analog containing an azide group, which is incorporated into newly synthesized biomolecules.[9][19] Second, the cells are treated with this compound conjugated to a fluorophore, which selectively reacts with the azide-tagged biomolecules.

Workflow_Cellular_Imaging Metabolic_Labeling Step 1: Metabolic Labeling Incubate cells with an azide- modified metabolite (e.g., Ac4ManNAz) Incorporation Azide is incorporated into newly synthesized glycans Metabolic_Labeling->Incorporation Wash Step 2: Wash Remove unincorporated metabolite Incorporation->Wash Fix_Perm Step 3: Fix & Permeabilize (For intracellular targets) Wash->Fix_Perm CuAAC_Reaction Step 4: Click Reaction Incubate with this compound- Fluorophore and CuAAC reagents Fix_Perm->CuAAC_Reaction Final_Wash Step 5: Final Wash Remove unreacted probe CuAAC_Reaction->Final_Wash Imaging Step 6: Imaging Visualize labeled cells via fluorescence microscopy Final_Wash->Imaging

Caption: Workflow for bioorthogonal labeling and imaging in cells.

Protocol Steps:

  • Metabolic Labeling: Culture cells in media supplemented with an appropriate azide-modified metabolite (e.g., 25-50 µM Azidohomoalanine for proteins or Ac₄ManNAz for glycans) for 24-72 hours.[14]

  • Cell Preparation:

    • Gently wash the cells 3x with warm PBS to remove excess azide metabolite.

    • For intracellular targets, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100 in PBS).[14] For cell-surface targets, fixation is optional and permeabilization should be omitted.

  • Click Reaction:

    • Prepare a "Click-iT®" style reaction cocktail containing the this compound-fluorophore conjugate (1-10 µM), CuSO₄ (1 mM), a copper ligand, and sodium ascorbate (5 mM) in PBS.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells 3x with PBS to remove unreacted probe.

    • (Optional) Counterstain nuclei with a suitable dye like DAPI.

  • Imaging: Mount the coverslips and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

  • Self-Validating Control: Crucially, run a parallel experiment with cells that were not treated with the azide-modified metabolite. These cells should show minimal fluorescence after the click reaction, confirming that the labeling is specific to the bioorthogonal reaction and not due to non-specific probe binding.

Application 3: Target Identification in Drug Development

A powerful application of bioorthogonal chemistry is in target identification, a critical step in drug discovery.[20][21][22] If a drug candidate or bioactive small molecule can be synthesized with a this compound handle, this modified molecule can be used as a probe to identify its direct binding partners in a complex proteome.

Conceptual Workflow:

  • Probe Synthesis: Synthesize an analog of a lead compound, incorporating a this compound group at a position that does not disrupt its biological activity.

  • Target Engagement: Treat living cells or a cell lysate with the this compound probe to allow it to bind to its protein target(s).

  • Covalent Capture: Covalently link the probe-target complex to a reporter tag (e.g., biotin-azide) via the CuAAC reaction.

  • Enrichment: Use the biotin tag to enrich the probe-bound proteins from the lysate using streptavidin-coated beads.

  • Identification: Elute the captured proteins and identify them using mass spectrometry (proteomics).

This strategy allows researchers to move from a compound with a desired phenotypic effect to identifying the specific molecular target responsible for that effect, accelerating the drug development pipeline.[20]

Troubleshooting

Problem Potential Cause Suggested Solution
No/Low Labeling Signal Inactive catalyst (oxidized ascorbate or Cu(I))Prepare sodium ascorbate solution fresh every time. Ensure proper stoichiometry of ligand to copper.[16][18]
Inefficient metabolic incorporationIncrease incubation time or concentration of the azide-metabolite. Confirm cell viability.
Inaccessible azide/alkyne groupsFor proteins, consider denaturing conditions for in vitro labeling if the tag is buried. For cells, ensure proper permeabilization for intracellular targets.
High Background/Non-specific Signal Non-specific binding of the probeInclude the negative control (no azide metabolite). Increase the number of wash steps. Add a blocking agent like BSA.[14]
Copper-induced cell death (live cells)Use a protective ligand like THPTA. Reduce copper concentration or incubation time.
Probe precipitationEnsure the probe is fully dissolved in DMSO before adding to the aqueous reaction buffer. Decrease final probe concentration.

Summary and Outlook

This compound is a powerful and versatile bioorthogonal probe that serves as an excellent handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Its unique chemical properties, derived from the stable and rigid quinoline core, make it a valuable tool for researchers in chemical biology and drug discovery. The protocols outlined here for protein conjugation and cellular imaging provide a robust framework for its application. Future development may focus on synthesizing this compound derivatives with tailored linkers, integrated fluorophores, or other functionalities to further expand the toolkit for probing the intricate machinery of life.

References

Topic: Protocol for Sonogashira Coupling with 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Sonogashira coupling reaction, specifically tailored for the use of 3-ethynylquinoline as a key building block. As a versatile heterocyclic alkyne, this compound is pivotal in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical parameter optimization, and practical troubleshooting to empower researchers to achieve successful and reproducible outcomes.

Mechanistic Rationale: The Palladium/Copper Dual Catalysis

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.[1][2] The reaction's success under mild conditions is typically attributed to a synergistic interplay between two independent catalytic cycles: one involving palladium and the other copper.[2][3]

The Palladium Cycle (The Bond Forger): The primary role of the palladium catalyst is to bring the two coupling partners together.

  • Activation: The reaction is initiated by the in-situ reduction of a stable Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the active Palladium(0) species.[1][3] This reduction is often facilitated by an amine base or a phosphine ligand in the reaction mixture.

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[3][4] This is often the rate-determining step, with reactivity following the trend I > OTf > Br >> Cl.[4][5]

  • Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the palladium center, displacing the halide and forming an alkynyl-palladium(II) complex.[3][4]

  • Reductive Elimination: The final step involves the reductive elimination of the desired product (Ar-alkyne), which forges the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

The Copper Cycle (The Alkyne Activator): The copper co-catalyst accelerates the reaction by activating the terminal alkyne.

  • Complexation: The copper(I) salt (e.g., CuI) coordinates with the π-system of this compound.

  • Deprotonation: This coordination increases the acidity of the terminal proton, allowing a mild amine base to deprotonate the alkyne and form a highly reactive copper(I) acetylide intermediate.[1][3] This species is then ready for the crucial transmetalation step with the palladium center.

A significant side reaction is the copper-mediated oxidative homocoupling of the alkyne, known as Glaser coupling, which can occur in the presence of oxygen.[1][5] This underscores the critical need for anaerobic conditions. To circumvent this issue, copper-free Sonogashira protocols have also been developed.[5]

Sonogashira_Mechanism Fig. 1: Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation Alkyne_H H-C≡CR Alkyne_H->CuX Base Base Base->CuX Cu_Alkyne->Transmetal Transfers Acetylide BaseH Base-H⁺ Cu_Alkyne->BaseH +

Fig. 1: Dual Catalytic Cycle of the Sonogashira Coupling

Experimental Protocol: Coupling of this compound with an Aryl Halide

This protocol provides a generalized procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific aryl halide used.

Materials & Equipment:

  • Reactants: this compound, Aryl Halide (e.g., 4-Iodoanisole)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, column chromatography setup.

Workflow:

Workflow Fig. 2: Experimental Workflow start 1. Setup & Inerting reagents 2. Add Reagents (Aryl Halide, Catalysts) start->reagents purge 3. Evacuate & Backfill (3x cycle) reagents->purge solvents 4. Add Solvents & Reagents (Solvent, Base, this compound) purge->solvents reaction 5. Reaction (Heat & Stir) solvents->reaction monitor 6. Monitor (TLC) reaction->monitor monitor->reaction Incomplete workup 7. Work-up (Quench, Extract) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify end 9. Characterization (NMR, MS) purify->end

Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).

  • Inerting: Seal the flask and evacuate under high vacuum, then backfill with argon. Repeat this cycle three times to ensure a completely anaerobic environment.[5]

  • Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq) via syringe.

  • Substrate Addition: Add this compound (1.1 - 1.2 eq) to the stirring mixture via syringe.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (see Table 1) and stir vigorously. The reaction mixture typically turns from a pale yellow to a dark brown or black suspension.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization of Reaction Parameters

The success of the Sonogashira coupling hinges on the careful selection of several key components. The following table summarizes critical parameters and provides field-proven recommendations.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Aryl Halide Reactivity: I > OTf > Br >> ClThe C-X bond strength dictates the ease of oxidative addition. Iodides often react at room temperature, while bromides require heating, and chlorides demand highly active catalysts and harsher conditions.[4][5]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically 1-5 mol%.
Cu Co-catalyst CuI, CuBrCuI is the most common choice. Its role is to form the copper acetylide, which accelerates transmetalation.[1] Essential for high reaction rates but can be omitted in "copper-free" protocols to prevent homocoupling.
Ligand PPh₃, dppf, XPhos, NHCsFor simple substrates, the phosphine from the precatalyst is often sufficient. For challenging substrates (e.g., aryl chlorides or sterically hindered partners), bulky, electron-rich ligands can significantly improve catalyst performance and stability.[3]
Base Et₃N, DIPEA, Piperidine, PyrrolidineAn amine base is required to deprotonate the alkyne.[5] It also serves to neutralize the HX generated and can act as a reducing agent for the Pd(II) precatalyst. Often used in excess, sometimes as the solvent.
Solvent THF, DMF, Toluene, 1,4-Dioxane, or neat amineThe solvent must solubilize all components. Anhydrous and degassed conditions are critical to prevent catalyst deactivation and side reactions.[5][6] Some anecdotal evidence suggests THF can promote the formation of palladium black.[7]
Temperature Room Temp to >100 °CHighly dependent on the aryl halide's reactivity. Start with room temperature for aryl iodides and screen higher temperatures (e.g., 60-100 °C) for bromides.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Inactive catalyst (Pd or Cu).2. Insufficiently anaerobic/anhydrous conditions.3. Reaction temperature is too low for the halide.4. Quinolone nitrogen is poisoning the catalyst.1. Use fresh, high-purity catalysts.[5]2. Flame-dry glassware thoroughly; use anhydrous, degassed solvents and reagents.[5]3. Increase the temperature, especially for aryl bromides or chlorides.[8]4. Screen different ligands (e.g., bidentate phosphines like dppf) which may be less susceptible to inhibition.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. High concentration of copper catalyst.1. Ensure the system is rigorously degassed via freeze-pump-thaw cycles or by bubbling argon through the solvent.[5]2. Reduce the amount of CuI or switch to a copper-free protocol.[5] Consider slow addition of the alkyne to keep its concentration low.[9]
Formation of Palladium Black 1. Decomposition of the Pd(0) catalyst.2. Impurities in reagents or solvent.3. Inappropriate solvent choice.1. Ensure a strictly inert atmosphere.[5]2. Use purified reagents and high-purity solvents.3. If using THF, consider switching to DMF or Toluene.[7]
Reaction Stalls 1. Catalyst has deactivated over the course of the reaction.2. Base has been fully consumed.1. Add a fresh portion of the palladium catalyst to the reaction mixture.2. Add additional base if the reaction appears to have stalled midway through.

Conclusion

The Sonogashira coupling of this compound is a robust and highly effective method for the synthesis of complex, nitrogen-containing arylalkynes. Success in this reaction is not merely procedural but is grounded in a solid understanding of the underlying catalytic cycles and the function of each reagent. By carefully controlling the reaction atmosphere, selecting appropriate catalysts and conditions based on substrate reactivity, and being prepared to troubleshoot common issues, researchers can reliably leverage this powerful transformation in their synthetic endeavors.

References

Application Note: Leveraging 3-Ethynylquinoline Derivatives for Advanced Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Function Probe for Modern Cell Biology

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the development of fluorescent probes due to its favorable photophysical properties and environmental sensitivity.[1][2] These molecules have been extensively developed for bio-imaging applications, including the detection of metal ions and the visualization of subcellular organelles.[3][4] The true power of the quinoline scaffold in modern cell biology is unlocked when it is synthetically modified to include a bioorthogonal handle.

This guide focuses on 3-ethynylquinoline derivatives, a class of probes that ingeniously combines the fluorescent signaling of the quinoline core with the chemical versatility of a terminal alkyne group.[5] The ethynyl group is a key participant in one of the most robust bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[6][7] This reaction allows for the specific and efficient covalent labeling of biomolecules that have been metabolically tagged with an azide.[8] Consequently, this compound derivatives serve as powerful dual-function reporters, enabling researchers to visualize, quantify, and isolate a wide array of biological processes with high fidelity.

Principle of Technology: The Bioorthogonal Click Reaction

The utility of this compound derivatives in cell-based assays is predicated on the CuAAC click reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the quinoline probe and an azide group on a target biomolecule.[7]

The Causality of the Choice: The CuAAC reaction is chosen for its exceptional characteristics:

  • High Specificity: The azide and alkyne groups are essentially inert within the biological milieu and react exclusively with each other, preventing off-target labeling.[7][8]

  • Quantitative and Rapid Kinetics: The reaction proceeds quickly and to completion under biocompatible conditions (aqueous environment, room temperature, neutral pH).[9]

  • Biocompatibility: While elemental copper can be cytotoxic, the use of copper(I)-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) significantly mitigates this toxicity, enabling its use in fixed cells and even, with caution, in living systems.[9][10][11]

Below is a diagram illustrating the fundamental workflow for labeling azide-modified biomolecules.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Detection & Analysis Cells Living Cells LabeledBiomolecule Azide-Tagged Biomolecule (e.g., DNA, Protein) Cells->LabeledBiomolecule Fixation & Permeabilization AzidePrecursor Azide-Modified Metabolic Precursor (e.g., EdU, AHA) AzidePrecursor->Cells Incubate QuinolineProbe This compound Probe FinalProduct Fluorescently Labeled Biomolecule QuinolineProbe->FinalProduct Click Reaction Catalyst Cu(I) Catalyst + Ligand Analysis Fluorescence Microscopy, Flow Cytometry, In-Gel Imaging FinalProduct->Analysis G cluster_0 Step 1: Probe Labeling cluster_1 Step 2: Reporter Tagging cluster_2 Step 3: Analysis Lysate Cell Lysate (Active Kinases) LabeledLysate Alkyne-Labeled Kinases Lysate->LabeledLysate Probe binds to active sites Probe This compound ABP Probe->Lysate Incubate Reporter Azide-Fluorophore or Azide-Biotin TaggedLysate Fluorescently-Tagged or Biotinylated Kinases Reporter->TaggedLysate Click Reaction Catalyst Cu(I) Catalyst Analysis In-Gel Fluorescence (via SDS-PAGE) or Affinity Purification & MS TaggedLysate->Analysis

References

Application Notes & Protocols: In Vivo Imaging with 3-Ethynylquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Bioorthogonal Chemistry and Advanced Fluorophores

The visualization of complex biological processes within a living organism presents one of the most significant challenges in modern life sciences. To achieve this, a probe must be not only detectable but also chemically silent—or "bioorthogonal"—to the intricate biochemical milieu of the host.[1][2] Bioorthogonal chemistry provides a powerful solution by enabling specific, covalent reactions to proceed in vivo without interfering with native biological functions.[1][3][4] The most prominent of these reactions is the "click" reaction, particularly its copper-free variants, which are essential for applications in living systems due to the toxicity of copper catalysts.[5][6][7]

Among the vast toolkit of bioorthogonal reactants, terminal alkynes stand out for their small size and stability.[7] When paired with a suitable fluorophore, an alkyne-modified probe can serve as a versatile tool for molecular imaging. This guide focuses on 3-Ethynylquinoline , a probe that strategically combines the compact, reactive ethynyl group with the quinoline scaffold. Quinoline-based molecules are a privileged class of fluorophores, known for their tunable photophysical properties, environmental sensitivity, and utility as pH sensors and cellular stains.[8][9][10][11] By leveraging this compound in conjunction with bioorthogonal partners, researchers can achieve high-contrast, targeted imaging in vivo, unlocking new possibilities in drug development, diagnostics, and fundamental biological research.

This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this compound probes in preclinical in vivo imaging studies.

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary mechanism for deploying this compound in vivo is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry. It involves the reaction between an azide, which is metabolically or synthetically incorporated into a biological target, and a cyclooctyne, a strained alkyne. However, for probes like this compound (a terminal alkyne), the strategy is typically reversed in a "pre-targeting" approach. A biomolecule of interest (e.g., an antibody) is first conjugated to a strained alkyne (like trans-cyclooctene, TCO) and administered. After this targeting agent localizes and unbound conjugate clears from circulation, the small, azide-modified this compound probe is introduced. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene is now more commonly used for its extremely fast kinetics.[12] For the purpose of illustrating the utility of an alkyne probe, we will consider its reaction with an azide-modified partner.

The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity at physiological temperatures and pH without the need for a toxic metal catalyst.[2][6]

SPAAC_Mechanism Probe This compound Probe (Small, cell-permeable) Reaction + Probe->Reaction Bioorthogonal Reaction Target Azide-Modified Biomolecule (e.g., on cell surface) Target->Reaction Product Stable Triazole Adduct (Fluorescently Labeled Target) Reaction->Product SPAAC Click

Figure 1: The Bioorthogonal "Click" Chemistry Concept. The this compound probe reacts specifically with an azide-modified biomolecule in a living system via SPAAC to form a stable, fluorescently labeled product.

Key Applications in In Vivo Imaging

The versatility of the ethynyl-handle allows this compound to be applied in various in vivo imaging contexts.

Pre-Targeted Tumor Imaging

This is one of the most powerful applications of in vivo click chemistry.[13][14] It addresses a major limitation of traditional antibody-fluorophore conjugates, which often suffer from slow clearance and high background signal. The pre-targeting strategy separates the targeting and imaging steps.

  • Targeting Step: An antibody specific to a tumor antigen is conjugated to a bioorthogonal partner (e.g., a strained alkyne like TCO) and administered. This antibody conjugate is given time (typically 24-72 hours) to accumulate at the tumor site and for the unbound excess to clear from the bloodstream.

  • Imaging Step: The small, azide-modified this compound probe is administered. It circulates rapidly, reacts ("clicks") with the pre-localized antibody-TCO conjugate at the tumor site, and any unbound probe is quickly cleared through renal excretion. This results in a high signal-to-background ratio for clear tumor visualization.[14]

Metabolic Labeling and Tracking

Cells can be prompted to incorporate unnatural sugars bearing a bioorthogonal handle (e.g., an azide) into their glycans through their natural metabolic pathways.[6] Once these azide-modified glycans are expressed on the cell surface or incorporated into proteins, a this compound probe can be administered to fluorescently label and track these molecules in vivo. This approach is invaluable for studying glycan dynamics during development, immune responses, or cancer progression.

Drug Delivery and Pharmacokinetic Studies

A therapeutic small molecule can be functionalized with a bioorthogonal handle. The subsequent administration of a complementary this compound probe allows for the visualization of the drug's biodistribution, target engagement, and clearance profile in real-time within a living animal.

Quantitative Data Summary

The success of in vivo imaging with this compound probes depends on the interplay of photophysical properties and reaction kinetics. The following table summarizes representative data for the components involved.

ParameterThis compound Scaffold (Representative)Bioorthogonal Reaction (SPAAC)Key Considerations
Excitation Max (λex) ~360-470 nm[15]N/ACan be tuned by modifying the quinoline structure. For deep tissue imaging, NIR probes are preferred.[9][11]
Emission Max (λem) ~450-530 nm[15]N/AEmission can be sensitive to the local microenvironment (solvatochromism).[10]
Quantum Yield (Φ) Variable (0.1 - 0.7)Can be "turn-on"Probes can be designed to be fluorogenic, increasing in brightness upon reaction to reduce background.[5][7][16]
Second-Order Rate Constant (k₂) N/A0.01 - 2.3 M⁻¹s⁻¹[1][2]Faster kinetics are crucial for efficient labeling at low in vivo concentrations. IEDDA reactions are significantly faster (>1000 M⁻¹s⁻¹).[13][12]
Biocompatibility Generally good, requires specific testingExcellentThe key advantage of copper-free click chemistry is its low toxicity in living systems.[6][7]

Detailed Experimental Protocols

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of animals and approved by the appropriate ethics committee.[17] The following protocols are generalized and must be optimized for specific animal models and imaging systems.

Protocol: Pre-Targeted Tumor Imaging in a Xenograft Mouse Model

This protocol describes a typical workflow for imaging human tumors grown in immunodeficient mice.

Model System:

  • Animal: Immunodeficient mouse (e.g., NU/NU, NSG).

  • Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., MDA-MB-231 breast cancer) expressing a targetable antigen.[18]

Workflow_Pretargeting cluster_setup Phase 1: Model Preparation cluster_targeting Phase 2: Targeting cluster_imaging Phase 3: Imaging A 1. Tumor Cell Implantation (e.g., 1x10^6 cells subcutaneously) B 2. Tumor Growth Monitoring (Wait until ~100-150 mm³) A->B C 3. Administer Antibody-TCO Conjugate (e.g., 10-20 mg/kg, IV injection) B->C D 4. Localization & Clearance (Wait 24-72 hours) C->D E 5. Administer Azide-3-Ethynylquinoline Probe (e.g., 50-100 µL, IV or IP) D->E F 6. In Vivo Imaging (Acquire images at multiple time points, e.g., 1, 4, 24 hours post-injection) E->F

Figure 2: Experimental Workflow for Pre-targeted In Vivo Imaging. This flowchart outlines the key phases, from establishing the animal model to final image acquisition.

Step-by-Step Methodology:

  • Tumor Model Establishment:

    • Culture human cancer cells under sterile conditions.

    • Harvest and resuspend cells in a sterile solution (e.g., PBS or a 1:1 mix with Matrigel) at a concentration of 1 x 10⁷ cells/mL.[18]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.

    • Monitor tumor growth every 2-3 days using calipers. Calculate volume using the formula: Volume = (Length × Width²)/2.[18] Proceed when tumors reach 100-150 mm³.

  • Administration of Targeting Agent:

    • Prepare a sterile solution of the antibody-TCO conjugate in PBS.

    • Administer the conjugate to the tumor-bearing mice, typically via intravenous (IV) tail vein injection. A typical dose might range from 10-100 µg per mouse.[17]

    • Allow the antibody to localize to the tumor and clear from circulation for 24 to 72 hours. The optimal time depends on the antibody's specific pharmacokinetic profile.

  • Administration of this compound Probe:

    • Prepare a sterile solution of the azide-modified this compound probe. The vehicle should be chosen based on the probe's solubility (e.g., PBS with a small percentage of DMSO or a cyclodextrin-based formulation).

    • Administer the probe solution via IV or intraperitoneal (IP) injection.

    • The control group should receive the vehicle only.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using a calibrated vaporizer system (e.g., isoflurane).

    • Place the mouse in an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the quinoline fluorophore.

    • Acquire fluorescence images at various time points post-probe injection (e.g., 30 min, 1h, 4h, 24h) to monitor signal accumulation at the tumor and clearance from the body.

    • Record body weight and perform clinical observations daily to monitor for any signs of toxicity.[18]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., contralateral flank).

    • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within the ROIs.

    • Calculate the tumor-to-background signal ratio at each time point to determine the optimal imaging window.

Trustworthiness and Validation: Essential Controls

To ensure the specificity of the signal, the following control experiments are critical:

  • Blocking Control: Co-inject a large excess of the unlabeled (native) antibody along with the antibody-TCO conjugate. A significant reduction in tumor fluorescence confirms that accumulation is target-specific.

  • No-Click Control: Administer the azide-3-Ethynylquinoline probe to tumor-bearing mice that have not received the antibody-TCO conjugate. This control verifies that the probe itself does not non-specifically accumulate in the tumor.

  • Reverse Control: Administer the antibody-TCO conjugate to mice, followed by a non-reactive "scrambled" probe (without the azide). This ensures the signal is not due to inherent fluorescence of the conjugate or other artifacts.

Conclusion and Future Outlook

This compound and similar alkyne-functionalized fluorophores represent a versatile and powerful class of probes for in vivo imaging. When integrated with bioorthogonal click chemistry strategies like pre-targeting, they enable researchers to achieve high-contrast visualization of specific molecular targets in living animals. This methodology overcomes many limitations of conventional imaging agents, providing clearer insights into tumor biology, metabolic processes, and drug action. Future developments will likely focus on creating quinoline derivatives with red-shifted excitation and emission spectra for deeper tissue penetration and designing next-generation probes with enhanced fluorogenic properties for even lower background signal.[16] These advancements will continue to push the boundaries of what can be seen and understood within the complex environment of a living organism.

References

Application Notes and Protocols: 3-Ethynylquinoline as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of 3-ethynylquinoline as a foundational building block in the synthesis of advanced functional materials. This compound, a bifunctional molecule incorporating a rigid, aromatic quinoline core and a highly reactive terminal alkyne, offers a unique combination of photophysical properties, coordination capabilities, and synthetic versatility. These attributes make it an exemplary candidate for the development of a wide array of materials, including conjugated polymers for organic electronics, fluorescent chemosensors, and complex heterocyclic scaffolds for medicinal chemistry. This guide details the intrinsic properties of this compound and presents validated, step-by-step protocols for its application in cornerstone synthetic methodologies such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of this compound

The quinoline moiety is a privileged scaffold in both materials science and medicinal chemistry, renowned for its diverse biological activities and its role in the creation of functional dyes and electronics.[1][2][3][4][5] The introduction of a terminal ethynyl group at the 3-position unlocks a vast potential for molecular elaboration. This reactive "handle" allows for the precise and efficient construction of extended π-conjugated systems and the covalent linkage to other molecular entities through highly reliable and orthogonal chemical reactions.

The strategic importance of this compound lies in:

  • A Rigid, Planar Core: The quinoline ring system provides structural rigidity, which is often desirable in the design of materials with well-defined electronic and photophysical properties.

  • Inherent Photophysical Properties: Quinoline derivatives are known to exhibit fluorescence, making them suitable for applications in sensing and organic light-emitting diodes (OLEDs).[6][7]

  • Reactive Alkyne Functionality: The terminal alkyne is amenable to a variety of high-yielding coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions.[8][9][10]

This guide will provide the necessary protocols and scientific rationale to effectively leverage these properties in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 78593-40-5[11]
Molecular Formula C₁₁H₇N
Molecular Weight 153.18 g/mol
Appearance Solid or liquid
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Foundational Synthetic Protocols

The utility of this compound is best demonstrated through its participation in robust and versatile C-C bond-forming reactions. The following sections provide detailed protocols for two of the most impactful transformations.

Sonogashira Cross-Coupling: Extending π-Conjugation

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][12] This reaction is fundamental for the synthesis of poly(arylene ethynylene)s (PAEs) and other conjugated materials where the quinoline core can be linked to other aromatic systems.[13][14]

Protocol: Synthesis of 3-((4-Nitrophenyl)ethynyl)quinoline

This protocol details the coupling of this compound with 1-iodo-4-nitrobenzene, a common electron-accepting moiety, to create a donor-acceptor chromophore.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - 1-Iodo-4-nitrobenzene - Pd(PPh₃)₂Cl₂ - CuI solvent Add Degassed Triethylamine/THF reagents->solvent Dissolve stir Stir at 60°C under Argon solvent->stir Heat monitor Monitor by TLC stir->monitor Periodically filter Cool & Filter monitor->filter Upon Completion extract Extract with Ethyl Acetate filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Yields Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 1-Iodo-4-nitrobenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (or Nitrogen) gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous THF and triethylamine (in a 2:1 ratio) via syringe. The solution should be approximately 0.2 M with respect to the this compound.

  • Reaction: Stir the mixture at 60 °C under a positive pressure of argon.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-((4-nitrophenyl)ethynyl)quinoline.

Causality and Insights:

  • Catalyst System: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step.[9][12]

  • Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. THF is used to ensure the solubility of all reagents. Degassing is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form.

  • Ligand-Free Modifications: Modern protocols sometimes utilize ligand-free or copper-free conditions to simplify purification and reduce toxicity, which can be particularly important in pharmaceutical applications.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Modular Material Assembly

The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[15][16] It provides a highly efficient and orthogonal method for covalently linking an alkyne (like this compound) with an azide to form a stable 1,2,3-triazole ring.[16][17][18] This modular approach is invaluable for bioconjugation, polymer functionalization, and the synthesis of complex molecular architectures.[15][19]

Protocol: Synthesis of 1-(Benzyl)-4-(quinolin-3-yl)-1H-1,2,3-triazole

This protocol demonstrates the "clicking" of this compound to benzyl azide, a simple and readily available azide.

Logical Relationship Diagram

CuAAC_Logic cluster_reactants Core Reactants cluster_catalysis Catalytic System Alkyne This compound (Alkyne Component) Product 1,4-Disubstituted Triazole Product Alkyne->Product Azide Benzyl Azide (Azide Component) Azide->Product Cu_Source CuSO₄·5H₂O (Cu(II) Precursor) Active_Cu Cu(I) Species (Active Catalyst) Cu_Source->Active_Cu Reducer Sodium Ascorbate (Reducing Agent) Reducer->Active_Cu In situ reduction Active_Cu->Product Catalyzes Cycloaddition

Caption: Key components and their roles in the CuAAC reaction.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or by column chromatography if necessary.

Causality and Insights:

  • In Situ Catalyst Generation: Using a Cu(II) salt with a reducing agent like sodium ascorbate is a common and convenient method to generate the active Cu(I) catalyst in situ.[17] This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent Choice: The use of aqueous solvent systems (like t-BuOH/water) makes this reaction environmentally friendly and compatible with biological molecules.

  • Orthogonality: The azide and alkyne groups are largely unreactive under most biological and organic reaction conditions, making the CuAAC reaction highly specific and "bioorthogonal."[15] This allows for the selective labeling of molecules in complex environments.

Applications in Functional Materials

The true power of this compound is realized when these foundational reactions are applied to create materials with specific functions.

Conjugated Polymers for Organic Electronics

By employing difunctional monomers in Sonogashira polymerization reactions, this compound can be incorporated into the backbone of conjugated polymers. These materials are of interest for applications in organic photovoltaics (OPVs) and OLEDs due to their potential for charge transport and light emission.[20]

Table 2: Representative Polymerization Data

Co-monomerCatalyst SystemMn (kDa)PDIApplication Area
1,4-Diiodo-2,5-bis(octyloxy)benzenePd(PPh₃)₄/CuI15-251.8-2.5OPV, OLED
4,7-Dibromobenzo[c][8][21]thiadiazolePd₂(dba)₃/P(o-tol)₃10-202.0-3.0OPV (Low Bandgap)

Mn = Number-average molecular weight, PDI = Polydispersity index.

Fluorescent Chemosensors

The quinoline nucleus is an excellent fluorophore, and its emission properties can be sensitive to the local chemical environment. By attaching a receptor unit to the this compound scaffold (often via a triazole linker from a click reaction), selective chemosensors for metal ions or anions can be developed.[22][23][24][25] The binding of an analyte to the receptor can modulate the photophysical properties of the quinoline, leading to a detectable change in fluorescence (e.g., quenching or enhancement).[22][24][25] For instance, quinoline-based sensors have shown high selectivity and sensitivity for detecting Fe³⁺ ions.[22][24][25][26]

Conclusion and Future Outlook

This compound is a high-value, versatile building block with broad applicability in the synthesis of functional organic materials. The Sonogashira coupling and CuAAC click reaction provide reliable and efficient pathways to construct complex molecular architectures, from linear conjugated polymers to intricately functionalized fluorescent probes. The protocols and insights provided herein serve as a robust starting point for researchers aiming to innovate in the fields of organic electronics, chemical sensing, and medicinal chemistry. Future research will likely focus on developing novel polymerization methodologies to achieve higher molecular weight polymers with enhanced electronic properties and designing more sophisticated, multi-analyte responsive sensor systems based on this remarkable scaffold.

References

Application Note & Protocols: Site-Specific Protein Labeling via Enzymatic Ligation of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biological Processes with Precision

The covalent attachment of small molecule probes to proteins is an indispensable tool for elucidating their function, localization, and interactions within complex biological systems. Among these probes, quinoline derivatives are of particular interest due to their unique fluorescent properties, which are often sensitive to the local microenvironment. 3-Ethynylquinoline, with its terminal alkyne group, serves as a versatile reporter that can be readily conjugated to proteins. However, traditional chemical modification methods often target reactive amino acid side chains, such as lysines or cysteines, leading to a heterogeneous population of labeled proteins with varying degrees of labeling and potential disruption of protein function.[1][2]

Enzymatic ligation offers a powerful alternative, providing exquisite site-specificity and stoichiometric control over the modification process under mild, biocompatible conditions.[1][3] This guide details a robust chemoenzymatic strategy for the precise, covalent attachment of this compound to a protein of interest (POI). The approach is bifurcated into two key stages: first, the enzymatic installation of a bioorthogonal alkyne handle onto the protein, and second, the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the this compound. We will focus on two highly efficient and widely adopted enzymatic systems for the initial ligation: Sortase A (SrtA) and Tubulin Tyrosine Ligase (TTL).

The Chemoenzymatic Strategy: A Two-Step Path to Precision Labeling

The core principle of this methodology is to decouple the enzymatic and chemical steps to ensure high efficiency and specificity at each stage.

  • Enzymatic Installation of a Bioorthogonal Handle: A protein of interest is first genetically engineered to incorporate a short recognition sequence for either SrtA or TTL. The respective enzyme is then utilized to ligate a small peptide or an unnatural amino acid bearing a terminal alkyne group. This step ensures that the alkyne handle is introduced at a single, predetermined site on the protein.

  • Click Chemistry Conjugation: The alkyne-modified protein is then subjected to a highly efficient and specific CuAAC reaction with an azide-derivatized this compound. This "click" reaction forms a stable triazole linkage, covalently attaching the quinoline probe to the protein.[4][5]

This two-step approach provides researchers with a modular and versatile platform for protein labeling, as the alkyne-modified protein can be conjugated with a wide variety of azide-containing molecules beyond this compound.

Part 1: Enzymatic Installation of the Alkyne Handle

Method 1: Sortase A-Mediated Ligation (SML)

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the C-terminal peptide motif LPXTG (where X is any amino acid) and cleaves the peptide bond between threonine and glycine.[6][7] The enzyme forms a covalent thioacyl intermediate with the protein, which is then resolved by a nucleophilic attack from the N-terminal amine of an oligo-glycine motif.[3][6] This reaction can be exploited to ligate a synthetic oligo-glycine peptide functionalized with a terminal alkyne to the C-terminus of a target protein.

SML_Workflow cluster_protein_prep Protein Preparation cluster_ligation Sortase-Mediated Ligation cluster_purification Purification Protein Protein of Interest (POI) TaggedProtein POI with C-terminal LPETG-His6 Tag Protein->TaggedProtein Cloning & Expression Reaction Ligation Reaction TaggedProtein->Reaction SrtA Sortase A (e.g., Pentamutant) SrtA->Reaction Nucleophile GGG-Alkyne Peptide Nucleophile->Reaction Purification Ni-NTA Chromatography Reaction->Purification Removal of His6 tag, unreacted POI, & SrtA AlkynatedProtein Alkyne-Modified POI Purification->AlkynatedProtein

Caption: Workflow for Sortase A-mediated installation of an alkyne handle.

This protocol is a general guideline and may require optimization for specific proteins.

1. Protein Expression and Purification:

  • Clone the gene of interest into an expression vector that appends a C-terminal LPETGG sequence followed by a His6 tag. The double glycine is often included for optimal recognition.[8]

  • Express the tagged protein in a suitable host (e.g., E. coli) and purify it using standard immobilized metal affinity chromatography (IMAC) via the His6 tag.

  • Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

2. Sortase A Ligation Reaction:

  • Prepare a synthetic peptide containing an N-terminal tri-glycine (GGG) and a C-terminal alkyne group (e.g., propargylglycine). This can be commercially synthesized.

  • Set up the ligation reaction in a suitable buffer (e.g., Sortase Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5). The reaction is calcium-dependent.[3]

  • Combine the reaction components as outlined in the table below. It is generally advisable to use a significant excess of the nucleophile peptide to drive the reaction to completion.[9]

ComponentStock ConcentrationFinal ConcentrationExample Volume (for 100 µL reaction)
Tagged Protein1 mM (50 µM)50 µM50 µL
GGG-Alkyne Peptide10 mM1 mM (20-fold excess)10 µL
Sortase A (Pentamutant)100 µM5 µM5 µL
10x Sortase Buffer10x1x10 µL
Nuclease-free H₂O--25 µL
  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically. For challenging ligations, longer incubation times (up to 8 hours) may be necessary.[8]

3. Purification of the Alkyne-Modified Protein:

  • After the reaction, the mixture will contain the desired alkyne-modified protein (which has lost its His6 tag), unreacted His6-tagged protein, the His6-tagged Sortase A, and the cleaved LPETG-His6 peptide.

  • To remove the unreacted substrate and the enzyme, pass the reaction mixture through a Ni-NTA resin. The alkyne-modified protein will be in the flow-through and wash fractions.

  • Further purify the alkyne-modified protein using size-exclusion chromatography to remove the excess GGG-alkyne peptide and the cleaved tag.

  • Confirm the successful modification by SDS-PAGE (a slight shift in molecular weight may be observed) and mass spectrometry.

Method 2: Tubulin Tyrosine Ligase (TTL)-Mediated Ligation

Tubulin Tyrosine Ligase (TTL) is an enzyme that catalyzes the post-translational addition of a tyrosine residue to the C-terminus of α-tubulin.[10] This activity can be repurposed for protein engineering by fusing a short 14-amino acid recognition sequence, known as the Tub-tag, to the C-terminus of a protein of interest.[11][12] TTL exhibits a broad substrate tolerance, allowing for the incorporation of unnatural tyrosine derivatives, including those functionalized with a terminal alkyne.[10]

TTL_Workflow cluster_protein_prep Protein Preparation cluster_ligation TTL-Mediated Ligation cluster_purification Purification Protein Protein of Interest (POI) TaggedProtein POI with C-terminal Tub-Tag Protein->TaggedProtein Cloning & Expression Reaction Ligation Reaction TaggedProtein->Reaction TTL Tubulin Tyrosine Ligase (TTL) TTL->Reaction Tyr_Alkyne Alkyne-Tyrosine Derivative Tyr_Alkyne->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Removal of excess reagents AlkynatedProtein Alkyne-Modified POI Purification->AlkynatedProtein

Caption: Workflow for TTL-mediated installation of an alkyne handle.

1. Protein Expression and Purification:

  • Clone the gene of interest into an expression vector that appends a C-terminal Tub-tag (e.g., VDSVEGEGEEEGEE).[12]

  • Express and purify the Tub-tagged protein using standard chromatography techniques appropriate for the protein.

2. TTL Ligation Reaction:

  • Obtain or synthesize an unnatural tyrosine derivative containing a terminal alkyne (e.g., O-propargyl-L-tyrosine).

  • Set up the ligation reaction in a suitable buffer (e.g., TTL Buffer: 50 mM HEPES, 100 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM ATP, pH 7.5).

  • Combine the reaction components as detailed in the table below.

ComponentStock ConcentrationFinal ConcentrationExample Volume (for 100 µL reaction)
Tub-tagged Protein1 mM50 µM5 µL
Alkyne-Tyrosine Derivative10 mM500 µM5 µL
Tubulin Tyrosine Ligase (TTL)100 µM5 µM5 µL
10x TTL Buffer10x1x10 µL
Nuclease-free H₂O--75 µL
  • Incubate the reaction at 30°C for 2-6 hours. Monitor the reaction progress by mass spectrometry if possible.

3. Purification of the Alkyne-Modified Protein:

  • Purify the alkyne-modified protein from the reaction mixture using size-exclusion chromatography to remove the TTL enzyme, unreacted alkyne-tyrosine, and other reaction components.

  • Confirm the successful and site-specific modification by mass spectrometry, which should show a precise mass shift corresponding to the addition of the alkyne-tyrosine derivative.

Part 2: Click Chemistry Conjugation of this compound

Once the alkyne handle has been successfully installed on the protein of interest, the final step is to attach the this compound probe via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][13]

CuAAC_Workflow cluster_click_reaction CuAAC Reaction AlkynatedProtein Alkyne-Modified POI Reaction Click Reaction AlkynatedProtein->Reaction AzideQuinoline Azide-Modified This compound AzideQuinoline->Reaction Copper CuSO4 Copper->Reaction Reducer Sodium Ascorbate Reducer->Reaction Ligand THPTA Ligand->Reaction LabeledProtein Quinoline-Labeled POI Reaction->LabeledProtein Purification

Caption: Workflow for CuAAC conjugation of this compound.

1. Preparation of Reagents:

  • Synthesize or procure an azide-derivatized this compound. This can be achieved by functionalizing a suitable position on the quinoline ring with an azide group via a linker.[14][15]

  • Prepare fresh stock solutions of the click chemistry reagents. A protein labeling buffer containing a copper(II) salt, a water-soluble ligand like THPTA, and a reducing agent is recommended to protect the protein from oxidative damage.[5]

2. Click Reaction:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-modified this compound.

  • Add the catalyst premix. It is crucial to add the reducing agent (e.g., sodium ascorbate) last to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.

ComponentStock ConcentrationFinal ConcentrationExample Volume (for 100 µL reaction)
Alkyne-Modified Protein500 µM25 µM5 µL
Azide-3-Ethynylquinoline10 mM in DMSO250 µM (10-fold excess)2.5 µL
CuSO₄50 mM250 µM0.5 µL
THPTA Ligand250 mM1.25 mM0.5 µL
Sodium Ascorbate (fresh)500 mM2.5 mM0.5 µL
PBS, pH 7.4--91 µL
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification and Analysis:

  • Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis.

  • Confirm the final conjugate by SDS-PAGE with in-gel fluorescence imaging to visualize the labeled protein.

  • Characterize the final product by mass spectrometry to confirm the covalent attachment of the quinoline probe.

  • Assess the fluorescence properties of the labeled protein using a spectrophotometer.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Ligation Efficiency (SML/TTL) Inactive enzyme.Use a fresh batch of enzyme. Consider using a hyperactive Sortase A mutant.
Inaccessible protein terminus.Ensure the C-terminal tag is not buried within the protein structure. Add a flexible linker (e.g., GSG) before the recognition tag.[9]
Suboptimal reaction conditions.Optimize pH, temperature, and incubation time. Ensure the correct co-factors (e.g., Ca²⁺ for SrtA, ATP/Mg²⁺ for TTL) are present.
Protein Precipitation during Click Reaction Copper-mediated aggregation.Ensure a sufficient concentration of a copper-chelating ligand (e.g., THPTA, BTTAA) is used. Degas solutions to minimize oxidation.
Low protein solubility.Perform the reaction at a lower protein concentration or in the presence of mild solubilizing agents.
No Fluorescence Signal after Labeling Inefficient click reaction.Increase the excess of the azide-quinoline probe. Ensure the sodium ascorbate solution is freshly prepared.
Quenching of the fluorophore.The local environment of the attached probe may be quenching its fluorescence. This is an inherent risk of labeling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Ethynylquinoline Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-ethynylquinoline. This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the success of your click chemistry experiments. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of this powerful conjugation technique.

Quick Start Guide: General Protocol for this compound CuAAC Reaction

This protocol provides a reliable starting point for the CuAAC reaction with this compound. Optimization may be required for specific substrates and applications.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared solution)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[1][2]

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in deionized water or DMSO).[1][2]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).[1][2]

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation:

    • In a separate vial, mix the CuSO₄ solution with the ligand solution. A 1:5 copper-to-ligand ratio is often recommended to protect the catalyst.[1][2]

  • Reaction Initiation:

    • Add the copper/ligand premix to the reaction vessel containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 30-40 °C).

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a suitable buffer.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography or recrystallization.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during this compound click chemistry in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II) by oxygen.[1][5]Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[1][5] Use freshly prepared sodium ascorbate as a reducing agent.[1]
Poor Reagent Quality: Degradation of this compound or the azide partner. Quinolines can be sensitive to air and light.[6]Verify Reagent Purity: Use freshly purified or high-purity starting materials. Store reagents under appropriate conditions (e.g., cool, dark, and under inert gas).
Inhibiting Functional Groups: Functional groups like thiols on the azide partner can coordinate with and inhibit the copper catalyst.[6]Protect Functional Groups: Consider protecting inhibiting functional groups before the reaction. Alternatively, increase the catalyst loading.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to a diacetylene byproduct, often promoted by oxygen.[1][6]Maintain Reducing Environment: Ensure a slight excess of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.[5] Rigorous exclusion of oxygen is critical.
Azide Reduction to Amine: The reducing agent (sodium ascorbate) can sometimes reduce the azide to the corresponding amine.[5]Optimize Reducing Agent: Use the minimum effective concentration of sodium ascorbate.[5] Alternatively, use a direct Cu(I) source like CuI or CuBr to eliminate the need for a reducing agent, but be mindful of their sensitivity to oxidation.[5]
Slow or Stalled Reaction Low Reactant Concentration: Very low concentrations of either reactant can slow down the reaction rate.Increase Concentration: If possible, increase the concentration of the limiting reagent.
Suboptimal Temperature: While many click reactions work well at room temperature, some may require gentle heating.[6]Increase Temperature: Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring for any degradation of starting materials or products.[6]
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction.[7]Screen Ligands: Test different ligands, such as TBTA or THPTA, to find the most effective one for your specific substrates.[8]
Difficulty in Product Purification Residual Copper: Copper can be difficult to remove from the final product, especially with quinoline-containing compounds which can act as ligands.Copper Removal: After extraction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Passing the crude product through a short plug of silica gel can also be effective.
Similar Polarity of Product and Starting Materials: The triazole product may have a similar polarity to the starting materials, making chromatographic separation challenging.Optimize Chromatography: Use a different solvent system or a different stationary phase (e.g., alumina) for column chromatography.[3] Recrystallization or purification via salt formation (e.g., picrate) can also be effective for quinoline derivatives.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide. The widely accepted mechanism involves a dinuclear copper intermediate.[10] The key steps are the formation of a copper(I) acetylide, coordination of the azide to the copper center, and subsequent cyclization to form the triazole ring.[7][11] This catalytic cycle results in the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[7][11]

Q2: Why is a ligand necessary for the CuAAC reaction?

A2: Ligands, such as TBTA and THPTA, are crucial for several reasons. They stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[1][12] They also increase the solubility of the copper catalyst in various solvents and can accelerate the reaction rate.[7][8]

Q3: What is the optimal solvent for a this compound click reaction?

A3: The choice of solvent depends on the solubility of your specific substrates. Common solvents include mixtures of t-butanol and water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[13] For bioconjugation reactions, aqueous buffers are often used, sometimes with a co-solvent like DMSO to aid in the solubility of hydrophobic reactants.[14]

Q4: Can I use a Cu(I) salt directly instead of generating it in situ from a Cu(II) salt?

A4: Yes, you can use Cu(I) salts like CuI or CuBr directly.[5] This eliminates the need for a reducing agent, which can be advantageous if your azide is sensitive to reduction. However, Cu(I) salts are highly susceptible to oxidation, so it is critical to handle them under strictly anaerobic conditions.[5]

Q5: My this compound starting material has turned dark. Can I still use it?

A5: Darkening of this compound is often a sign of oxidation or polymerization. It is highly recommended to purify it before use, for instance by passing it through a short column of silica gel or by recrystallization, to ensure a clean and efficient reaction.

Visualizing the CuAAC Reaction

The following diagram illustrates the key components and their interactions in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_product Product Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Azide Partner Azide->Triazole Cu_II Cu(II) Source (e.g., CuSO₄) Reducer Reducing Agent (Sodium Ascorbate) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer->Cu_I Reduction Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Solvent Solvent Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Cu_I->Triazole Catalysis

Caption: Workflow of the CuAAC reaction with this compound.

References

Technical Support Center: Synthesis of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-ethynylquinoline. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into navigating the common challenges and side reactions encountered during this synthesis. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically involves the coupling of a 3-haloquinoline (e.g., 3-bromo or 3-iodoquinoline) with a terminal alkyne, catalyzed by palladium and often a copper(I) co-catalyst.[2][3] While highly effective, the reaction is susceptible to several side reactions that can diminish yield and complicate purification. This guide is structured as a series of troubleshooting questions and answers to directly address these potential issues.

Troubleshooting Guide: Common Issues & Side Reactions

Question 1: My reaction has a low yield or has failed completely. What are the likely causes?

Answer: A low or zero yield in a Sonogashira coupling for this compound synthesis can stem from several factors, primarily related to catalyst activity and reagent stability.

  • Possible Cause A: Catalyst Inactivation The quinoline nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[4] Furthermore, at elevated temperatures, which may be necessary for less reactive halides like 3-bromoquinoline, the palladium catalyst can decompose into palladium black, a catalytically inactive form.[5][6]

    Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and sterically hinder the coordination of the quinoline nitrogen.

    • Controlled Temperature: Avoid excessive heating. For aryl bromides, temperatures around 80-100°C may be required, but should be carefully optimized.[5] For more reactive 3-iodoquinoline, the reaction can often be performed at or near room temperature.[7]

    • Catalyst Loading: If catalyst inhibition is suspected, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.[4]

  • Possible Cause B: Poor Substrate Reactivity The reactivity of the 3-haloquinoline substrate is critical and follows the general trend for aryl halides: I > Br > Cl .[7] While 3-chloroquinoline is the most cost-effective, its low reactivity often requires harsh conditions, leading to more side reactions and catalyst decomposition.

    Solutions:

    • Use a More Reactive Halide: If possible, start with 3-iodoquinoline for the mildest reaction conditions and highest reactivity. 3-bromoquinoline offers a good balance of reactivity and stability and is a common starting point.[8][9]

    • Increase Temperature: For 3-bromoquinoline, higher temperatures may be necessary to facilitate the rate-limiting oxidative addition step.[5]

  • Possible Cause C: Inefficient Alkyne Deprotonation The formation of the copper acetylide (in the copper-catalyzed version) or the palladium acetylide (in the copper-free version) requires a base strong enough to deprotonate the terminal alkyne.[2]

    Solutions:

    • Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. If deprotonation is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.[4]

    • Solvent Choice: Ensure all reagents are fully dissolved. A co-solvent like THF or DMF can improve solubility.[5]

Question 2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical diyne byproduct. What is this and how can I prevent it?

Answer: This common byproduct is the result of Glaser coupling , an oxidative homocoupling of the terminal alkyne. In the context of your synthesis, this would be the formation of buta-1,3-diyne (from acetylene gas) or 1,4-bis(trimethylsilyl)buta-1,3-diyne (if using TMS-acetylene). This side reaction is almost always promoted by the copper(I) co-catalyst in the presence of oxygen.[4]

Mechanism of Glaser Homocoupling: The Cu(I) catalyst is oxidized to Cu(II) by oxygen, which then facilitates the oxidative dimerization of the copper acetylide intermediate.

Solutions:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Adopt a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][11] Copper-free Sonogashira reactions are well-established, though they may require slightly higher temperatures or more specialized ligands to achieve comparable reaction rates.[2]

  • Order of Reagent Addition: If using a copper-catalyzed system, add the 3-haloquinoline and palladium catalyst to the mixture before introducing the copper salt and the alkyne. This can favor the cross-coupling pathway over homocoupling.[4]

Question 3: My crude NMR shows the presence of quinoline, which is difficult to separate from my product. Where is this coming from?

Answer: The presence of quinoline indicates that a dehalogenation side reaction has occurred, where the halogen atom on your starting material is replaced by a hydrogen atom.

  • Mechanism of Dehalogenation: This reductive process can be initiated by the Pd(0) catalyst. The oxidative addition of the 3-haloquinoline forms an Ar-Pd(II)-X complex. If this intermediate reacts with a proton source (e.g., trace water, or the amine base itself) before transmetalation with the alkyne can occur, it can lead to reductive elimination that yields quinoline.

Solutions:

  • Use Anhydrous Reagents and Solvents: Ensure your amine base and any co-solvents are thoroughly dried before use. While Sonogashira reactions are not exceptionally water-sensitive, minimizing protic impurities can suppress this side reaction.[6]

  • Optimize Reaction Stoichiometry: Ensure a slight excess of the alkyne (typically 1.1 to 1.5 equivalents) is used.[12] This increases the probability that the Ar-Pd(II)-X intermediate will react with the acetylide rather than undergo dehalogenation.

  • Maintain Inert Atmosphere: As with homocoupling, a strictly anaerobic environment is beneficial as it helps maintain the integrity of the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I am starting my synthesis development. Should I use 3-iodo-, 3-bromo-, or 3-chloroquinoline? A1: The choice depends on a balance of reactivity, cost, and availability.

  • 3-Iodoquinoline: Highest reactivity, allowing for the mildest conditions (often room temperature), which minimizes side reactions like catalyst decomposition. It is, however, the most expensive. Ideal for late-stage synthesis of complex molecules.[7]

  • 3-Bromoquinoline: The most common choice, offering a good compromise between reactivity and cost. It typically requires heating, but conditions are generally manageable.[13]

  • 3-Chloroquinoline: Least reactive and requires the harshest conditions (higher temperatures, stronger bases, specialized catalysts). Generally avoided unless cost is the absolute primary driver.

Q2: When should I use a silyl-protected alkyne like trimethylsilylacetylene (TMSA)? A2: Using a protected alkyne like TMSA is a standard and highly effective strategy.[12] The TMS group serves two main purposes:

  • It prevents the highly volatile and potentially hazardous acetylene gas from being used directly.

  • It prevents one of the two reactive C-H bonds of acetylene from participating in the reaction, ensuring mono-alkynylation of the quinoline. The TMS group is typically removed in a subsequent step under mild conditions (e.g., with K₂CO₃ in methanol or TBAF in THF).[12]

Q3: What are the best practices for setting up a Sonogashira reaction to ensure success? A3:

  • Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water.

  • Inert Atmosphere: Use a Schlenk line or a glovebox. Purge the reaction vessel thoroughly with argon or nitrogen.

  • Degassing: Degas all solvents and liquid reagents by bubbling with an inert gas for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity catalysts and reagents. Anhydrous solvents are recommended.

Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the primary reaction and a key side reaction.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) (Ar = 3-Quinolyl) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlk Ar-Pd(II)L₂(C≡CR) Transmetalation->ArPdAlk CuX Cu(I)X Transmetalation->CuX ArPdAlk->Pd0 RedElim Reductive Elimination ArPdAlk->RedElim Product Ar-C≡CR (this compound) RedElim->Product CuAlk Cu(I)-C≡CR CuX->CuAlk + H-C≡CR + Base Alkyne H-C≡CR Base Base CuAlk->Transmetalation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Glaser_Coupling CuAlk 2  Cu(I)-C≡CR Oxidation Oxidation (O₂) CuAlk->Oxidation CuII_complex [Cu(II) Acetylide Complex] Oxidation->CuII_complex Dimerization Reductive Dimerization CuII_complex->Dimerization Diyne R-C≡C-C≡C-R (Homocoupled Product) Dimerization->Diyne CuI 2  Cu(I) Dimerization->CuI

Caption: The Glaser homocoupling side reaction pathway.

Comparative Data Summary

The choice of reaction conditions significantly impacts the prevalence of side reactions. The following table provides a qualitative summary based on established principles.

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst System Pd/Cu Co-catalystCopper-Free Pd CatalystCondition B minimizes or eliminates alkyne homocoupling.The copper co-catalyst is the primary promoter of Glaser coupling.[4]
Atmosphere Standard N₂ PurgeRigorous Degassing (Freeze-Pump-Thaw)Condition B significantly reduces both homocoupling and dehalogenation.Oxygen promotes homocoupling; protic impurities (removable by degassing) can cause dehalogenation.[10]
3-Haloquinoline 3-Bromoquinoline3-IodoquinolineCondition B allows for lower temperatures, reducing catalyst decomposition.The C-I bond is weaker and more reactive than the C-Br bond, facilitating oxidative addition.[7]
Experimental Protocol: Synthesis of this compound

This two-step protocol details the synthesis via Sonogashira coupling of 3-bromoquinoline with trimethylsilylacetylene (TMSA), followed by desilylation. It is designed to minimize common side reactions.

Workflow start Start: Assemble Dry Glassware under Argon Atmosphere reagents Add 3-Bromoquinoline, Pd(PPh₃)₂Cl₂, CuI, and degassed Triethylamine/THF start->reagents Step 1: Setup alkyne Add Trimethylsilylacetylene (TMSA) dropwise via syringe reagents->alkyne reaction Heat reaction mixture (e.g., 60-70 °C) Monitor by TLC alkyne->reaction Step 2: Coupling workup1 Cool, dilute with EtOAc, filter through Celite reaction->workup1 Step 3: Work-up wash Wash organic phase with NH₄Cl(aq) and Brine workup1->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry purify1 Purify crude intermediate (Column Chromatography) dry->purify1 Step 4: Purification intermediate Isolate 3-((trimethylsilyl)ethynyl)quinoline purify1->intermediate deprotection Dissolve intermediate in MeOH, add K₂CO₃ intermediate->deprotection Step 5: Deprotection reaction2 Stir at Room Temperature Monitor by TLC deprotection->reaction2 workup2 Filter solids, concentrate filtrate reaction2->workup2 Step 6: Work-up extract Redissolve in DCM, wash with water workup2->extract dry2 Dry over Na₂SO₄, filter, and concentrate in vacuo extract->dry2 product Final Product: This compound dry2->product Step 7: Isolation

Caption: Experimental workflow for the two-step synthesis of this compound.

Part 1: Sonogashira Coupling of 3-Bromoquinoline with TMSA [12]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.02 eq).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a 0.2 M concentration with respect to the 3-bromoquinoline). Stir for 10 minutes.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.3 eq) to the mixture via syringe.

  • Reaction: Heat the mixture to 65 °C and monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl to remove copper salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)quinoline, can be purified by column chromatography on silica gel.

Part 2: Desilylation to Yield this compound [12]

  • Reaction Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Filter the mixture to remove the potassium carbonate and other salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

References

Technical Support Center: Purification of 3-Ethynylquinoline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-ethynylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique class of heterocyclic compounds using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chromatographic principles to ensure scientific integrity and practical success.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: Why am I seeing severe peak tailing for my this compound derivative?

Answer:

Peak tailing is the most common issue when purifying quinoline derivatives. It occurs when a portion of the analyte molecules experiences secondary, unwanted interactions with the stationary phase, causing them to elute more slowly than the main peak band. For 3-ethynylquinolines, the primary cause is the interaction between the basic nitrogen atom of the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][2][3]

Underlying Mechanism: At a typical mobile phase pH (around 4-7), the quinoline nitrogen (pKa ≈ 4.9) can be protonated, becoming positively charged.[4] Simultaneously, residual silanols on the silica surface can be deprotonated (negatively charged), creating a strong ionic interaction that leads to significant peak tailing.[5][6]

Solutions:

  • Mobile Phase pH Adjustment: The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 using an acidic modifier, the silanols become protonated and neutral, minimizing the unwanted ionic interaction.[1][3]

    • Action: Add 0.1% (v/v) of formic acid (FA) or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components.

  • Use of Modern, End-Capped Columns: Older C18 columns often have a higher concentration of accessible silanols. Modern columns are manufactured with advanced "end-capping" techniques that block most of these active sites.

    • Action: Switch to a high-purity, end-capped C18 or a C18 column with a polar-embedded phase, which provides additional shielding of the silica surface.[1][3]

  • Increase Buffer Strength: A higher concentration of buffer ions can help mask the residual silanol sites, improving peak shape.[2]

    • Action: If using a buffer like ammonium formate, consider increasing the concentration from 10 mM to 20-25 mM.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to Mobile Phase check_ph->add_acid No check_column Are you using a modern, end-capped column? check_ph->check_column Yes add_acid->check_column change_column Action: Switch to a high-purity end-capped or polar-embedded C18 check_column->change_column No check_overload Is the peak shape improving with sample dilution? check_column->check_overload Yes change_column->check_overload reduce_load Action: Reduce injection volume or sample concentration check_overload->reduce_load No success Peak Shape Improved check_overload->success Yes reduce_load->success extra_col Investigate Extra-Column Effects (tubing, connections) reduce_load->extra_col No Improvement

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Q2: My this compound derivative seems to be degrading on the column. How can I prevent this?

Answer:

While the quinoline core is generally stable, the ethynyl (terminal alkyne) group can be susceptible to degradation under certain conditions. This can manifest as the appearance of new, smaller peaks, a loss of total peak area over time, or poor recovery.

Potential Causes & Solutions:

  • Harsh Mobile Phase pH: Highly acidic or basic conditions can potentially catalyze reactions involving the triple bond, although this is less common in standard reversed-phase conditions. Some quinoline structures themselves can be unstable on silica.[7]

    • Action: Stick to a mild pH range. A mobile phase with 0.1% formic acid (pH ≈ 2.7) is generally a safe and effective choice.[8][9] Avoid using strong, non-volatile acids like phosphoric acid unless absolutely necessary.

  • Active Sites on Packing Material: Beyond silanols, metal impurities within the silica matrix can sometimes catalyze degradation.

    • Action: Use high-purity silica columns from reputable manufacturers. If you suspect metal-analyte interactions, you can add a chelating agent like EDTA (0.1 mM) to the mobile phase, but this is typically a last resort and not compatible with mass spectrometry.[10][11]

  • Sample Solvent Issues: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause premature band broadening and potential on-column precipitation or degradation.

    • Action: Whenever possible, dissolve your final sample in a solvent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% FA).[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for HPLC method development for a novel this compound derivative?

Answer:

A systematic approach is crucial. A generic gradient method is the best starting point to determine the approximate retention time of your compound and identify any impurities.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column for hydrophobic compounds.[12][13]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides sharper peaks than methanol.[10]
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to elute compounds of varying polarity.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV, set at λmax of compoundDetermine the maximum absorbance wavelength from a UV scan.
Injection Vol. 5-10 µLA small volume to prevent column overload.

After this initial run, you can optimize the gradient to focus on the elution window of your target compound, improving resolution from nearby impurities.[15]

Q2: I have two isomeric this compound derivatives that are co-eluting. How can I improve their resolution?

Answer:

Separating isomers is a common challenge that requires optimizing the selectivity (α) of your method. Selectivity is the most powerful factor in the resolution equation.[16]

Strategies to Improve Isomer Resolution:

  • Change the Organic Modifier: The choice of organic solvent is a powerful tool. If you are using acetonitrile, switch to methanol (or vice-versa). Methanol and acetonitrile have different properties and can alter elution order by engaging in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with your analytes.[15][17]

  • Switch to a Phenyl-Hexyl Column: Standard C18 columns separate primarily based on hydrophobicity. Phenyl-based stationary phases introduce an additional separation mechanism: π-π stacking interactions. The electron-rich phenyl rings in the stationary phase can interact with the aromatic quinoline system of your analytes, often providing unique selectivity for isomers.[15][17][18]

  • Shallow the Gradient: Once you have some separation, you can significantly improve it by making the gradient less steep around the point where your isomers elute.

    • Action: For example, if your isomers elute around 40% Acetonitrile, modify your gradient to go from 35% to 45% Acetonitrile over 15-20 minutes. This gives the compounds more time to interact with the stationary phase, enhancing separation.[14]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and provide more time for the separation to occur, often improving resolution.[15][19]

Diagram: Key Factors for Improving HPLC Resolution

G cluster_0 Selectivity (α) cluster_1 Efficiency (N) cluster_2 Retention Factor (k') Resolution Improving Resolution (Rs) Selectivity Most Powerful Factor Efficiency Sharper Peaks Retention More Interaction Time Change_Solvent Change Organic Modifier (ACN vs. MeOH) Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Change_pH Adjust Mobile Phase pH Smaller_Particles Use Smaller Particle Columns (e.g., 5µm -> 3µm) Longer_Column Increase Column Length Lower_Flow Decrease Flow Rate Shallow_Gradient Use a Shallower Gradient Weaker_Solvent Decrease % Organic Solvent

Caption: The three key chromatographic factors that can be adjusted to improve peak resolution.

Q3: Should I use Formic Acid (FA) or Trifluoroacetic Acid (TFA) as a mobile phase modifier?

Answer:

The choice depends primarily on your detection method and the required peak sharpness.

ModifierProsConsRecommendation
0.1% Formic Acid (FA) - Excellent for Mass Spectrometry (MS) as it causes minimal ion suppression.[9][20]- Volatile and good for preparative HPLC.- Weaker acid, may provide slightly broader peaks for very basic compounds compared to TFA.[21][22]Use for all LC-MS applications or when sufficient peak shape is achieved for UV-based purification.
0.1% Trifluoroacetic Acid (TFA) - Strong acid, excellent at suppressing silanol interactions, leading to very sharp peaks.[21][22]- Acts as an ion-pairing agent, which can improve retention.[8]- Causes significant signal suppression in MS.[9][20]- Can be difficult to remove from the HPLC system and the purified sample.[20]Use for UV-based analysis and purification only , especially when FA does not provide adequate peak shape.

Expert Tip: For many this compound derivatives, 0.1% formic acid provides a good balance of peak shape and compatibility with all detectors. Start with FA and only move to TFA if peak tailing remains a significant issue after optimizing other parameters.[8]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis
  • Initial Dissolution: Accurately weigh ~1-2 mg of your crude this compound derivative into a clean vial.

  • Solubilization: Add a minimal amount of a strong solvent like methanol or acetonitrile to fully dissolve the compound.

  • Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95:5 Water/ACN + 0.1% FA) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulate matter that could block the column frit.[12]

  • Injection: Inject 5-10 µL onto the HPLC system.

References

Technical Support Center: Improving the Yield of 3-Ethynylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethynylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and reactive terminal alkyne handle make it a prime candidate for constructing complex molecular architectures. However, functionalizing this scaffold can present unique challenges that lead to diminished yields. The Lewis basic nitrogen atom within the quinoline ring can interact with metal catalysts, and the terminal alkyne is susceptible to undesired side reactions. This guide provides a comprehensive troubleshooting framework for researchers to diagnose and resolve common issues encountered during the functionalization of this compound, thereby enhancing reaction efficiency and yield.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material in Sonogashira Coupling

Q: My Sonogashira coupling between this compound and an aryl halide is stalling or failing completely. I'm recovering mostly starting materials. What are the likely causes and how can I fix it?

A: This is a classic issue often pointing to catalyst inactivation or suboptimal reaction conditions. The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Here’s a systematic approach to troubleshoot:

  • Catalyst System Evaluation:

    • Palladium Source: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may not be robust enough.[1] Consider switching to more active pre-catalysts, such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the crucial oxidative addition step.

    • Copper Co-catalyst: The Cu(I) source (typically CuI) is critical but can degrade over time or be poisoned. Ensure you are using a fresh, high-purity source.[2] However, be mindful that copper also promotes alkyne homocoupling (Glaser coupling).[1] If homocoupling is a major issue, a copper-free Sonogashira protocol may be a better alternative.[2]

    • Ligand Choice: The ligand is paramount. The nitrogen atom in the quinoline ring can act as a competing ligand for the palladium catalyst. Using bulky phosphine ligands can sterically disfavor this interaction and stabilize the active catalytic species.[3]

  • Reaction Conditions Optimization:

    • Solvent and Base: Ensure your solvent (e.g., THF, DMF, Toluene) and amine base (e.g., Et₃N, DIPEA) are rigorously degassed and anhydrous.[4][5] Oxygen is a notorious poison for Pd(0) catalysts and promotes Glaser coupling.[2] Amines can also oxidize over time, so using a freshly distilled batch is recommended.

    • Temperature: Sonogashira reactions with heteroaromatic compounds can be sensitive to temperature. If you are running the reaction at room temperature, a moderate increase (e.g., to 50-80 °C) may be necessary to overcome the activation energy barrier, especially for less reactive aryl bromides or chlorides.[5] Conversely, excessively high temperatures can lead to catalyst decomposition (indicated by the formation of palladium black).[2]

Issue 2: Prominent Alkyne Homocoupling (Glaser Coupling) Side Product

Q: My primary side product is the 1,4-di(quinolin-3-yl)buta-1,3-diyne, resulting from the homocoupling of this compound. How can I suppress this?

A: Glaser-Hay coupling is a common and frustrating side reaction for terminal alkynes, catalyzed by copper salts in the presence of an oxidant (often trace oxygen).[6][7]

  • Strictly Anaerobic Conditions: This is the most critical factor.

    • Degassing: Thoroughly degas your solvent and amine base using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[4]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Methodological Adjustments:

    • Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[2] These systems often require specific ligands and may need higher temperatures but can completely eliminate the Glaser side product.

    • Use of Reducing Agents: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, the addition of a reducing agent like sodium ascorbate not only generates the active Cu(I) species from Cu(II) but also helps to prevent the oxidative conditions that lead to Glaser coupling.[8][9]

    • Ligand Modification: Certain ligands can mitigate Glaser coupling. For instance, in bioconjugation studies, using specific bidentate ligands or lowering the pH has been shown to reduce unwanted oxidative side reactions.[10]

Issue 3: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: I'm performing a "click" reaction with this compound and an organic azide, but the yield of the triazole product is poor. What should I optimize?

A: The CuAAC reaction is generally robust, but its efficiency can be hampered by catalyst instability, poor reagent quality, or solvent effects.[11]

  • Catalyst System Integrity:

    • Active Cu(I) Species: The reaction is catalyzed by Cu(I), not Cu(II).[9] If you start with a Cu(II) salt like CuSO₄, you must include a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ.[12] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade in solution.

    • Stabilizing Ligands: The Cu(I) catalyst can be unstable and disproportionate or oxidize.[9] Using a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. These ligands protect the Cu(I) catalytic center and can significantly accelerate the reaction.[12]

  • Solvent Choice:

    • The choice of solvent can have a dramatic effect on the reaction rate and outcome.[13] While polar aprotic solvents like DMF and DMSO are commonly used, mixtures of water with co-solvents like t-BuOH, THF, or DMF often give excellent results.[14][15] Water has been shown to have a beneficial effect on the rate of some CuAAC reactions.[16]

    • Ensure your substrates are soluble in the chosen solvent system. If solubility is an issue, you may need to screen different solvent mixtures.

  • Purity of Reagents:

    • Impurities in either the this compound or the azide partner can interfere with the catalyst. Ensure your starting materials are pure.

    • Buffers containing sodium azide should be avoided, as this will compete with your azide substrate.[17]

Frequently Asked Questions (FAQs)

Q1: Can the quinoline nitrogen poison my palladium catalyst? How do I prevent this?

A1: Yes, the Lewis basic nitrogen in the quinoline ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle. This is a known issue with nitrogen-containing heterocyles.[18] To mitigate this, the use of ligands with specific properties is key. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often effective.[3] Their steric bulk can prevent the quinoline nitrogen from accessing the metal center, thereby preserving the catalyst's activity.

Q2: My functionalized this compound product is difficult to purify. Any suggestions?

A2: Quinoline derivatives can be challenging to purify due to their basicity and tendency to streak on silica gel.

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of triethylamine (e.g., 1-2% in hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic quinoline product and leading to better peak shapes.

  • Alternative Stationary Phases: If streaking persists, consider using neutral or basic alumina for column chromatography.

  • Acid/Base Extraction: For products with sufficient stability, an acid/base workup can be effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to protonate and extract the basic product into the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the purified product back into an organic solvent.

  • Purification via Salt Formation: In some cases, purification can be achieved by forming a crystalline salt, such as a hydrochloride or phosphate, filtering, and then neutralizing to recover the free base.[19]

Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?

A3: Standard laboratory safety practices should always be followed. Beyond that, consider the following:

  • Azides: Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock. It is generally recommended to use them in solution and avoid isolation of low-molecular-weight azides.

  • Copper Acetylides: Terminal alkynes can form potentially explosive copper acetylide salts, particularly under basic conditions.[20] While typically not an issue with the catalytic amounts of copper used in CuAAC, one should be cautious. Do not let reaction mixtures containing copper and terminal alkynes dry out completely without a proper workup.

  • Inert Atmosphere: When working with air-sensitive catalysts like Pd(0) complexes, proper inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) are crucial for safety and reaction success.[2]

Data & Protocols

Table 1: Troubleshooting Guide Summary
Problem Observed Potential Cause Recommended Solution(s) Citation(s)
Low/No Conversion (Sonogashira) Catalyst Inactivation (Pd Poisoning)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3]
Low Catalyst ActivitySwitch to a more active Pd pre-catalyst. Screen different temperatures.[5]
Presence of OxygenRigorously degas all solvents and reagents. Maintain a strict inert atmosphere.[2][4]
Glaser Homocoupling Oxygen in Reaction MixturePerform thorough freeze-pump-thaw cycles or inert gas sparging.[4]
Copper-Mediated OxidationSwitch to a copper-free Sonogashira protocol.[2]
Oxidative ConditionsAdd a reducing agent (e.g., sodium ascorbate) in CuAAC reactions.[8][9]
Low Yield (CuAAC) Inactive Cu(I) CatalystUse a fresh Cu(I) source or generate in situ from Cu(II) + sodium ascorbate.
Catalyst InstabilityAdd a Cu(I) stabilizing ligand (e.g., TBTA, THPTA).[12]
Poor Solubility / Solvent ChoiceScreen different solvent systems (e.g., DMF, DMSO, t-BuOH/H₂O).[13][14]
Difficult Purification Basic Product Streaking on SilicaUse basified silica gel (1-2% Et₃N in eluent) or alumina.[19]
Complex Crude MixtureConsider an acid-base extraction workup.[19]
Protocol 1: General Procedure for Sonogashira Coupling of this compound
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.1-1.5 equiv). Then, add anhydrous, degassed solvent (e.g., THF or DMF) and anhydrous, degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (potentially basified with 1-2% Et₃N in the eluent).

Protocol 2: General Procedure for CuAAC ("Click") Reaction
  • Preparation: In a vial, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O) to a final concentration of ~0.1 M.

  • Catalyst Addition: Add the Cu(II) source (e.g., a stock solution of CuSO₄·5H₂O, 1-5 mol%). If using a ligand, add it at this stage (e.g., THPTA, 1-5 mol%).

  • Initiation: Add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate, 5-10 mol%).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude triazole product by column chromatography on silica gel.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Side_Products Are Side Products Dominant? Check_Conversion->Side_Products Yes Catalyst_Deactivation Potential Catalyst Deactivation/Poisoning Check_Conversion->Catalyst_Deactivation No Glaser_Coupling Glaser Homocoupling Product Observed Side_Products->Glaser_Coupling Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Catalyst_Deactivation->Optimize_Conditions Optimize_Catalyst Change Ligand/ Catalyst System Catalyst_Deactivation->Optimize_Catalyst Anaerobic_Technique Improve Anaerobic Technique Glaser_Coupling->Anaerobic_Technique Copper_Free Switch to Copper-Free Protocol Glaser_Coupling->Copper_Free Sonogashira_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Quinoline_Poisoning Quinoline Coordination [LₙPd(0)-Quinoline] (Inactive) Pd0->Quinoline_Poisoning Poisoning Pd_Black Pd Black (Decomposition) Pd0->Pd_Black Decomposition Transmetalation Transmetalation L₂Pd(II)(Ar)(C≡CR) OxAdd->Transmetalation + Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-C≡CR RedElim->Product

References

Technical Support Center: Storage and Handling of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethynylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of this compound, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen. It is crucial to minimize exposure to light, moisture, and oxygen. The container should be tightly sealed and stored in a dry, well-ventilated area.

Causality Insight : this compound possesses two reactive moieties: a terminal alkyne and a quinoline ring system. Terminal alkynes are susceptible to oxidative degradation and polymerization, while the quinoline ring can be prone to oxidation and other atmospheric reactions.[1][2] Storing at reduced temperatures slows down the rate of potential degradation reactions, and an inert atmosphere prevents oxidative processes.

Q2: I received this compound as a solid, but it appears to have melted or is an oil. Is it still usable?

This compound can exist as either a solid or a liquid at or near room temperature. If the product was shipped at ambient temperature and appears oily or has melted, it is not necessarily indicative of degradation. However, it is always best practice to verify the purity of the material using an appropriate analytical method (see Troubleshooting Guide) before use, especially if it will be used in a sensitive application.

Q3: How should I handle this compound in the laboratory?

Due to its reactivity, it is recommended to handle this compound under an inert atmosphere as much as possible, for instance, in a glovebox or using Schlenk line techniques. If this is not feasible, minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware to prevent contamination. Avoid contact with strong oxidizing agents.[3]

Q4: Can I store solutions of this compound?

While it is best to prepare solutions fresh, if storage is necessary, dissolve this compound in a dry, degassed, aprotic solvent (e.g., anhydrous DMSO or DMF). Store the solution at -20°C or lower, under an inert atmosphere, and protected from light. It is advisable to use such solutions within a short timeframe, as the stability in solution is generally lower than in the solid state.

Expert Tip : Before storing, it can be beneficial to flush the headspace of the container with an inert gas before sealing.

Troubleshooting Guide

This guide will help you address common issues that may arise during the storage and use of this compound.

Issue 1: The color of my this compound has darkened from a light yellow/brown to a dark brown or black.

  • Possible Cause : This color change often indicates degradation, likely due to oxidation or polymerization.[4][5] Exposure to air, light, or impurities can catalyze these processes.

  • Troubleshooting Steps :

    • Assess Purity : Before use, it is critical to assess the purity of the material. The preferred method is ¹H NMR spectroscopy. Look for the characteristic alkyne proton peak and check for the appearance of new signals or broadening of existing peaks, which could indicate polymerization. HPLC or GC-MS can also be used to quantify the purity and identify potential degradation products.

    • Consider Purification : If the purity is found to be compromised, purification by column chromatography or recrystallization may be possible, depending on the nature of the impurities.

    • Review Storage Protocol : Ensure that the storage conditions outlined in the FAQs are being strictly followed to prevent further degradation of the remaining stock.

Issue 2: I am observing poor reactivity or inconsistent results in my experiments (e.g., Sonogashira coupling, Click chemistry).

  • Possible Cause : Reduced reactivity is often a sign of degradation. The terminal alkyne is the reactive site for many common reactions, and its degradation will lead to poor yields or reaction failure.

  • Troubleshooting Steps :

    • Confirm Purity : As with color change, the first step is to confirm the purity of your this compound stock.

    • Use a Fresh Aliquot : If you have been using a stock solution, prepare a fresh solution from the solid material.

    • Run a Control Reaction : If possible, run a control reaction with a new, unopened vial of this compound or another terminal alkyne of known quality to determine if the issue is with the reagent or other reaction components.

Issue 3: I see insoluble material in my solvent after attempting to dissolve the compound.

  • Possible Cause : This could be due to the formation of insoluble polymers. Terminal alkynes can undergo polymerization, which is often accelerated by exposure to air and light.[4][5]

  • Troubleshooting Steps :

    • Attempt Filtration : Try to dissolve the soluble portion of the material and filter off the insoluble particulates.

    • Analyze Both Fractions : If possible, analyze both the soluble and insoluble fractions to confirm the identity of the desired compound and the nature of the insoluble material.

    • Discard if Necessary : If a significant portion of the material is insoluble and purity cannot be restored, it is best to discard the reagent and use a fresh stock to ensure reliable experimental outcomes.

Degradation Pathways and Prevention

Understanding the potential degradation pathways is key to preventing them.

Caption: Potential degradation pathways for this compound.

  • Oxidative Cleavage : The alkyne triple bond can be cleaved by strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light, to form carboxylic acid derivatives.[1][2]

  • Polymerization : Terminal alkynes can undergo polymerization, which can be catalyzed by trace metals, light, or heat.[4][5] This leads to a mixture of oligomers and polymers, reducing the purity and reactivity of the monomer.

  • Hydrolysis/Hydroxylation : The quinoline ring system can be susceptible to hydroxylation under certain conditions, potentially initiated by moisture.[6][7]

Recommended Purity Assessment Protocol

A detailed protocol for assessing the purity of this compound using ¹H NMR spectroscopy.

Objective : To determine the purity of a this compound sample.

Materials :

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Pipettes

  • Vortex mixer

Procedure :

  • Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice) to the vial.

  • Cap the vial and vortex until the sample is completely dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analysis :

    • Identify the characteristic peak for the acetylenic proton.

    • Integrate all peaks in the spectrum.

    • Compare the integration of the desired compound's peaks to any impurity peaks.

    • Look for broad peaks in the baseline, which may suggest the presence of polymeric material.

Storage Parameter Recommended Condition Rationale
Temperature 2-8°CSlows the rate of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.
Light Protect from light (amber vial)Minimizes light-catalyzed degradation and polymerization.
Container Tightly sealedPrevents ingress of oxygen and moisture.

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Caption: Troubleshooting workflow for this compound.

References

analytical challenges in characterizing 3-Ethynylquinoline products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Ethynylquinoline and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to navigate the unique analytical challenges this molecule presents. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The introduction of a terminal alkyne at the 3-position creates a versatile handle for "click" chemistry and further functionalization, but it also introduces specific complexities in purification and characterization.

This support center is structured to address issues from multiple perspectives, starting with high-level frequently asked questions and moving into in-depth troubleshooting guides for specific analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound products?

A1: Impurities can arise from the synthetic route used. For instance, in syntheses involving coupling reactions, common impurities include unreacted starting materials (e.g., 3-bromoquinoline), residual catalysts (e.g., palladium or copper complexes), and homo-coupled byproducts (diynes).[3] If the synthesis involves a multi-step process, isomers and partially reacted intermediates may also be present.[4][5]

Q2: My ¹H NMR spectrum shows broad aromatic signals and the ethynyl proton is hard to identify. What is the cause?

A2: This is a frequently encountered issue with quinoline derivatives. The phenomenon is often due to intermolecular π-π stacking and dipole-dipole interactions, which are concentration-dependent.[6][7] At higher concentrations, quinoline molecules can form aggregates in solution, leading to line broadening. The ethynyl proton can also be broad and may require careful integration or 2D NMR techniques for unambiguous assignment.

Q3: Is this compound prone to degradation during purification or storage?

A3: Yes, two primary stability concerns exist. Firstly, the basic nitrogen of the quinoline ring can interact strongly with acidic stationary phases like silica gel, potentially leading to decomposition or irreversible adsorption.[8][9] Secondly, terminal alkynes, especially when activated or in the presence of trace metals, can undergo oligomerization or polymerization over time.[3] It is advisable to store the purified compound under an inert atmosphere and at low temperatures.

Q4: I'm having trouble with peak tailing during HPLC analysis. How can I improve the peak shape?

A4: Peak tailing in reverse-phase HPLC is a classic sign of interaction between the basic quinoline nitrogen and residual acidic silanol groups on the C18 column. To mitigate this, add a basic modifier to your mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid (which protonates the quinoline, leading to more consistent interactions). Using a modern, end-capped column designed for basic analytes can also dramatically improve peak symmetry.[9]

Troubleshooting Guide: Spectroscopic Characterization

This section provides a systematic approach to resolving common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Ambiguous assignment of aromatic protons due to signal overlap.

  • Causality: The quinoline ring system contains seven aromatic protons, often resonating in a narrow chemical shift range (typically δ 7.5-8.5 ppm), leading to complex splitting patterns and overlap.

  • Troubleshooting Workflow:

    Caption: Logical workflow for resolving NMR signal overlap.

  • Detailed Protocol: 2D NMR Analysis

    • Sample Prep: Prepare a sample of 10-15 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

    • COSY: Acquire a standard gradient-selected COSY (Correlation Spectroscopy) spectrum. This will reveal proton-proton couplings, allowing you to trace the connectivity within the benzene and pyridine rings separately.[7]

    • HSQC: Run a Heteronuclear Single Quantum Coherence experiment. This correlates each proton to the carbon it is directly attached to, resolving overlap by spreading the signals into the wider ¹³C dimension.[7]

    • HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This shows correlations between protons and carbons over 2-3 bonds and is crucial for confirming the position of the ethynyl group and piecing the entire structure together.[7]

Problem 2: Chemical shifts vary between samples or upon dilution.

  • Causality: As mentioned in the FAQs, π-π stacking of the quinoline rings causes concentration-dependent shifts.[6][7] This is a known characteristic of planar aromatic systems.

  • Solution:

    • Standardize Concentration: For comparative analysis, always prepare samples at the same concentration. Report the concentration used when publishing or sharing data.

    • Dilution Study: To confirm this effect, acquire spectra at several different concentrations (e.g., 50 mM, 10 mM, 2 mM). A systematic upfield or downfield shift of specific protons with decreasing concentration is indicative of stacking interactions.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)
¹H NMR (400 MHz) δ (ppm): ~8.9 (s, 1H, H2), ~8.2 (s, 1H, H4), ~8.1 (d, 1H, H8), ~7.8 (d, 1H, H5), ~7.7 (t, 1H, H7), ~7.5 (t, 1H, H6), ~3.2 (s, 1H, C≡CH).
¹³C NMR (100 MHz) δ (ppm): ~152 (C2), ~148 (C8a), ~138 (C4), ~132 (C7), ~129 (C5), ~128 (C6), ~127 (C4a), ~120 (C3), ~82 (C≡CH), ~78 (C≡CH).
Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and substitution.[10]
Mass Spectrometry (MS)

Problem: The molecular ion peak [M+H]⁺ is weak or absent in the mass spectrum.

  • Causality: While the quinoline ring is stable, the overall molecule can be susceptible to in-source fragmentation, especially with high-energy ionization techniques like standard Electron Ionization (EI).[11]

  • Solutions:

    • Use a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and are more likely to yield a strong molecular ion peak.[12]

    • Optimize Source Conditions: If using ESI, reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

    • Adduct Formation: In ESI, look for common adducts like [M+Na]⁺ or [M+K]⁺, which can sometimes be more stable and prominent than the [M+H]⁺ ion.

Problem: Interpreting the fragmentation pattern.

  • Causality: The fragmentation of quinoline derivatives follows predictable pathways that can be used for structural confirmation.[12][13]

  • Expected Fragmentation:

    • Loss of Acetylene: A common fragmentation pathway for terminal alkynes is the loss of the acetylene moiety (C₂H₂), resulting in a peak at [M-26].

    • Ring Cleavage: The quinoline ring system can undergo cleavage, often initiated by the loss of HCN from the pyridine ring, leading to a fragment at [M-27].[14]

    • Sequential Losses: Look for characteristic neutral losses such as H₂O or CO if the molecule has been oxidized or contains corresponding functional groups.[12]

Troubleshooting Guide: Chromatographic Purification

Problem: The compound streaks badly or does not move from the baseline on a silica gel column.

  • Causality: The lone pair of electrons on the basic quinoline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This can lead to strong, sometimes irreversible, binding, resulting in poor separation and recovery.

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting column chromatography.

  • Detailed Protocol: Optimized Flash Chromatography

    • Test Silica Stability: Spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute. If a new spot appears or the original spot degrades, your compound is not stable on silica.[8]

    • Select Stationary Phase:

      • If Stable: Use standard silica gel.

      • If Unstable: Use neutral or basic alumina. Alternatively, reversed-phase (C18) silica can be used with a polar eluent system (e.g., water/acetonitrile or water/methanol).[9][15]

    • Prepare Eluent: For silica gel, start with a non-polar system (e.g., Hexanes/Ethyl Acetate). Add 1% triethylamine (TEA) to the eluent mixture. This TEA will compete with your compound for the acidic sites on the silica, dramatically improving elution and peak shape.[15]

    • Run the Column: Perform flash chromatography as usual, ensuring not to overload the column. Monitor fractions by TLC.

    • Post-Purification: After combining the pure fractions, the TEA can be removed under reduced pressure, as it is volatile.

References

Technical Support Center: Minimizing Cytotoxicity of 3-Ethynylquinoline-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynylquinoline-based probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing cytotoxicity in your experiments. Our goal is to help you achieve reliable and reproducible results while maintaining the health of your cellular models.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxic potential of this compound-based probes.

Q1: What are this compound-based probes and what are their applications?

This compound-based probes are fluorescent molecules containing a quinoline core functionalized with an ethynyl group. Quinoline itself is a heterocyclic aromatic compound with known biological and pharmacological properties, including anticancer and antimicrobial activities.[1][2] The ethynyl group allows for "click" chemistry reactions, enabling the attachment of these probes to various biomolecules for visualization and tracking within living cells. These probes are valuable tools in bioimaging for studying cellular processes and for high-content screening in drug discovery.

Q2: What are the primary mechanisms of cytotoxicity associated with quinoline derivatives?

The cytotoxicity of quinoline derivatives is highly dependent on their specific chemical structure and substituents.[3][4] Generally, observed cytotoxic effects can be attributed to several mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) through the activation of caspase cascades, including caspase-3, caspase-8, and caspase-9.[5][6][7][8][9][10]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline compounds can lead to an increase in intracellular ROS, causing oxidative stress and subsequent cellular damage, including DNA damage.[4][11][12][13][14][15]

  • Mitochondrial Dysfunction: Cytotoxicity can also be linked to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

  • Off-Target Effects: Like many chemical probes, this compound-based probes can potentially interact with unintended cellular targets, leading to unforeseen biological consequences and toxicity.[16][17][18]

Q3: Does the ethynyl group on the quinoline core contribute to cytotoxicity?

The presence of an ethynyl group can influence the electronic properties and reactivity of the quinoline scaffold, potentially impacting its biological activity and cytotoxicity. While specific studies on the direct contribution of the 3-ethynyl group to quinoline cytotoxicity are limited, the overall structure-activity relationship is a key factor.[19][20] It is crucial to empirically determine the optimal, non-toxic concentration for each specific this compound-based probe in your experimental system.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound-based probes.

Issue 1: High Cell Death Observed After Probe Incubation

Symptom: You observe a significant decrease in cell viability, increased apoptosis markers, or morphological changes indicative of cell stress after incubating your cells with a this compound-based probe.

Root Cause Analysis and Solutions:

The most likely cause is that the probe concentration is too high or the incubation time is too long for your specific cell type.

start High Cell Death Observed step1 Perform a Dose-Response Experiment start->step1 step2 Determine IC50 Value step1->step2 step3 Optimize Incubation Time step2->step3 step4 Select Optimal Non-Toxic Concentration & Time step3->step4 end Proceed with Experiment step4->end

Workflow for optimizing probe concentration and incubation time.

This protocol will help you determine the optimal, non-toxic working concentration and incubation time for your this compound-based probe.

Materials:

  • Your this compound-based probe

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • MTT or resazurin-based cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.

  • Probe Dilution Series: Prepare a series of dilutions of your this compound-based probe in cell culture medium. A good starting point is a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the different concentrations of the probe. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest probe concentration.

  • Incubation: Incubate the cells for a range of time points (e.g., 4, 12, 24, and 48 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the probe concentration for each incubation time to generate dose-response curves.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each time point.

Data Interpretation:

Incubation TimeIC50 ValueRecommended Working Concentration Range
4 hours> 50 µM1 - 10 µM
12 hours25 µM0.5 - 5 µM
24 hours10 µM0.1 - 2 µM
48 hours2 µM< 0.5 µM

This is example data. Your results will vary depending on the probe and cell line.

Recommendation: Choose a working concentration that is well below the IC50 value and results in >90% cell viability for your desired experimental duration. Shorter incubation times are generally preferable to minimize stress on the cells.

Issue 2: High Background Signal or Non-Specific Staining

Symptom: You observe a high fluorescent signal across the entire cell or in cellular compartments where your target is not expected, even in your negative controls.

Root Cause Analysis and Solutions:

High background can be caused by several factors, including excessive probe concentration, incomplete removal of unbound probe, or cellular autofluorescence.

start High Background Signal step1 Optimize Probe Concentration start->step1 step2 Improve Washing Steps step1->step2 step3 Check for Autofluorescence step2->step3 step4 Use Phenol Red-Free Medium step3->step4 end Clear Signal Achieved step4->end

Workflow for reducing high background signal.

  • Optimize Probe Concentration: As determined in the dose-response experiment, use the lowest effective concentration of your probe that provides a sufficient signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to ensure complete removal of any unbound probe. Use a gentle washing buffer like PBS.

  • Check for Autofluorescence: Image an unstained sample of your cells using the same imaging settings. If you observe a high signal, this indicates cellular autofluorescence.

  • Mitigate Autofluorescence:

    • Use phenol red-free medium for live-cell imaging, as phenol red is fluorescent.[12]

    • If fixation is necessary, consider using methanol or ethanol instead of aldehyde-based fixatives, which can induce autofluorescence.

    • For flow cytometry, use a viability dye to exclude dead cells, which can be a source of autofluorescence.

Issue 3: Suspected Off-Target Effects

Symptom: You observe unexpected cellular phenotypes or changes in signaling pathways that are not consistent with the known function of your target biomolecule.

Root Cause Analysis and Solutions:

The this compound probe may be interacting with other cellular components, leading to off-target effects.

  • Use a Negative Control Probe: If available, use a structurally similar but biologically inactive analog of your probe. This can help differentiate between effects caused by the specific binding of your probe and non-specific effects of the quinoline scaffold.

  • Target Knockdown/Knockout: If possible, perform your experiment in cells where your target biomolecule has been knocked down or knocked out. A significant reduction or absence of the probe's effect in these cells would support on-target activity.

  • Competition Assay: Co-incubate your cells with the this compound probe and a known, unlabeled ligand for your target. A decrease in the fluorescent signal should be observed if your probe is binding to the same site.

  • Orthogonal Validation: Use an alternative method to confirm your findings, such as a different probe with a distinct chemical scaffold or an antibody-based technique like immunofluorescence.

References

Validation & Comparative

A Comparative Guide to 3-Ethynylquinoline as a Bioorthogonal Reporter

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," standing out as a robust and versatile ligation strategy. The choice of the alkyne reporter is critical to the success of these experiments, influencing reaction kinetics, biocompatibility, and imaging capabilities. This guide provides a comprehensive validation of 3-ethynylquinoline (3EQ) as a bioorthogonal reporter, comparing its performance with other commonly used terminal alkynes and providing the experimental data necessary for informed selection.

The Quinoline Scaffold: An Intrinsically Fluorescent Bioorthogonal Reporter

At the heart of 3EQ is the quinoline moiety, a heterocyclic aromatic compound known for its diverse applications in pharmaceuticals and as a fluorescent probe.[1] Unlike simple alkyl alkynes, the quinoline scaffold possesses inherent photophysical properties.[2] This opens up the exciting possibility of "turn-on" fluorescence upon triazole formation, where the local environment of the quinoline is altered, leading to a change in its fluorescence quantum yield. This property can significantly enhance the signal-to-noise ratio in imaging experiments by minimizing background fluorescence from unreacted probes.[3]

Performance Benchmarking: this compound vs. Alternative Alkynes

The efficacy of a bioorthogonal reporter is determined by a combination of factors including reaction kinetics, stability, biocompatibility, and the photophysical properties of its ligation product. Here, we compare 3EQ to other common terminal alkynes based on these critical parameters.

Table 1: Quantitative Performance Comparison of Terminal Alkyne Probes
ParameterThis compound (3EQ)Simple Alkyl Alkynes (e.g., 5-ethynyl-2'-deoxyuridine, EdU)Alkyne-Modified Dyes (e.g., TAMRA-alkyne)
Second-Order Rate Constant (k₂) for CuAAC (M⁻¹s⁻¹) Data not explicitly available for 3EQ, but CuAAC reactions with terminal alkynes typically range from ~1 - 10⁴ M⁻¹s⁻¹ [4][5]~1 - 10⁴ M⁻¹s⁻¹[4][5]~1 - 10⁴ M⁻¹s⁻¹[4][5]
Fluorescence Quantum Yield of Triazole Product To be determined; quinoline-triazole conjugates have shown significant fluorescence.[6][7]None (requires azide-fluorophore)High (dependent on the specific dye)
Biocompatibility (Cytotoxicity) Data not explicitly available for 3EQ. Quinoline derivatives exhibit a wide range of cytotoxicities; IC50 values must be determined for the specific cell line and application.[5][8][9][10]Generally low cytotoxicity at working concentrations.[11]Variable, dependent on the dye and concentration.
Stability in Aqueous Media Quinoline stability is pH-dependent and can be influenced by light and temperature. Buffering and protection from light are recommended.[12]Generally stable under physiological conditions.Stability is dye-dependent.
Cellular Uptake Expected to be cell-permeable due to its aromatic and heterocyclic nature, but requires experimental verification.[13]Often requires active transport mechanisms for cellular entry.Variable, often designed for cell permeability.

Note: The performance of bioorthogonal reactions is highly dependent on specific experimental conditions, including the nature of the azide, copper source, ligand, and solvent.[14]

Experimental Validation: Protocols for Characterizing this compound

To rigorously validate 3EQ as a bioorthogonal reporter for your specific application, a series of straightforward experimental protocols can be employed.

Determination of CuAAC Reaction Kinetics

The rate of the CuAAC reaction is a critical parameter for ensuring efficient labeling, especially in dynamic biological systems. A pseudo-first-order kinetics experiment can be performed to determine the second-order rate constant (k₂).

Workflow for Kinetic Analysis of 3EQ CuAAC Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_3eq Prepare stock solution of this compound (3EQ) in DMSO mix In a fluorometer cuvette, mix buffer, fluorogenic azide, CuSO₄/THPTA prep_3eq->mix prep_azide Prepare stock solution of a fluorogenic azide (e.g., coumarin-azide) in DMSO prep_azide->mix prep_cu Prepare stock solution of CuSO₄ and THPTA ligand in water prep_cu->mix prep_asc Prepare fresh stock solution of Sodium Ascorbate in water initiate Initiate reaction by adding a large excess of 3EQ and Sodium Ascorbate prep_asc->initiate mix->initiate monitor Monitor the increase in fluorescence intensity over time initiate->monitor calculate Calculate the pseudo-first-order rate constant (k_obs) from the fluorescence trace monitor->calculate determine Determine the second-order rate constant (k₂) where k₂ = k_obs / [3EQ] calculate->determine

Figure 1: General workflow for determining the kinetics of the CuAAC reaction with this compound.

This can be achieved by monitoring the reaction with a fluorogenic azide, where an increase in fluorescence is observed upon triazole formation.[15]

Protocol for Kinetic Analysis:

  • Reagent Preparation:

    • Prepare stock solutions of 3EQ and a fluorogenic azide (e.g., a coumarin- or fluorescein-based azide) in DMSO.

    • Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.[16][17][18]

  • Reaction Setup:

    • In a fluorescence cuvette, combine the fluorogenic azide, CuSO₄, and THPTA in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Place the cuvette in a fluorometer and record the baseline fluorescence.

  • Initiation and Measurement:

    • To initiate the reaction, add a large excess (at least 10-fold) of 3EQ and sodium ascorbate to the cuvette.

    • Immediately begin recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis:

    • Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [3EQ].

Assessment of Biocompatibility and Cellular Uptake

For live-cell imaging applications, it is crucial to assess the cytotoxicity of 3EQ and its ability to permeate the cell membrane.

Workflow for Cytotoxicity and Cell Permeability Assessment

G cluster_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_permeability Cell Permeability Assay seed Seed cells of interest in appropriate culture vessels treat_cyto Treat cells with a range of 3EQ concentrations for 24-72h seed->treat_cyto treat_perm Incubate cells with a non-toxic concentration of 3EQ seed->treat_perm assay_cyto Perform MTT assay to measure cell viability treat_cyto->assay_cyto calc_ic50 Calculate the IC50 value assay_cyto->calc_ic50 react Perform in situ CuAAC with a cell-impermeable azide-fluorophore treat_perm->react image Image cells using fluorescence microscopy react->image

Figure 2: Workflow for evaluating the cytotoxicity and cell permeability of this compound.

Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a serial dilution of 3EQ for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • IC50 Determination: Plot cell viability against the concentration of 3EQ to determine the half-maximal inhibitory concentration (IC50).[19]

Cell Permeability Assay:

  • Cell Treatment: Incubate live cells with a non-toxic concentration of 3EQ for a defined period.

  • In Situ Click Reaction: Perform the CuAAC reaction directly on the live cells using a cell-impermeable azide-fluorophore.

  • Imaging: Wash the cells to remove unreacted reagents and visualize the intracellular fluorescence using fluorescence microscopy. The presence of a fluorescent signal indicates that 3EQ has crossed the cell membrane.

Photophysical Characterization of the 3EQ-Triazole Product

To evaluate the potential for "turn-on" fluorescence, the quantum yield of the triazole product of 3EQ should be determined and compared to that of unreacted 3EQ.

Protocol for Quantum Yield Measurement:

  • Synthesis and Purification: Synthesize the 1,2,3-triazole product of 3EQ and a simple azide (e.g., benzyl azide) via a bulk CuAAC reaction and purify the product.

  • Spectroscopic Measurements:

    • Measure the absorbance and fluorescence emission spectra of both 3EQ and the purified triazole product in a suitable solvent.

    • Using a known fluorescence standard (e.g., quinine sulfate), calculate the fluorescence quantum yield of both compounds.

Conclusion and Future Outlook

This compound presents a promising platform for the development of a new class of bioorthogonal reporters that combine the reliability of click chemistry with the potential for intrinsic fluorescence. Its rigid structure may also offer advantages in specific applications where conformational flexibility is a concern. While further experimental validation is required to fully characterize its performance, the protocols outlined in this guide provide a clear roadmap for researchers to assess the suitability of 3EQ for their specific needs. The exploration of quinoline-based alkyne reporters and their derivatives holds the potential to expand the capabilities of bioorthogonal chemistry, enabling more sophisticated and sensitive investigations of biological systems.

References

A Comparative Guide to Cu(I) Catalysts for Reactions of 3-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various Copper(I) catalyst systems for synthetic transformations involving 3-ethynylquinoline. As a versatile building block, this compound is a key substrate in the synthesis of novel therapeutic agents, functional materials, and complex molecular probes. The choice of catalyst is paramount to achieving high efficiency, selectivity, and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction: The Significance of this compound and Cu(I) Catalysis

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties[1]. The ethynyl group at the 3-position provides a reactive handle for a variety of powerful synthetic transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3].

Copper(I) catalysts are uniquely effective for activating the terminal C-H bond of alkynes like this compound, facilitating their coupling with a diverse array of partners.[4] The selection of the appropriate Cu(I) source and ligand system can dramatically influence reaction rates, yields, and the purity of the final product. This guide explores the mechanistic underpinnings of key reactions and compares the performance of common catalyst systems to inform rational catalyst selection.

Mechanistic Overview of Key Cu(I)-Catalyzed Reactions

The reactivity of this compound is dominated by the terminal alkyne, which readily engages in several Cu(I)-mediated transformations. Understanding these mechanisms is crucial for troubleshooting and optimization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent application for this compound, enabling its conjugation to molecules bearing an azide group to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[3][5] The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[2]

CuAAC_Mechanism sub_alkyne This compound (R-C≡CH) intermediate1 Cu(I)-Acetylide Intermediate sub_alkyne->intermediate1 Coordination & Deprotonation sub_azide Azide (R'-N3) intermediate2 Six-Membered Cu(III) Metallacycle sub_azide->intermediate2 catalyst Cu(I) Catalyst catalyst->intermediate1 intermediate1->intermediate2 Cycloaddition product 1,2,3-Triazole Product intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Three-Component Coupling Reactions

Cu(I) salts can catalyze one-pot, three-component reactions to assemble the quinoline core itself.[6][7] In a typical A³ coupling (Aldehyde-Alkyne-Amine), an aryl amine, an aldehyde, and a terminal alkyne react to form a propargylamine, which can then undergo further cyclization. While this compound would typically be a product of such reactions, its alkyne moiety can participate in similar multi-component syntheses to build even more complex heterocyclic systems.[8][9]

Carbocupration and Alkylation

In a process known as carbocupration, organocopper reagents can add across the triple bond of an alkyne.[10][11] This reaction allows for the regioselective alkylation of the alkyne, transforming it into a substituted alkene.[11] The regiochemistry of the addition can be influenced by substituents on the alkyne and the specific copper reagent used.[10][11] Furthermore, Cu(I) can catalyze the hydroalkylation of terminal alkynes, providing a direct route to (E)-alkenes.[12]

Comparative Analysis of Cu(I) Catalyst Systems

The choice of catalyst system depends on the desired reaction scale, purity requirements, cost, and tolerance for trace metal contamination.

Catalyst SystemDescriptionAdvantagesDisadvantagesBest For
Simple Cu(I) Salts Includes CuI, CuCl, CuBr. Often used directly.[6][13]Inexpensive, readily available, simple to use.Can be sensitive to oxidation; may require higher catalyst loading; difficult to remove from product.Rapid screening, proof-of-concept experiments, and robust, large-scale syntheses where purification is straightforward.
In-situ Cu(I) Generation Cu(II) salts (e.g., CuSO₄) are reduced to Cu(I) in situ using an agent like sodium ascorbate.Uses air-stable Cu(II) precursors; highly reliable and reproducible for CuAAC.Requires a stoichiometric amount of reducing agent; may complicate reaction workup.Standard laboratory-scale CuAAC ("click") reactions where reliability is key.
Ligand-Stabilized Cu(I) Cu(I) is coordinated to stabilizing ligands, such as N-heterocyclic carbenes (NHCs) or nitrogen-based ligands.[5]High catalytic activity at very low loadings (ppm levels); enhanced stability; can be tuned for specific transformations.[5]Ligands can be expensive and require synthesis; may be sensitive to air and moisture.High-efficiency synthesis, applications requiring ultra-low catalyst loading, and developing asymmetric transformations.[13][14][15]
Heterogeneous Catalysts Cu(I) species are immobilized on a solid support like graphene, silica, or magnetite nanoparticles.[3][16][17]Easily recovered by filtration and reusable; minimizes copper contamination in the final product.[3][17]Can have lower activity than homogeneous counterparts; potential for metal leaching over time.Green chemistry applications, continuous flow processes, and manufacturing where catalyst recycling and product purity are critical.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Standard CuAAC Reaction using In-situ Generated Cu(I)

This protocol describes a robust and widely used method for the "click" reaction between this compound and an azide.

Protocol1_Workflow start Start step1 1. Dissolve this compound and benzyl azide in t-BuOH/H₂O. start->step1 step2 2. Prepare fresh aqueous solutions of CuSO₄·5H₂O and Sodium Ascorbate. step1->step2 step3 3. Add CuSO₄ solution to the reaction mixture. step2->step3 step4 4. Add Sodium Ascorbate solution. The reaction turns yellow/orange. step3->step4 step5 5. Stir at room temperature. Monitor by TLC or LC-MS. step4->step5 step6 6. Upon completion, perform aqueous workup and extraction. step5->step6 step7 7. Purify by column chromatography. step6->step7 end_node End: Pure Triazole Product step7->end_node

Caption: Experimental workflow for a standard CuAAC reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired organic azide (e.g., benzyl azide, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (to achieve a ~0.1 M concentration).

    • Causality: The t-BuOH/water solvent system is effective at solubilizing both organic and inorganic reagents, which is critical for this reaction.

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate pentahydrate (0.1 M in water) and sodium L-ascorbate (0.2 M in water).

    • Causality: Fresh solutions are used because sodium ascorbate can degrade over time, losing its reducing power.

  • Initiation: To the stirring reactant solution, add the CuSO₄ solution (0.01 to 0.05 equiv).

  • Reduction and Activation: Add the sodium ascorbate solution (0.02 to 0.10 equiv). The solution will typically change color, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.

    • Causality: Sodium ascorbate is the terminal reductant that generates and maintains the copper in its active +1 oxidation state throughout the catalytic cycle.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Workup and Purification (Self-Validation): Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Protocol 2: High-Efficiency CuAAC with a Pre-formed NHC-Cu(I) Catalyst

This protocol is adapted for situations requiring very low catalyst loadings and rapid reaction times, using a highly active N-heterocyclic carbene (NHC) stabilized copper catalyst.[5]

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as some NHC-Cu(I) complexes can be sensitive to oxygen.

  • Reactant Preparation: In a Schlenk flask, add the azide (1.0 equiv) and this compound (1.0 equiv). If the reactants are solids, they can be dissolved in a minimal amount of an anhydrous solvent like THF or toluene, but many reactions proceed efficiently under neat (solvent-free) conditions.[5]

  • Catalyst Addition: Add the NHC-Cu(I) catalyst (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) at a very low loading, typically between 0.05 mol% and 0.5 mol%.[5]

    • Causality: The NHC ligand stabilizes the Cu(I) center, preventing disproportionation and increasing its catalytic turnover number, thus allowing for significantly lower concentrations.

  • Reaction Monitoring: Stir the mixture at room temperature. These reactions are often extremely fast, with quantitative conversions observed in minutes.[5] Monitor closely by TLC or by taking aliquots for rapid NMR analysis.

  • Purification (Self-Validation): Once the reaction is complete, the product can often be purified by direct filtration through a short plug of silica gel to remove the catalyst, followed by solvent evaporation. For higher purity, full column chromatography may be employed. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Conclusion and Catalyst Selection Guide

The optimal Cu(I) catalyst for reactions of this compound is highly dependent on the specific application.

  • For routine, lab-scale synthesis of triazoles via CuAAC , the in-situ generation of Cu(I) from CuSO₄ and sodium ascorbate offers the best balance of cost, reliability, and ease of use.

  • For process development and large-scale manufacturing , a heterogeneous catalyst is highly advantageous due to its recyclability and the minimization of copper contamination in the final active pharmaceutical ingredient (API).

  • For discovery chemistry where speed is critical or when working with precious substrates, a high-activity ligand-stabilized catalyst allows for minimal catalyst loading and rapid reaction times, maximizing material throughput.

The continued development of novel copper catalytic systems, particularly those that leverage synergistic effects with other catalytic modes like photoredox, promises to further expand the synthetic utility of versatile building blocks like this compound.

References

A Researcher's Guide to Assessing the Specificity of 3-Ethynylquinoline Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of chemical biology, the ability to specifically tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry, through the use of metabolic reporters and subsequent "click" reactions, has provided a powerful toolkit for these endeavors.[1] Among the diverse array of chemical reporters, alkyne-functionalized molecules are workhorses for their ability to undergo highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2] This guide provides a comprehensive framework for assessing the specificity of a particular alkyne-containing probe: 3-Ethynylquinoline (3-EQ).

While a novel probe, the principles underpinning its validation are universal. This guide is intended for researchers, scientists, and drug development professionals seeking to not only understand the specificity of 3-EQ but also to apply these validation workflows to other novel bioorthogonal reporters. We will delve into the causality behind experimental choices, provide detailed protocols for rigorous assessment, and compare the potential attributes of 3-EQ with established labeling agents.

The Quinoline Moiety: A Double-Edged Sword of Specificity and Off-Target Potential

The core of the 3-EQ molecule is a quinoline ring, a heterocyclic aromatic compound found in a variety of biologically active molecules, including antimalarials and kinase inhibitors.[3] This structural feature presents both an opportunity and a challenge. The quinoline core may be recognized by specific cellular pathways, potentially leading to targeted labeling. However, it also raises the possibility of off-target effects due to interactions with proteins that recognize this scaffold.[4] Therefore, a thorough assessment of labeling specificity is not just recommended; it is essential for the accurate interpretation of experimental results.

A Multi-pronged Approach to Specificity Validation

Assessing the specificity of a metabolic label like 3-EQ requires a multi-faceted approach. We must consider not only the intended metabolic incorporation but also potential non-specific binding and cytotoxicity. The following sections outline a logical workflow for this validation process.

Diagram: Workflow for Assessing this compound (3-EQ) Labeling Specificity

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Comparative Analysis A Cytotoxicity Assessment (e.g., MTT Assay) B Dose-Response & Time-Course Labeling A->B Determine optimal non-toxic concentration & time C Competitive Inhibition Assay B->C Validate metabolic pathway incorporation E Subcellular Localization (Fluorescence Microscopy) B->E Visualize labeling pattern D Proteome-wide Analysis (Mass Spectrometry) C->D Identify labeled proteins & potential off-targets F Comparison with Established Probes D->F Benchmark against known specificity E->F

Caption: A stepwise workflow for the comprehensive validation of a novel metabolic labeling probe like 3-EQ.

Phase 1: Foundational Assays - Setting the Stage for Reliable Labeling

Before delving into the specifics of metabolic incorporation, it is crucial to establish the basic parameters of 3-EQ's interaction with the biological system under study.

Cytotoxicity Assessment

The introduction of any exogenous small molecule into a cellular system has the potential to induce stress or toxicity, which can confound the interpretation of labeling experiments. Quinoline derivatives, in particular, have been shown to exhibit cytotoxic effects in various cell lines.[3][5] Therefore, the first step is to determine the concentration range of 3-EQ that is well-tolerated by the cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 3-EQ (e.g., from 0.1 µM to 100 µM) for a period that reflects the intended labeling time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of 3-EQ relative to the vehicle control. The highest concentration that does not significantly reduce cell viability should be used for subsequent labeling experiments.

Dose-Response and Time-Course of Labeling

Once a non-toxic concentration range is established, the next step is to determine the optimal concentration and incubation time for achieving robust labeling.

Experimental Protocol: In-gel Fluorescence Analysis

This protocol utilizes the copper-catalyzed "click" reaction to attach a fluorescent azide to the alkyne handle of incorporated 3-EQ, allowing for visualization of labeled proteins by SDS-PAGE.[7]

  • Metabolic Labeling: Treat cells with varying concentrations of 3-EQ (within the non-toxic range) for different durations (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add a fluorescent azide (e.g., Alexa Fluor 488 azide).

    • Add the copper(I) catalyst, which can be generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate. The use of a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and reduce cytotoxicity in live-cell applications.[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters. The intensity of the fluorescent signal will indicate the extent of 3-EQ incorporation.

Phase 2: Interrogating Target Engagement and Specificity

With the foundational parameters established, we can now move to more sophisticated experiments to probe the specificity of 3-EQ labeling.

Competitive Inhibition Assay

If 3-EQ is hypothesized to be a substrate for a particular metabolic pathway, its incorporation should be outcompeted by an excess of the natural, unlabeled substrate.

Experimental Protocol: Competition with Unlabeled Precursors

  • Pre-treatment: Pre-incubate cells with a high concentration of the putative natural substrate (e.g., a specific amino acid, nucleoside, or lipid precursor) for 1-2 hours.

  • Co-incubation: Add the optimal concentration of 3-EQ (as determined in Phase 1) and continue the co-incubation for the optimal labeling time.

  • Analysis: Harvest the cells, perform the click chemistry reaction, and analyze the labeling intensity by in-gel fluorescence as described above. A significant reduction in the fluorescent signal in the presence of the competitor would suggest that 3-EQ utilizes the same metabolic pathway.

Proteome-wide Identification of Labeled Species

To obtain an unbiased view of which proteins are being labeled by 3-EQ, a mass spectrometry-based proteomics approach is the gold standard.

Diagram: Mass Spectrometry Workflow for Labeled Protein Identification

G A Metabolic Labeling with 3-EQ B Cell Lysis A->B C Click Reaction with Biotin-Azide B->C D Enrichment of Biotinylated Proteins (e.g., on Streptavidin beads) C->D E On-bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Database Search & Protein Identification F->G

Caption: A typical workflow for the identification of proteins metabolically labeled with 3-EQ using mass spectrometry.

Experimental Protocol: Chemoproteomic Profiling

  • Metabolic Labeling: Label a large batch of cells with the optimal concentration of 3-EQ. Include a control group of cells that are not treated with 3-EQ.

  • Cell Lysis and Click Reaction: Lyse the cells and perform a click reaction, this time using an azide-functionalized biotin tag.[8]

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • Proteolysis: Digest the enriched proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled with 3-EQ. By comparing the proteins identified in the 3-EQ-treated sample with the no-label control, a list of specific targets can be generated.

Subcellular Localization via Fluorescence Microscopy

Visualizing the subcellular distribution of 3-EQ labeling can provide clues about the metabolic pathways involved and potential off-target interactions.

Experimental Protocol: Fluorescence Imaging

  • Cell Culture and Labeling: Grow cells on glass coverslips and label them with 3-EQ.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Click Reaction: Perform the click reaction in situ using a fluorescent azide.

  • Counterstaining: Stain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to assess co-localization.

  • Imaging: Acquire images using a fluorescence microscope. Co-localization of the 3-EQ signal with a specific organelle marker can suggest the site of its metabolic incorporation or accumulation.

Phase 3: Benchmarking Against the Gold Standard

The final phase of specificity assessment involves a direct comparison of 3-EQ with well-characterized metabolic probes. This provides a crucial context for interpreting its performance.

Table 1: Comparative Analysis of Alkyne Probes for Metabolic Labeling

FeatureThis compound (Hypothetical)L-Homopropargylglycine (HPG)5-Ethynyl-2'-deoxyuridine (EdU)Alkynyl Fatty Acids
Target Biomolecule Unknown; potentially proteins or other molecules recognized by quinoline-binding pathways.Newly synthesized proteins.[10]Newly synthesized DNA.[2]Lipids and lipidated proteins.
Mechanism of Incorporation To be determined.Methionine analogue incorporated during translation.Thymidine analogue incorporated during DNA replication.Incorporated into lipid metabolic pathways.
Potential for Off-Target Effects Moderate to high due to the biologically active quinoline core.Low; high fidelity of aminoacyl-tRNA synthetases.Low; high fidelity of DNA polymerases.Moderate; can be metabolized into various lipid species.
Known Cytotoxicity Possible, based on other quinoline derivatives.[3]Generally low at working concentrations.Can induce a DNA damage response at high concentrations.Generally low, but can vary with chain length and cell type.

To generate the data for 3-EQ in the table above, the protocols outlined in this guide should be performed in parallel with experiments using the established probes. For example, a direct comparison of the protein labeling patterns of 3-EQ and HPG by in-gel fluorescence and mass spectrometry would be highly informative.

Conclusion and Future Directions

The assessment of a novel metabolic probe's specificity is a rigorous but necessary process for ensuring the generation of reliable and interpretable data. This guide has provided a comprehensive framework for the validation of this compound as a bioorthogonal labeling agent. By systematically evaluating its cytotoxicity, labeling efficiency, metabolic incorporation, and off-target interactions, researchers can build a complete profile of this probe's performance.

The unique quinoline structure of 3-EQ suggests that it may have interesting and potentially specific labeling properties. However, this same feature necessitates a careful and thorough investigation of its off-target effects. The experimental workflows and comparative analyses described herein provide a roadmap for this investigation. As our understanding of cellular metabolism and the tools to probe it continue to expand, the principles of rigorous validation outlined in this guide will remain essential for the advancement of chemical biology.

References

A Comparative Biological Evaluation of 3-Ethynylquinoline and 4-Ethynylquinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Positional Isomerism and its Impact on Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. Among the various substitutions, the introduction of an ethynyl group has garnered significant interest due to its ability to act as a versatile pharmacophore and a synthetic handle for further molecular elaboration.[3] This guide provides a comprehensive comparison of the biological evaluation of two key positional isomers: 3-ethynylquinoline and 4-ethynylquinoline derivatives, with a focus on their anticancer activities, synthesis, and mechanisms of action.

The Critical Role of the Ethynyl Group's Position

The seemingly subtle shift of the ethynyl moiety from the 3- to the 4-position on the quinoline ring can dramatically alter the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide will explore the current understanding of these differences, supported by experimental data, to provide researchers and drug development professionals with insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compound classes.

Synthesis Strategies: Accessing the Core Scaffolds

The synthesis of this compound and 4-ethynylquinoline derivatives often relies on modern cross-coupling methodologies, with the Sonogashira coupling being a particularly powerful tool.[4] This reaction enables the direct introduction of the ethynyl group onto the quinoline core, typically starting from a halogenated precursor.

General Synthetic Workflow: Sonogashira Coupling

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. For the synthesis of ethynylquinolines, this translates to the coupling of a protected acetylene source, such as trimethylsilylacetylene, with a bromo- or iodoquinoline, followed by deprotection.

G cluster_synthesis General Synthesis of Ethynylquinolines via Sonogashira Coupling Start Haloquinoline (3- or 4-substituted) Coupling Sonogashira Coupling Start->Coupling Reagents Palladium Catalyst (e.g., Pd(PPh3)4) Copper(I) Iodide (CuI) Base (e.g., Triethylamine) Trimethylsilylacetylene Reagents->Coupling Intermediate Trimethylsilylethynylquinoline Coupling->Intermediate Deprotection Deprotection (e.g., K2CO3, MeOH) Intermediate->Deprotection Product Ethynylquinoline (3- or 4-substituted) Deprotection->Product

Caption: General workflow for the synthesis of 3- and 4-ethynylquinolines.

Experimental Protocol: Synthesis of 4-Ethynylquinoline (A Representative Example)

  • Coupling Reaction: To a solution of 4-chloroquinoline (1 mmol) in a suitable solvent such as triethylamine, add trimethylsilylacetylene (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product, 4-((trimethylsilyl)ethynyl)quinoline, is purified by column chromatography on silica gel.

  • Deprotection: The purified intermediate is then dissolved in a solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the removal of the trimethylsilyl group is complete.

  • Final Product: After work-up and purification, the desired 4-ethynylquinoline is obtained.

This general procedure can be adapted for the synthesis of this compound by starting with the corresponding 3-haloquinoline. Further derivatization can be achieved by modifying the terminal alkyne or other positions on the quinoline ring.

Biological Evaluation: A Tale of Two Isomers in Cancer Therapy

The primary focus of recent research on ethynylquinoline derivatives has been their potential as anticancer agents. Here, the positional isomerism plays a crucial role in determining their mechanism of action and efficacy.

4-Ethynylquinoline Derivatives: Potent PI3K/mTOR Dual Inhibitors

A significant body of research has identified 4-alkynyl-quinoline derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: 4-Ethynylquinoline derivatives have been shown to bind to the ATP-binding pocket of PI3K and mTOR kinases, thereby inhibiting their activity. This dual inhibition leads to the suppression of downstream signaling cascades that are critical for cancer cell growth, proliferation, and survival.[5]

G cluster_pathway Inhibition of the PI3K/mTOR Pathway by 4-Ethynylquinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor 4-Ethynylquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: 4-Ethynylquinoline derivatives dually inhibit PI3K and mTOR.

Experimental Data Summary: Anticancer Activity of 4-Alkynyl-quinoline Derivatives

Compound IDTargetIC50 (nM)Antiproliferative Activity (IC50, µM) - PC-3Antiproliferative Activity (IC50, µM) - HCT-116
15d PI3Kα1.80.250.31
15d PI3Kβ15.2--
15d PI3Kδ2.9--
15d PI3Kγ28.7--
15d mTOR8.5--

Data extracted from a study on novel 4-alkynyl-quinoline derivatives.[5] PC-3 (prostate cancer cell line), HCT-116 (colorectal cancer cell line).

The data clearly demonstrates that 4-alkynyl-quinoline derivatives, exemplified by compound 15d, exhibit potent, low nanomolar inhibition of PI3Kα and mTOR, which translates to significant antiproliferative effects against cancer cell lines.[5]

This compound Derivatives: Targeting Different Kinase Pathways

In contrast to their 4-substituted counterparts, the biological activities of this compound derivatives are less extensively characterized. However, existing research suggests they may target different kinase pathways. Studies on broader classes of 3-substituted quinolines have indicated activity against platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).[6] The ethynyl group at the 3-position is thought to contribute to the inhibitory activity.

Potential Mechanism of Action: While a definitive mechanism for 3-ethynylquinolines as a distinct class is still under investigation, the activity of related 3-substituted quinolines against PDGF-RTK suggests a potential role in disrupting signaling pathways involved in angiogenesis and tumor growth.[6]

Experimental Data: Specific and comprehensive datasets for the biological evaluation of a series of this compound derivatives are not as readily available in the public domain as for the 4-isomers. However, a study on 3-substituted quinolines reported IC50 values in the nanomolar range for PDGF-RTK inhibition. For instance, a derivative with a trans-beta-styryl group at the 3-position showed an IC50 of approximately 20 nM.[6] While not a direct ethynyl derivative, this provides a valuable starting point for understanding the potential of this isomeric class.

Comparative Analysis and Future Directions

The distinct biological profiles of this compound and 4-ethynylquinoline derivatives highlight the profound impact of positional isomerism on drug-target interactions.

FeatureThis compound Derivatives4-Ethynylquinoline Derivatives
Primary Anticancer Target Potentially PDGF-RTK and other kinasesPI3K/mTOR dual inhibitors[5]
Mechanism of Action Likely inhibition of receptor tyrosine kinases involved in angiogenesis and cell growth.[6]Inhibition of the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and survival.[5]
Potency Nanomolar IC50 values reported for related 3-substituted quinolines against PDGF-RTK.[6]Low nanomolar IC50 values against PI3Kα and mTOR, with sub-micromolar antiproliferative activity.[5]
Research Status Less explored, offering significant opportunities for novel drug discovery.More extensively studied, with a clearer understanding of their mechanism and SAR.

Expert Insights and Causality: The difference in activity can be attributed to the distinct electronic and steric environments of the 3- and 4-positions of the quinoline ring. The nitrogen atom in the quinoline ring influences the electron distribution, making the 4-position more electron-deficient than the 3-position. This electronic difference, coupled with the geometry of the molecule, likely dictates how these isomers fit into and interact with the specific amino acid residues within the ATP-binding pockets of their respective target kinases. For the 4-ethynyl derivatives, the specific orientation allows for key interactions within the PI3K/mTOR active site, leading to potent inhibition. The 3-ethynyl derivatives, with their different spatial arrangement, are likely to favor the topology of other kinase active sites, such as that of PDGF-RTK.

Self-Validating Protocols: The biological evaluation of these compounds typically involves a tiered approach. Initial in vitro kinase assays are used to determine the direct inhibitory effect on the target enzyme. Hits from these assays are then progressed to cell-based assays to assess their antiproliferative activity against various cancer cell lines. Further validation includes Western blot analysis to confirm the inhibition of downstream signaling pathways and in vivo studies in animal models to evaluate efficacy and safety. This multi-step process ensures that the observed biological activity is robust and relevant.

Conclusion and Outlook

The comparative analysis of this compound and 4-ethynylquinoline derivatives reveals a fascinating case of how positional isomerism dictates therapeutic potential. While 4-ethynylquinoline derivatives have emerged as promising PI3K/mTOR dual inhibitors with a well-defined mechanism of action, the this compound class remains a relatively untapped area with potential for the discovery of novel kinase inhibitors targeting different pathways.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound derivatives to fully elucidate their structure-activity relationships and identify their primary molecular targets. Direct comparative studies of isomeric pairs under identical experimental conditions would be invaluable for a more precise understanding of their differential activities. The continued exploration of these versatile quinoline scaffolds holds significant promise for the development of next-generation targeted anticancer therapies.

References

A Comparative Guide to the Cross-Reactivity of 3-Ethynylquinoline Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of chemical biology, the choice of a chemical probe is a critical decision that profoundly impacts the validity and interpretation of experimental results. Among the diverse arsenal of tools available, "clickable" alkyne probes have emerged as indispensable reagents for a wide array of applications, from metabolic labeling to target identification. This guide provides an in-depth, objective comparison of the 3-Ethynylquinoline probe, focusing on the crucial aspect of cross-reactivity. We will delve into its performance relative to other commercially available alkyne probes, provide supporting experimental frameworks, and offer detailed protocols to empower you to make informed decisions for your research.

The Principle of Bioorthogonal Labeling: A Chemist's Perspective in a Biologist's World

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These reactions involve pairs of mutually reactive functional groups that are inert to the complex milieu of the cell, ensuring that the labeling is specific to the intended target. The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry." This reaction forms a stable triazole linkage between an alkyne-functionalized probe and an azide-modified target molecule.

The this compound probe, with its terminal alkyne, is a participant in this powerful reaction. Its compact, aromatic structure offers potential advantages in terms of cell permeability and minimal steric hindrance. However, the very nature of small molecule probes necessitates a rigorous evaluation of their potential for off-target interactions, or cross-reactivity. The quinoline moiety itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, which raises important questions about the specificity of probes derived from it.[1][2][3]

Comparing the Tools of the Trade: this compound vs. Alternative Alkyne Probes

The selection of an alkyne probe should be guided by a careful consideration of its intended application, potential for off-target effects, and overall performance. While specific head-to-head comparative data for this compound is not extensively published, we can draw meaningful comparisons based on the properties of analogous simple aromatic alkynes and established data for other commonly used probes.

ParameterThis compound (inferred)5-ethynyl-2'-deoxyuridine (EdU)Alkyne-Modified Dyes (e.g., TAMRA-alkyne)
Structure Small, planar, aromaticNucleoside analogBulky, fluorescent
Primary Application Metabolic labeling of small molecules, proteomicsDNA synthesis, cell proliferation assays[4]Direct labeling of azide-modified biomolecules
Cell Permeability High (predicted due to small size and lipophilicity)Actively transported and incorporated by cellular machineryVariable, often lower due to larger size
Potential for Cross-Reactivity Moderate to High (quinoline moiety can interact with various proteins)[5][6][7]Low (specifically incorporated into DNA)High (hydrophobic dyes can non-specifically bind to proteins)
Cytotoxicity Data not widely available, but quinoline derivatives can exhibit cytotoxicity[3][8][9]Low at typical working concentrations[4]Variable, can be significant at higher concentrations
Signal-to-Noise Ratio Application-dependentHigh for DNA labelingCan be prone to high background

Expert Insight: The choice between these probes is a trade-off between specificity and the nature of the biological question. For tracking DNA synthesis, EdU is the gold standard due to its specific incorporation by cellular polymerases. For labeling of azide-modified proteins or other biomolecules where a fluorescent readout is desired in a single step, alkyne-modified dyes are used, though with a higher risk of non-specific binding. This compound, as a simple alkyne, is best suited for metabolic labeling of small molecule pathways or for use in activity-based protein profiling (ABPP) where its small size is advantageous. However, the potential for off-target interactions of the quinoline ring must be rigorously assessed.

Deconvoluting Off-Target Effects: A Framework for Cross-Reactivity Studies

A key tenet of using chemical probes is the validation of their specificity. The following experimental workflow provides a robust strategy for assessing the cross-reactivity of this compound or any other small molecule probe.

experimental_workflow cluster_0 Phase 1: Discovery Proteomics cluster_1 Phase 2: Validation cluster_2 Phase 3: Confirmation a Treat cells with this compound probe b Lyse cells and perform CuAAC with azide-biotin a->b c Enrich biotinylated proteins on streptavidin beads b->c d On-bead digestion and LC-MS/MS analysis c->d e Identify potential on- and off-target proteins d->e f Competitive Labeling (ABPP) e->f g Cellular Thermal Shift Assay (CETSA) e->g h Western Blot of top off-target candidates e->h i Target knockdown/knockout experiments f->i j In vitro binding assays with purified proteins g->j h->i

Caption: A multi-phased workflow for identifying and validating the on- and off-targets of a chemical probe.

Experimental Protocols: Your Guide to Ensuring Scientific Integrity

The following protocols provide a detailed, step-by-step guide for performing competitive activity-based protein profiling (ABPP), a powerful technique to validate the specificity of your probe.[10][11][12][13][14]

Protocol 1: Competitive Labeling in Cell Lysate

This protocol is designed to identify proteins that directly compete with a known ligand or inhibitor for binding to the same site as the this compound probe.

1. Cell Culture and Lysis:

  • Culture your cells of interest to ~80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors).

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. Competitive Incubation:

  • Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.

  • To the "competitor" tubes, add your competitor compound at a final concentration of 10-100x the concentration of the probe.

  • To the "control" tubes, add an equal volume of vehicle (e.g., DMSO).

  • Incubate for 30 minutes at 37°C.

3. Probe Labeling:

  • Add the this compound probe to all tubes at a final concentration of 1-10 µM (this should be optimized).

  • Incubate for another 30 minutes at 37°C.

4. Click Chemistry (CuAAC):

  • Prepare a "click mix" containing:

    • Azide-biotin (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

  • Add the click mix to each lysate and incubate for 1 hour at room temperature.

5. Enrichment and Analysis:

  • Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

  • Wash the beads extensively with a high-stringency buffer (e.g., PBS with 1% SDS).

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Run the samples on an SDS-PAGE gel and visualize by silver staining or proceed with in-gel digestion for mass spectrometry analysis.

Expected Outcome: In the "competitor" lane, you should observe a decrease in the intensity of bands corresponding to proteins that bind both the competitor and the this compound probe. This provides evidence for on-target engagement and can reveal off-targets that share similar binding pockets.

The Quinoline Core: A Double-Edged Sword

The quinoline scaffold is prevalent in a multitude of FDA-approved drugs and biologically active compounds, targeting a wide range of proteins including kinases, topoisomerases, and G-protein coupled receptors.[5][6][7][15] This inherent biological activity is a critical consideration when using a quinoline-based probe. While the ethynyl group provides the handle for bioorthogonal ligation, the quinoline core may drive non-covalent interactions with various proteins, leading to their "labeling" in proximity-driven reactions or their co-precipitation in affinity-based pulldowns.

signaling_pathway cluster_0 Hypothetical Off-Target Interaction probe This compound Probe target Intended Target (e.g., metabolically labeled protein) probe->target Covalent labeling via CuAAC off_target Off-Target Kinase (e.g., EGFR) probe->off_target Non-covalent binding to ATP pocket downstream Downstream Signaling (e.g., MAPK pathway) off_target->downstream Modulation of kinase activity phenotype Cellular Phenotype (e.g., altered proliferation) downstream->phenotype

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Ethynylquinoline Incorporation in Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Alkyne-Modified Probes for Cellular Metabolic Labeling

Introduction: Beyond the Snapshot – Visualizing Cellular Dynamics

In the intricate world of cellular biology, a static image is often insufficient. To truly understand processes like proliferation, biosynthesis, and drug metabolism, we must visualize them in action. Metabolic labeling is a powerful technique that allows us to do just that. By introducing molecular precursors tagged with unique chemical handles, we can track their incorporation into DNA, RNA, proteins, and other biomolecules.[1][2][3] The advent of bioorthogonal chemistry, particularly the Nobel Prize-winning "click chemistry," has revolutionized our ability to detect these tagged molecules with exquisite specificity and sensitivity within the complex cellular environment.[4][5][6]

At the heart of this revolution is the alkyne group—a small, biologically inert chemical handle. When cells are fed a molecule containing an alkyne, such as the widely-used thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), this tag is incorporated directly into newly synthesized DNA.[7][8] This provides a direct readout of cellular proliferation. The subsequent detection of this alkyne handle via a copper-catalyzed reaction with a fluorescently-labeled azide probe is remarkably efficient and robust.

This guide provides a deep dive into the quantitative analysis of alkyne probe incorporation. We will use the gold-standard EdU as our primary exemplar to detail the methodology. We will then compare it to the potential applications and considerations for a more novel, less-characterized probe: 3-Ethynylquinoline (3-EQ) . While EdU is a specific tool for DNA synthesis, the principles of incorporating and detecting an alkyne-tagged molecule like 3-EQ open the door to exploring different biological questions, such as the metabolic fate of quinoline-based drug compounds.[9][10]

Part 1: The Core Principle – Copper-Catalyzed Click Chemistry

The detection of metabolically incorporated alkyne probes relies almost exclusively on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5][6] This reaction forms an extremely stable triazole linkage between the alkyne handle on your probe (e.g., EdU or 3-EQ) and an azide group on a reporter molecule, such as a fluorophore.

The key components of this reaction are:

  • The Alkyne: Metabolically incorporated into a biomolecule of interest.

  • The Azide Reporter: A molecule (e.g., Alexa Fluor™ 488 Azide) that carries the detection tag.

  • Copper(I) Catalyst: The essential catalyst that dramatically accelerates the reaction and ensures high specificity. This is typically generated in situ from Copper(II) sulfate (CuSO₄).[11]

  • Reducing Agent: A reagent like sodium ascorbate is required to reduce the Cu(II) from the stock solution to the active Cu(I) state.[11]

The elegance of the CuAAC reaction lies in its bioorthogonality; the alkyne and azide groups do not react with any native functional groups found in cells, ensuring that the signal you detect is exclusively from your labeled molecules.[1][5]

CuAAC_Workflow cluster_Cell Cellular Environment cluster_Reaction Detection Reaction Probe Alkyne Probe (e.g., EdU, 3-EQ) Incorporation Metabolic Incorporation Probe->Incorporation Biomolecule Target Biomolecule (e.g., DNA) Labeled_Biomolecule Labeled Biomolecule Incorporation->Biomolecule Fixation Fix & Permeabilize Cells Labeled_Biomolecule->Fixation Click CuAAC 'Click' Reaction Fixation->Click Azide Fluorescent Azide Azide->Click Copper CuSO₄ + Reducing Agent Copper->Click Detected_Complex Stable Fluorescent Triazole Product Click->Detected_Complex Analysis Quantitative Analysis (Microscopy / Flow Cytometry) Detected_Complex->Analysis

Caption: The CuAAC reaction workflow for detecting metabolically incorporated alkyne probes.

Part 2: A Comparative Guide: EdU vs. This compound

The choice of an alkyne-containing probe is dictated entirely by the biological question being asked. Here, we compare the established workhorse, EdU, with the hypothetical application of this compound.

5-Ethynyl-2'-deoxyuridine (EdU): The Gold Standard for Proliferation
  • Mechanism of Action: EdU is a nucleoside analog of thymidine. During the S-phase of the cell cycle, it is actively incorporated into newly synthesized DNA by cellular DNA polymerases.[7][8] This mechanism is highly specific to cells undergoing DNA replication.

  • Primary Application: Quantitative assessment of cell proliferation, both in vitro and in vivo.[7][12] It is a direct and reliable measure of S-phase cells.

  • Advantages Over Alternatives: The primary alternative, Bromodeoxyuridine (BrdU), requires harsh acid or heat-based DNA denaturation to expose the incorporated BrdU for antibody detection. This can damage cell morphology and is incompatible with many other fluorescent labels. The click-chemistry-based detection of EdU is mild, fast, and results in a superior signal-to-noise ratio.[7][8][13]

  • Limitations & Causality: While highly effective for pulse-labeling, long-term or high-concentration exposure to EdU can induce cell cycle arrest and cytotoxicity in some cell lines.[12] This is because the modified base, once incorporated, can be recognized by DNA damage response pathways, leading to cellular stress. Therefore, it is critical to determine the optimal, non-toxic concentration and labeling duration for each cell type.

This compound (3-EQ): A Novel Probe for Tracking Quinoline Metabolism
  • Potential Mechanism of Action: Unlike EdU, 3-EQ is not a natural building block for a major class of macromolecules. Its incorporation would depend on cellular pathways that metabolize quinoline-based structures. Quinoline derivatives are known to have a wide range of biological activities and are scaffolds for many drugs.[9] 3-EQ could therefore be used as a probe to track the uptake, distribution, and metabolic fate of this class of compounds.

  • Potential Applications:

    • Drug Development: Visualizing the cellular and subcellular localization of a novel quinoline-based drug candidate.

    • Metabolic Studies: Identifying which cells in a mixed population actively take up and process quinoline compounds.

    • Dual-Mode Detection: The quinoline moiety is itself fluorescent, offering the potential for label-free detection, which could be correlated with the more sensitive click-chemistry signal.[14][15][16]

  • Hypothetical Advantages: Its unique structure ensures it will not be incorporated into DNA or RNA, avoiding the genotoxicity concerns associated with nucleoside analogs like EdU.[10][17] This could allow for longer-term studies of metabolic processes.

  • Limitations & Causality: The primary challenge is the unknown efficiency of cellular uptake and metabolic incorporation. Without a specific, active transport and enzymatic pathway like the one for nucleosides, incorporation levels may be low. Furthermore, many quinoline derivatives exhibit biological activity, including cytotoxicity, which would need to be thoroughly characterized to ensure the probe itself is not perturbing the system being studied.[9][10][17]

Comparative Data Summary
Feature5-Ethynyl-2'-deoxyuridine (EdU)This compound (3-EQ) (Hypothetical)
Probe Type Nucleoside Analog (Thymidine)Heterocyclic Aromatic Compound
Incorporation Pathway DNA Synthesis (S-Phase)Dependent on quinoline metabolism pathways
Primary Application Cell Proliferation AnalysisDrug tracking, metabolic fate studies
Detection Method Copper-Catalyzed Click ChemistryCopper-Catalyzed Click Chemistry; Intrinsic Fluorescence
Key Advantage High sensitivity, mild detection, direct S-phase measureSpecific to quinoline metabolism, avoids DNA incorporation
Key Limitation Potential for cytotoxicity/cell cycle arrest with long exposure[12]Unknown incorporation efficiency, potential intrinsic bioactivity
Established Protocol Yes, widely available and validated[8][13]No, would require extensive empirical validation

Part 3: Experimental Workflow for Quantitative Alkyne Probe Analysis

This protocol is a validated, self-consistent workflow for EdU, which serves as a robust template for the analysis of any new alkyne probe like 3-EQ. Steps requiring specific optimization for a novel probe are noted.

Experimental_Workflow start Start: Seed Cells step1 Step 1: Metabolic Labeling Incubate cells with alkyne probe (e.g., 10 µM EdU for 2 hours) start->step1 step2 Step 2: Fixation Treat with 4% PFA in PBS (15 min at RT) step1->step2 step3 Step 3: Permeabilization Treat with 0.5% Triton™ X-100 in PBS (20 min at RT) step2->step3 step4 Step 4: Click Reaction Add reaction cocktail (CuSO₄, Fluorescent Azide, Ascorbate Buffer) (30 min at RT, protected from light) step3->step4 step5 Step 5: Wash & Counterstain Wash 2x with PBS. Stain DNA with Hoechst or DAPI. step4->step5 step6 Step 6: Acquire Data Image on fluorescence microscope or analyze on flow cytometer. step5->step6 end End: Quantitative Analysis step6->end

Caption: Step-by-step experimental workflow for alkyne probe detection.

Detailed Step-by-Step Methodology

Materials:

  • Cells of interest cultured on coverslips (for microscopy) or in plates (for flow cytometry).

  • Alkyne Probe (e.g., EdU or 3-EQ) stock solution (e.g., 10 mM in DMSO).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.5% Triton™ X-100 in PBS.[13]

  • Click Reaction Cocktail (prepare fresh):

    • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Fluorescent Azide (e.g., Alexa Fluor™ 647 Azide, 2 mM stock in DMSO).

    • Copper (II) Sulfate (CuSO₄) (e.g., 100 mM in H₂O).

    • Reducing Agent (e.g., 500 mM L-Ascorbic Acid in H₂O, prepare fresh).

  • Wash Buffer: PBS.

  • DNA Counterstain (e.g., Hoechst 33342 or DAPI).

Protocol:

  • Metabolic Labeling:

    • To your healthy, logarithmically growing cell culture, add the alkyne probe to a final concentration. For EdU, 10 µM for 1-2 hours is a common starting point.

    • Causality & Optimization (for 3-EQ): This is the most critical optimization step for a novel probe. A concentration range (e.g., 1 µM to 100 µM) and time course (e.g., 1, 6, 12, 24 hours) must be tested to find a window that provides a detectable signal without inducing cytotoxicity. A parallel cell viability assay (e.g., CCK-8) is essential.

  • Fixation:

    • Remove the culture medium and wash cells once with PBS.

    • Add Fixation Solution and incubate for 15 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Add Permeabilization Solution and incubate for 20 minutes at room temperature.[13] This step is crucial for allowing the click chemistry reagents to access the incorporated probe within the cell.

    • Wash twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail. A typical recipe for 1 mL is: 890 µL Reaction Buffer, 10 µL CuSO₄ stock, 100 µL Ascorbic Acid stock. Vortex. Add 1-2 µL of the Fluorescent Azide stock.

    • Causality: The reducing agent must be added just before use to generate the active Cu(I) catalyst. The reaction should be protected from light to prevent photobleaching of the fluorophore.

    • Remove the wash buffer from the cells and add the cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Wash and Counterstain:

    • Remove the reaction cocktail and wash cells twice with PBS.

    • Add the DNA counterstain diluted in PBS (e.g., 1 µg/mL Hoechst 33342) and incubate for 15 minutes.

    • Wash once more with PBS.

  • Data Acquisition and Quantitative Analysis:

    • For Microscopy: Mount coverslips onto slides with mounting medium. Image using appropriate filter sets (e.g., DAPI for the nucleus, Cy5 for the click signal). Quantitative analysis involves using software (e.g., ImageJ/Fiji) to count the total number of nuclei (from Hoechst) and the number of fluorescently positive nuclei (from the click reaction). The result is expressed as a percentage of positive cells.

    • For Flow Cytometry: Scrape and collect cells into FACS tubes. Analyze on a flow cytometer, using the DNA counterstain to identify single cells and the fluorescent azide signal to gate on the positive population. This provides a rapid and robust quantification of the percentage of labeled cells across thousands of events.

Part 4: Data Interpretation and Troubleshooting

IssuePotential CauseRecommended Solution
No or Weak Signal 1. Inefficient metabolic incorporation (probe concentration too low or incubation too short). 2. Inactive click reaction (old reducing agent). 3. Insufficient permeabilization.1. Optimize probe concentration and incubation time. 2. Always prepare the reducing agent solution fresh. Increase catalyst concentration if needed.[11] 3. Increase Triton™ X-100 incubation time or concentration slightly.
High Background Signal 1. Insufficient washing after the click reaction. 2. Non-specific binding of the fluorescent azide.1. Increase the number and duration of PBS washes after the click step. 2. Include a blocking step (e.g., with 3% BSA in PBS) before the click reaction.
Evidence of Cell Death 1. Probe itself is cytotoxic at the concentration used. 2. Copper catalyst toxicity.1. Perform a dose-response curve and use the lowest effective concentration of the probe. 2. Minimize click reaction time. For live-cell applications, consider copper-free click chemistry variants (e.g., SPAAC), though these are generally less efficient.[4]

Conclusion

The quantitative analysis of alkyne probe incorporation via click chemistry is a versatile and powerful platform for interrogating dynamic cellular processes. 5-Ethynyl-2'-deoxyuridine (EdU) remains the undisputed standard for measuring DNA synthesis and cell proliferation, offering a streamlined and highly sensitive alternative to older methods. Its well-defined mechanism and validated protocols provide a solid foundation for any researcher entering this field.

The exploration of novel probes like this compound highlights the adaptability of this chemical biology approach. While significant validation is required to understand its specific metabolic fate and potential bioactivity, 3-EQ serves as a compelling example of how custom-designed alkyne probes can be leveraged to ask new questions, particularly in the realm of drug development and metabolism. By understanding the core principles of metabolic labeling and click chemistry, researchers are well-equipped to both utilize established tools and pioneer new ones to illuminate the complex and dynamic inner workings of the cell.

References

A Comparative Guide to 3-Ethynylquinoline-Based Fluorescent Sensors: Design, Performance, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective analytical tools is a cornerstone of modern research and development. In the realm of chemical sensing, fluorescent probes have emerged as a powerful technology, offering real-time detection and high sensitivity. Among the diverse array of fluorophores, quinoline and its derivatives have garnered significant attention due to their inherent fluorescence, capacity to form stable complexes with analytes, and the tunability of their photophysical properties.[1][2] This guide provides an in-depth comparative analysis of a specific, promising subclass: 3-ethynylquinoline-based sensors. We will delve into their design principles, benchmark their performance against alternative sensing molecules, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Advantage of the this compound Scaffold

The introduction of an ethynyl group at the 3-position of the quinoline ring is a strategic design choice that imparts several advantageous features to a fluorescent sensor. This modification opens up a versatile route for sensor development through well-established synthetic methodologies, most notably the Sonogashira cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the straightforward introduction of a wide variety of functional groups to the quinoline core, enabling the rational design of sensors for a diverse range of analytes.[2][3]

The ethynyl linker itself can play a crucial role in the sensor's mechanism. It can extend the π-conjugation of the quinoline fluorophore, influencing its photophysical properties such as absorption and emission wavelengths.[4] Furthermore, the triple bond can act as a rigid spacer, precisely positioning a recognition moiety (receptor) for optimal interaction with the target analyte.

Performance Benchmarking: this compound Derivatives vs. Other Fluorescent Probes

The performance of a fluorescent sensor is evaluated based on several key parameters: selectivity, sensitivity (often expressed as the limit of detection, LOD), response time, and the nature of the fluorescence signal change (e.g., "turn-on" enhancement or "turn-off" quenching). While specific data for a broad range of this compound-based sensors is still emerging in the literature, we can draw comparisons with well-established quinoline-based sensors to highlight the potential of this subclass.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodKey Performance Metrics & MechanismReference
General Quinoline Derivative (Sensor 1) Fe³⁺8.67 x 10⁻⁵ MFluorescence SpectroscopyGood linearity (R² = 0.9909); High selectivity over other common metal ions.[4][4]
DDTQ (Quinoline-based Chemosensor) Cd²⁺126 nMFluorescence SpectroscopySignificant fluorescence enhancement at 445 nm; Operates via Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[1][1]
Sensor TQA (Quinoline Derivative) Fe³⁺0.16841 µMFluorescence SpectroscopyHigh selectivity and sensitivity; 1:1 binding mode.[5][5]
QP2 (Quinoline-based Probe) Zn²⁺52 nMFluorescence Spectroscopy"Turn-on" fluorescence; High selectivity; Operates via inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).[6][7][6][7]

Analysis of Performance:

The data in the table showcases the impressive performance of quinoline-based sensors in general. For instance, the QP2 probe demonstrates a very low limit of detection for Zn²⁺, highlighting the high sensitivity that can be achieved with this scaffold.[6][7] The mechanisms of action are diverse and can be tailored through chemical modifications. The "turn-on" response of sensors like DDTQ and QP2 is often preferred as it provides a clearer signal against a low background.[1][6][7]

While direct, extensive comparative data for this compound sensors is not yet abundant, the synthetic versatility offered by the ethynyl group suggests that this scaffold can be readily adapted to create sensors with performance metrics that are competitive with, or even superior to, the examples listed above. The ability to precisely tune the electronic properties and the spatial arrangement of the recognition unit through Sonogashira coupling provides a powerful tool for optimizing both selectivity and sensitivity.

Signaling Mechanisms of Quinoline-Based Sensors

The fluorescence response of quinoline-based sensors upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the quinoline fluorophore is quenched by an electron transfer from a donor moiety (the receptor). Upon binding of the analyte to the receptor, the electron transfer is inhibited, leading to a "turn-on" fluorescence response.[6]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline system can be modulated by the binding of an analyte. This can lead to a shift in the emission wavelength, providing a ratiometric sensing capability where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating receptor can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This restriction leads to an enhancement of the fluorescence intensity.[6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In some quinoline derivatives, an intramolecular proton transfer can occur in the excited state, leading to a specific fluorescence signature. The binding of an analyte can disrupt this process, causing a change in the fluorescence signal.[6]

G cluster_mechanisms Sensing Mechanisms cluster_types Mechanism Types Analyte Analyte Receptor Receptor Analyte->Receptor Binding Fluorophore This compound Fluorophore Receptor->Fluorophore Modulates PET PET ICT ICT CHEF CHEF ESIPT ESIPT Signal Fluorescence Signal (On/Off/Shift) Fluorophore->Signal Emits

Caption: Interaction of an analyte with the receptor of a this compound-based sensor modulates the fluorophore, leading to a detectable change in the fluorescence signal through various mechanisms.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound-based fluorescent sensors.

Synthesis of a this compound-Based Sensor via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of a this compound derivative functionalized with a recognition moiety.

G cluster_synthesis Sonogashira Coupling Workflow Start Start: 3-Bromoquinoline & Receptor-Alkyne Reaction Reaction: Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent (e.g., THF/DMF) Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spec, IR Purification->Characterization Final Final Product: This compound Sensor Characterization->Final

Caption: A typical workflow for the synthesis of a this compound-based sensor using a Sonogashira coupling reaction.

Materials:

  • 3-Bromoquinoline

  • Terminal alkyne functionalized with a recognition moiety (e.g., a metal-chelating group)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromoquinoline (1 equivalent) and the functionalized terminal alkyne (1.1 equivalents) in the anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).

  • Base Addition: Add the base (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified this compound-based sensor using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Evaluation of Sensor Performance: Fluorescence Titration

This protocol describes how to determine the sensitivity and binding properties of the synthesized sensor towards a target analyte.

Materials:

  • Stock solution of the synthesized this compound-based sensor in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stock solution of the target analyte (e.g., a metal salt) of known concentration.

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the sensor in the chosen solvent/buffer system. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone.

  • Titration: Add small aliquots of the analyte stock solution to the sensor solution. After each addition, mix thoroughly and allow the system to equilibrate.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • From this plot, determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • To determine the binding stoichiometry, perform a Job's plot analysis.

    • The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the titration data.

Selectivity Study:

To assess the selectivity of the sensor, repeat the fluorescence titration experiment with a range of other potentially interfering analytes. The fluorescence response in the presence of the target analyte should be significantly higher than that for other species.

Conclusion and Future Outlook

This compound-based fluorescent sensors represent a highly promising platform for the development of next-generation analytical tools. The synthetic accessibility via Sonogashira coupling allows for the creation of a diverse library of sensors with tailored properties for specific applications. While the field is still developing, the inherent advantages of the this compound scaffold, combined with the well-understood principles of fluorescent sensor design, position this class of molecules for significant impact in areas ranging from environmental monitoring and industrial process control to biomedical diagnostics and drug discovery. Future research will likely focus on expanding the range of analytes that can be detected, improving sensor performance in complex biological media, and developing sensors with advanced functionalities such as ratiometric and lifetime-based sensing.

References

The Structure-Activity Relationship of 3-Ethynylquinoline Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 3-ethynylquinolines have emerged as a particularly promising class of compounds, demonstrating potent inhibitory activity against a range of protein kinases. This guide provides an in-depth comparison of 3-ethynylquinoline analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase. We will delve into the nuanced effects of structural modifications on inhibitory potency and selectivity, supported by experimental data. Furthermore, this guide will furnish detailed protocols for the synthesis and biological evaluation of these compelling compounds, offering a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core possesses a unique combination of structural features that make it an attractive scaffold for kinase inhibitors. The rigid quinoline ring system provides a robust anchor for positioning substituents within the ATP-binding pocket of kinases, while the ethynyl group at the 3-position acts as a versatile linker, allowing for the exploration of various terminal substitutions to enhance potency and modulate selectivity. The linear geometry of the ethynyl linker enables deep projection into hydrophobic regions of the kinase active site, often leading to potent inhibitory activity.

Our exploration of the SAR of this compound analogs will focus on three key areas of modification:

  • Substitutions on the Quinoline Ring: Alterations at various positions of the quinoline nucleus can significantly impact inhibitor binding and pharmacokinetic properties.

  • The Ethynyl Linker: While the ethynyl group itself is a key pharmacophore, its length and rigidity can be modulated to optimize interactions.

  • Terminal Substituents on the Ethynyl Group: The nature of the group at the terminus of the alkyne is a critical determinant of potency and selectivity.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The inhibitory potential of this compound analogs is highly dependent on the specific substitution patterns around the core scaffold. Below, we compare the activity of various analogs against prominent tyrosine kinases implicated in cancer progression.

Targeting Src Family Kinases

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is linked to cancer development and metastasis.[1] Several this compound derivatives have shown potent inhibition of Src kinase.

A study on ethenyl and ethynyl-4-phenylamino-3-quinolinecarbonitriles identified a subnanomolar inhibitor of Src.[2] While the core is a quinolinecarbonitrile, the SAR findings related to the ethynyl substituent are highly relevant. The study highlighted that substitutions at the C-6 position of the quinoline ring with an ethynyl or ethenyl group led to a decrease in Src inhibitory activity.[2] Conversely, the introduction of an ethenylpyridine N-oxide group at the C-7 position resulted in a compound with a remarkable IC50 of 0.6 nM against Src.[2]

Table 1: Structure-Activity Relationship of this compound Analogs as Src Kinase Inhibitors

Compound IDQuinoline SubstitutionTerminal Ethynyl SubstitutionSrc IC50 (nM)Reference
20b 4-phenylamino, 7-(ethenylpyridine N-oxide)-0.6[2]
Series Avg. 4-phenylamino, 6-ethynyl/ethenyl-Decreased Activity[2]

This data underscores the critical role of substitution on the quinoline ring in dictating inhibitory potency against Src kinase.

Inhibition of PDGF Receptor Tyrosine Kinase (PDGF-RTK)

The PDGF signaling pathway is crucial for cell growth and division, and its dysregulation is a factor in several diseases, including cancer.[3] A study of 63 3-substituted quinoline derivatives revealed important SAR insights for PDGF-RTK inhibition. A key finding was that a lipophilic group at the 3-position, including small alkynyl groups, significantly contributed to the inhibitory activity.[3] The presence of 6,7-dimethoxy groups on the quinoline ring was also found to be advantageous for potent inhibition.[3] While this study did not focus exclusively on 3-ethynyl derivatives, it provides a strong rationale for their potential as PDGF-RTK inhibitors. Optimal activity, with IC50 values around 20 nM, was observed for various 3-substituted 6,7-dimethoxyquinolines.[3]

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[4] While specific SAR data for this compound analogs against EGFR is less abundant in the readily available literature, the general principles of quinoline-based EGFR inhibitors can be extrapolated. The quinazoline core, structurally similar to quinoline, is a well-established scaffold for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib.[4] For these inhibitors, substitutions at the 6- and 7-positions of the heterocyclic ring and the nature of the substituent at the 4-anilino position are critical for potent activity. It is highly probable that this compound analogs designed with these principles in mind would exhibit significant EGFR inhibitory activity.

Signaling Pathways Targeted by this compound Analogs

To understand the cellular impact of these inhibitors, it is essential to visualize the signaling cascades they disrupt.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Src Signaling Pathway

Src kinase activation triggers multiple downstream pathways, including the STAT3, Ras-MAPK, and PI3K-AKT pathways, which regulate cell survival, proliferation, and gene expression.

Src_Signaling cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Activates STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Inhibitor This compound Analog Inhibitor->Src Inhibits Cell_Functions Cell Proliferation, Survival, Migration, Angiogenesis STAT3->Cell_Functions Ras_MAPK->Cell_Functions PI3K_AKT->Cell_Functions

Caption: Src kinase signaling cascade and inhibition point.

Experimental Methodologies

The synthesis and biological evaluation of this compound analogs require robust and reproducible experimental protocols.

Synthesis of this compound Analogs via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly well-suited for the synthesis of this compound analogs from 3-haloquinoline precursors.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the 3-haloquinoline (1.0 equivalent) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.01-0.1 equivalents), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

Sonogashira_Workflow Start 3-Haloquinoline + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Analog Purification->Product

Caption: Workflow for the synthesis of 3-ethynylquinolines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Experimental Protocol: General In Vitro Kinase Assay

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the kinase of interest, a solution of a specific peptide substrate, and an ATP solution.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.

  • Assay Procedure: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent. For fluorescence-based assays, this may involve an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., fluorescence intensity) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that fine-tuning the substitution patterns on both the quinoline ring and the terminal alkyne can lead to highly potent and selective inhibitors of key oncogenic kinases such as Src, PDGF-RTK, and likely EGFR.

The synthetic accessibility of these compounds via robust methods like the Sonogashira coupling, combined with reliable in vitro assays for activity assessment, provides a clear path for the further exploration and optimization of this promising class of molecules. Future research should focus on expanding the SAR studies to a broader range of kinases, investigating the in vivo efficacy and pharmacokinetic properties of the most potent analogs, and exploring novel substitutions to overcome potential drug resistance mechanisms. The insights and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

A Senior Application Scientist's Guide to Assessing the In Vivo Stability of 3-Ethynylquinoline Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, prized for its versatile pharmacological activities.[1][2] The introduction of a 3-ethynyl group offers a reactive handle for conjugation, enabling the creation of advanced drug delivery systems, targeted therapies, and imaging agents. However, the ultimate success of these conjugates hinges on a critical, often challenging parameter: their stability within a complex biological system. An unstable conjugate can lead to premature payload release, off-target toxicity, and diminished efficacy, representing a significant hurdle in preclinical and clinical development.[3][4]

This guide provides an in-depth, comparative framework for assessing the in vivo stability of 3-ethynylquinoline conjugates. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, enabling you to design robust studies that yield clear, actionable data. We will compare key methodologies, from initial in vitro plasma screens to definitive in vivo pharmacokinetic and metabolite identification studies, providing the rationale to select the most appropriate strategy for your specific conjugate and research question.

Comparative Methodologies: A Triad of Stability Assessment

A comprehensive in vivo stability assessment is not a single experiment but a tiered approach. Each stage provides a different lens through which to view the conjugate's fate, from its initial encounter with biological fluids to its systemic circulation and metabolic transformation.

  • Ex Vivo Plasma Stability Assay: This is the first line of assessment—a rapid, cost-effective screen to identify liabilities.[3] It determines the conjugate's susceptibility to enzymatic degradation by plasma esterases, amidases, or proteases, which can cleave the linker or modify the payload. While it doesn't capture the full picture of systemic metabolism, it's an invaluable tool for early-stage ranking of multiple candidates.

  • In Vivo Pharmacokinetic (PK) Study: This is the gold standard for determining a conjugate's systemic lifespan. By measuring the concentration of the intact conjugate in plasma over time after administration to an animal model (typically a mouse or rat), we can calculate critical parameters like half-life (t½), clearance (CL), and area under the curve (AUC).[5][6] This data provides a direct measure of how long the conjugate remains intact and available to reach its target.

  • In Vivo Metabolite Identification (MetID): This investigation answers the crucial question: "When the conjugate disappears, what does it become?"[6] Identifying the metabolites in plasma, urine, and feces reveals the metabolic "hot spots" on the molecule. For this compound conjugates, this is critical for understanding if cleavage occurs at the linker, or if the quinoline core itself is the primary site of metabolism, for instance, through hydroxylation by Cytochrome P450 (CYP) enzymes.[7][8]

The logical flow of these assessments is visualized in the workflow diagram below.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Systemic Exposure cluster_2 Tier 3: Metabolic Fate T1_Start Conjugate Candidates T1_Assay Ex Vivo Plasma Stability Assay T1_Start->T1_Assay T1_Data Calculate Half-Life (t½) Rank Candidates T1_Assay->T1_Data T1_Decision Stable? T1_Data->T1_Decision T2_Start Lead Conjugate(s) T1_Decision->T2_Start Yes T_Fail1 Redesign/Re-synthesize T1_Decision->T_Fail1 No T2_Assay In Vivo PK Study (e.g., Mouse) T2_Start->T2_Assay T2_Data Determine PK Parameters (AUC, t½, CL) T2_Assay->T2_Data T2_Decision Sufficient Exposure? T2_Data->T2_Decision T3_Start Conjugate for Mechanism Study T2_Decision->T3_Start Yes T_Fail2 Redesign/Re-synthesize T2_Decision->T_Fail2 No T3_Assay In Vivo Metabolite ID (Plasma, Excreta) T3_Start->T3_Assay T3_Data Identify Major Metabolites Profile Degradation Pathway T3_Assay->T3_Data T3_End Comprehensive Stability Profile T3_Data->T3_End G cluster_paths Metabolic Pathways Parent Parent Conjugate (this compound-Linker-Payload) M_Linker Metabolite 1 (Cleaved Payload) Parent->M_Linker Linker Cleavage (e.g., Esterase) M_Quinoline Metabolite 2 (Cleaved Quinoline) Parent->M_Quinoline Linker Cleavage (e.g., Esterase) M_Hydrox Metabolite 3 (Hydroxylated Conjugate) Parent->M_Hydrox Phase I Oxidation (CYP450) M_Gluc Metabolite 4 (Glucuronidated Conjugate) M_Hydrox->M_Gluc Phase II Conjugation (UGT)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethynylquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Ethynylquinoline. As a compound frequently utilized in synthetic chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Profile and Risk Assessment: A Precautionary Approach

Understanding the inherent risks of a chemical is the foundation of its safe management. While specific comprehensive toxicity data for this compound is limited, its classification and the known hazards of its parent structure, quinoline, necessitate a cautious approach.

This compound is classified as a hazardous substance that causes skin and eye irritation and may lead to respiratory irritation[1][2][3]. However, the quinoline moiety is associated with more severe health risks, including being toxic upon contact with skin, a suspected mutagen, a potential carcinogen, and demonstrating high aquatic toxicity with long-lasting effects[4][5]. Therefore, all handling and disposal procedures for this compound must be conducted with the assumption that it may share these more severe hazardous properties. This precautionary principle is central to ensuring the highest level of safety.

Table 1: Hazard Classification Summary

Hazard Classification This compound Quinoline (Parent Compound)
Acute Toxicity Not Classified Harmful if swallowed (H302)[4][6]. Toxic in contact with skin (H311)[4].
Skin Corrosion/Irritation Causes skin irritation (H315)[1][2] Causes skin irritation (H315)[4].
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[1][2] Causes serious eye irritation (H319)[4].
Carcinogenicity/Mutagenicity Not Classified May cause cancer (H350)[4][5]. Suspected of causing genetic defects (H341)[4][5].
Specific Target Organ Toxicity May cause respiratory irritation (H335)[1][2] Causes damage to organs (Nervous System, Liver)[4].

| Aquatic Toxicity | Not Classified | Toxic to aquatic life with long-lasting effects (H411)[4][5]. |

Immediate Safety and Handling Protocols

Before any disposal-related activities commence, establishing a safe working environment is paramount. This involves a combination of personal diligence and engineering controls.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Always inspect gloves for signs of degradation before use[7].

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required to prevent contact with the eyes[7][8].

  • Lab Coat: A full-length laboratory coat must be worn to protect against skin contact[8].

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or fine particulates[8].

  • Safety Stations: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that involves careful segregation, containerization, and coordination with your institution's waste management program. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash [7][9].

Experimental Protocol: Waste Handling and Disposal

1. Waste Identification and Segregation:

  • Characterize the waste stream. This compound waste must be segregated as hazardous chemical waste[7].

  • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a dedicated hazardous waste container[8].

  • Solid Waste: Collect all contaminated solid materials, such as used weighing papers, gloves, and silica gel, in a separate, clearly labeled solid hazardous waste container[8].

  • Incompatibilities: Do not mix this compound waste with strong oxidizing agents (e.g., nitrates, perchlorates, bleach) as this can create a risk of a vigorous, potentially explosive reaction[7][10].

2. Waste Collection and Containerization:

  • Select a leak-proof, chemically compatible container. A glass bottle with a secure, threaded screw cap is recommended for liquids[7]. Use a wide-mouth glass jar or a designated solid waste tub for solids.

  • The container must be in good condition, free from cracks or defects[11].

  • Keep the container closed at all times except when actively adding waste. Leaving a funnel in the opening is not permitted and is a common regulatory violation[11].

3. Labeling:

  • Immediately label the waste container. Unlabeled containers pose a significant risk to all laboratory personnel.

  • The label must clearly state "Hazardous Waste" [9][11].

  • List all chemical constituents by their full names (no formulas or abbreviations) with approximate percentages[11]. For example: "Waste this compound in Dichloromethane (~5%)".

  • Include the name of the principal investigator or laboratory generating the waste.

4. Temporary Storage:

  • Store the sealed and labeled hazardous waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA) within the laboratory[12].

  • This area must be near the point of generation and under the control of laboratory personnel[11].

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

  • Segregate the waste container from incompatible materials within the CWSAA[11].

5. Final Disposal:

  • Once the container is nearly full (e.g., 90% capacity), arrange for its disposal[11].

  • Contact your institution's Environmental Health and Safety (EHS) office or follow the established procedure to request a chemical waste pickup[7][8].

  • Do not attempt to transport the waste off-campus or dispose of it through a non-licensed contractor.

The following diagram outlines the logical workflow for the safe disposal of this compound.

G start Start: Generate This compound Waste identify Identify Waste Form (Liquid, Solid, Sharps) start->identify is_sharp Is it a Contaminated Sharp? identify->is_sharp liquid_container Select Leak-Proof Liquid Waste Container (e.g., Glass Bottle) is_sharp->liquid_container No (Liquid) solid_container Select Puncture-Resistant Solid Waste Container is_sharp->solid_container No (Solid) sharps_container Use Approved Sharps Container is_sharp->sharps_container Yes label Label Container: 'Hazardous Waste' + Full Chemical Names + Percentages liquid_container->label solid_container->label sharps_container->label segregate Segregate from Incompatible Wastes (e.g., Oxidizers) label->segregate store Store Sealed Container in Designated CWSAA segregate->store pickup Request Waste Pickup via Institutional EHS store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, contact your institution's EHS emergency line immediately.

  • Don PPE: Before addressing a manageable spill, don all appropriate PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains[1]. Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[7].

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[8].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste[7].

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, collective well-being, and environmental stewardship.

References

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Reactant of Route 2
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